molecular formula C41H78O6 B1608570 1,2-Dilauroyl-3-myristoyl-rac-glycerol CAS No. 65376-23-0

1,2-Dilauroyl-3-myristoyl-rac-glycerol

Cat. No.: B1608570
CAS No.: 65376-23-0
M. Wt: 667.1 g/mol
InChI Key: SMUUMIRCIBXLGI-UHFFFAOYSA-N
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Description

Glycerol 1, 2-didodecanoate 3-tetradecanoate, also known as 1, 2-dilauroyl-3-myristoylglycerol or 1-myristodilaurin, belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Glycerol 1, 2-didodecanoate 3-tetradecanoate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Glycerol 1, 2-didodecanoate 3-tetradecanoate has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, glycerol 1, 2-didodecanoate 3-tetradecanoate is primarily located in the membrane (predicted from logP) and adiposome. Outside of the human body, glycerol 1, 2-didodecanoate 3-tetradecanoate can be found in fats and oils and fruits. This makes glycerol 1, 2-didodecanoate 3-tetradecanoate a potential biomarker for the consumption of these food products.

Properties

IUPAC Name

2,3-di(dodecanoyloxy)propyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H78O6/c1-4-7-10-13-16-19-20-23-25-28-31-34-40(43)46-37-38(47-41(44)35-32-29-26-22-18-15-12-9-6-3)36-45-39(42)33-30-27-24-21-17-14-11-8-5-2/h38H,4-37H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUUMIRCIBXLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H78O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404601, DTXSID101242260
Record name 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol
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Record name 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate
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Molecular Weight

667.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycerol 1,2-didodecanoate 3-tetradecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

60175-30-6, 65376-23-0
Record name 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60175-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycerol 1,2-didodecanoate 3-tetradecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

43.5 °C
Record name Glycerol 1,2-didodecanoate 3-tetradecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,2-Dilauroyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilauroyl-3-myristoyl-rac-glycerol is a mixed triacylglycerol (TAG) containing two lauric acid moieties at the sn-1 and sn-2 positions and a myristic acid moiety at the sn-3 position of the glycerol (B35011) backbone. As a specific lipid molecule, understanding its physical properties is crucial for its application in various research and development fields, including drug delivery systems, formulation science, and cell biology studies. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, details the experimental methodologies for their determination, and presents a visual representation of its chemical structure.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These properties are fundamental for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C41H78O6[1][2]
Molecular Weight 667.1 g/mol [1][2]
Physical State Crystalline solid[1]
Solubility Soluble in Chloroform (10 mg/ml)[1][2]
CAS Number 60175-30-6[1][2]
Synonyms 1,2-Laurin-3-Myristin, TG(12:0/12:0/14:0)[1][2]

Experimental Protocols

The determination of the physical properties of lipids such as this compound requires precise and standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Melting Point (Capillary Method)

This method is suitable for determining the melting range of crystalline lipids.

Principle: A small, uniform sample of the solid is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Spatula

  • Mortar and pestle (if sample needs to be powdered)

Procedure:

  • Sample Preparation: Ensure the this compound sample is pure and dry. If necessary, gently crush the crystalline solid into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Pack the dry powder into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.

  • Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • Reporting: The melting point is reported as a range between these two temperatures.

Determination of Solubility

This protocol outlines a general method for determining the solubility of a lipid in a given solvent.

Principle: A saturated solution of the lipid in the solvent of interest is prepared, and the concentration of the dissolved lipid is quantified.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer or shaker bath

  • Centrifuge

  • Pipettes

  • Analytical instrument for quantification (e.g., HPLC, GC, or gravimetric analysis)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., chloroform) in a vial.

  • Equilibration: Tightly cap the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath or vortex mixer can be used.

  • Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Quantification:

    • Gravimetric Method: Accurately weigh a known volume of the supernatant in a pre-weighed container. Evaporate the solvent completely and weigh the container with the dried residue. The difference in weight gives the mass of the dissolved lipid.

    • Chromatographic Method: Dilute the supernatant with a suitable solvent and analyze it using a calibrated HPLC or GC method to determine the concentration of the lipid.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Molecular Structure and Visualization

The chemical structure of this compound is fundamental to its physical properties. A 2D representation of the molecule is provided below, generated using the DOT language.

G c1 CH2-O-CO-(CH2)10-CH3 c2 CH-O-CO-(CH2)10-CH3 c1->c2 c3 CH2-O-CO-(CH2)12-CH3 c2->c3

Caption: 2D chemical structure of this compound.

This guide provides foundational technical information on the physical properties of this compound. For specific applications, it is recommended to perform experimental verification of these properties.

References

An In-depth Technical Guide to the Synthesis and Purification of 1,2-Dilauroyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,2-Dilauroyl-3-myristoyl-rac-glycerol, a mixed-acid triglyceride with significant potential in various research and development applications, including its use in the formulation of functional edible oils and as a component in advanced drug delivery systems. This document outlines detailed experimental protocols, data presentation in structured tables, and a visual representation of the experimental workflow.

Introduction

This compound is a specific triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with two lauric acid molecules at the sn-1 and sn-2 positions, and one myristic acid molecule at the sn-3 position. The synthesis of such structured lipids with defined fatty acid composition and positional distribution is of great interest for creating fats and oils with tailored physical, chemical, and nutritional properties.

This guide will focus on a robust enzymatic synthesis approach, which offers high specificity and milder reaction conditions compared to traditional chemical methods, thus minimizing the formation of unwanted byproducts.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step enzymatic process. This method involves the initial synthesis of 1,2-dilauroyl-rac-glycerol, followed by the enzymatic esterification with myristic acid.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in Table 1.

Table 1: Materials and Reagents for Synthesis

Material/ReagentSupplierGrade
rac-GlycerolSigma-Aldrich≥99.5%
Lauric AcidSigma-Aldrich≥98%
Myristic AcidSigma-Aldrich≥98%
Immobilized Lipase (B570770) from Candida antarctica (Novozym® 435)Sigma-Aldrich-
Immobilized Lipase from Rhizomucor miehei (Lipozyme® RM IM)Sigma-Aldrich-
2-Methyl-2-butanol (tert-amyl alcohol)Sigma-AldrichAnhydrous, ≥99%
Hexane (B92381)Fisher ScientificHPLC Grade
Ethyl Acetate (B1210297)Fisher ScientificHPLC Grade
Silica (B1680970) Gel 60 (0.063-0.200 mm)MilliporeSigmaFor column chromatography
Molecular Sieves, 3ÅSigma-Aldrich-
Experimental Protocol: Two-Step Enzymatic Synthesis

Step 1: Synthesis of 1,2-Dilauroyl-rac-glycerol

  • Reaction Setup: In a round-bottom flask, dissolve rac-glycerol (1 molar equivalent) and lauric acid (2 molar equivalents) in anhydrous 2-methyl-2-butanol.

  • Enzyme Addition: Add immobilized lipase from Candida antarctica (Novozym® 435) to the reaction mixture. The enzyme loading is typically 10% (w/w) of the total substrates.

  • Reaction Conditions: The reaction is conducted at 60°C with continuous stirring under a vacuum to remove the water formed during the esterification. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Reaction Termination and Enzyme Removal: Once the reaction is complete (typically after 24-48 hours), the enzyme is removed by filtration.

  • Solvent Removal: The solvent is evaporated under reduced pressure to yield the crude 1,2-dilauroyl-rac-glycerol.

Step 2: Esterification with Myristic Acid

  • Reaction Setup: The crude 1,2-dilauroyl-rac-glycerol from Step 1 is dissolved in hexane in a round-bottom flask. Myristic acid (1.5 molar equivalents) is added to the mixture.

  • Enzyme Addition: Immobilized lipase from Rhizomucor miehei (Lipozyme® RM IM), which is sn-1,3 specific, is added to the reaction mixture (10% w/w of substrates). The use of an sn-1,3 specific lipase in this step helps to direct the acylation to the free sn-3 position.

  • Reaction Conditions: The reaction is carried out at 50°C with continuous stirring. Molecular sieves are added to remove water and drive the equilibrium towards product formation. The reaction is monitored by TLC.

  • Reaction Termination and Enzyme Removal: Upon completion (typically 24 hours), the enzyme and molecular sieves are removed by filtration.

  • Solvent Removal: The solvent is evaporated under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product from the synthesis contains a mixture of the desired triglyceride, unreacted starting materials, and potential byproducts such as mono- and diglycerides. A multi-step purification process is employed to isolate the target compound with high purity.

Experimental Protocol: Purification

Step 1: Removal of Free Fatty Acids

  • The crude product is dissolved in a minimal amount of hexane.

  • The solution is passed through a short column of basic alumina (B75360) to remove unreacted fatty acids.

  • The column is washed with hexane, and the eluate containing the neutral lipids is collected.

Step 2: Silica Gel Column Chromatography

  • A silica gel column is prepared using a slurry of silica gel in hexane.

  • The product from Step 1, concentrated and redissolved in a small volume of hexane, is loaded onto the column.

  • The column is eluted with a gradient of ethyl acetate in hexane. The polarity of the eluent is gradually increased.

  • Fractions are collected and analyzed by TLC to identify those containing the pure this compound.

  • Fractions containing the pure product are pooled, and the solvent is removed under reduced pressure.

Table 2: Typical Elution Profile for Silica Gel Chromatography

Eluent (Ethyl Acetate in Hexane)Compound Eluted
0-5%Unreacted starting materials and byproducts
5-15%This compound
15-30%Di- and monoglycerides

Data Presentation

The expected yield and purity of the final product are summarized in Table 3. These values are based on typical results for the enzymatic synthesis of structured triglycerides.

Table 3: Expected Yield and Purity

ParameterExpected Value
Overall Yield60-75%
Purity (by HPLC)>98%

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Glycerol rac-Glycerol Step1_Reaction Step 1: Esterification (Novozym® 435, 60°C, vacuum) Glycerol->Step1_Reaction Lauric_Acid Lauric Acid Lauric_Acid->Step1_Reaction DAG 1,2-Dilauroyl-rac-glycerol (Crude) Step1_Reaction->DAG Step2_Reaction Step 2: Esterification (Lipozyme® RM IM, 50°C) DAG->Step2_Reaction Myristic_Acid Myristic Acid Myristic_Acid->Step2_Reaction Crude_TAG Crude this compound Step2_Reaction->Crude_TAG Alumina_Column Alumina Column (Removal of Free Fatty Acids) Crude_TAG->Alumina_Column Silica_Column Silica Gel Column Chromatography (Gradient Elution) Alumina_Column->Silica_Column Pure_Product Pure this compound Silica_Column->Pure_Product

Caption: Overall workflow for the two-step enzymatic synthesis and purification of the target triglyceride.

Purification_Detail Crude_Product Crude Product (TAG, FFA, DAG, MAG) Dissolve_Hexane Dissolve in Hexane Crude_Product->Dissolve_Hexane Alumina_Column Basic Alumina Column Dissolve_Hexane->Alumina_Column Elution1 Elute with Hexane Alumina_Column->Elution1 Neutral_Lipids Neutral Lipids (TAG, DAG, MAG) Elution1->Neutral_Lipids Silica_Column Silica Gel Column Neutral_Lipids->Silica_Column Gradient_Elution Gradient Elution (Hexane/Ethyl Acetate) Silica_Column->Gradient_Elution Fraction_Collection Fraction Collection & TLC Analysis Gradient_Elution->Fraction_Collection Pooling Pool Pure Fractions Fraction_Collection->Pooling Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Final_Product Pure this compound Solvent_Evaporation->Final_Product

Caption: Detailed workflow of the purification process for isolating the target triglyceride.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and purification of this compound. The described enzymatic approach offers a high degree of control and specificity, leading to a high-purity product suitable for a range of applications in research and development. The provided protocols and workflows are intended to serve as a valuable resource for scientists and professionals in the fields of lipid chemistry, materials science, and drug development.

The Biological Significance of Mixed-Acid Triglycerides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycerides, the primary storage form of fatty acids in most eukaryotes, are esters derived from a glycerol (B35011) backbone and three fatty acids. While simple triglycerides contain three identical fatty acid chains, the vast majority of naturally occurring triglycerides are mixed-acid triglycerides , also known as mixed triacylglycerols (TAGs), which are characterized by the presence of two or three different fatty acid residues.[1] This structural heterogeneity is not a random occurrence; rather, it is a key determinant of the physicochemical properties and biological functions of these lipids. The specific arrangement of different fatty acids on the glycerol backbone, including their chain length, degree of saturation, and position (sn-1, sn-2, or sn-3), dictates their metabolic fate and their role in cellular processes ranging from energy homeostasis to signal transduction.

This technical guide provides an in-depth exploration of the biological significance of mixed-acid triglycerides. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the structure, metabolism, and cellular functions of these complex lipids. The guide includes quantitative data, detailed experimental protocols, and visualizations of key pathways to facilitate a deeper understanding of this important class of molecules.

Structure and Physicochemical Properties of Mixed-Acid Triglycerides

The defining feature of mixed-acid triglycerides is the diversity of their constituent fatty acids. This diversity leads to a vast number of possible combinations and isomers, each with unique properties. For instance, a triglyceride containing palmitic acid, oleic acid, and stearic acid is a common example of a mixed-acid triglyceride found in nature.[1]

The specific fatty acid composition profoundly influences the physical properties of triglycerides, such as their melting point. Generally, a higher degree of unsaturation and shorter chain lengths in the fatty acid residues lead to a lower melting point.[1] This is why oils, which are rich in unsaturated fatty acids, are liquid at room temperature, while fats, with a higher proportion of saturated fatty acids, are solid.

Table 1: Fatty Acid Composition of Triglycerides in Human Adipose Tissue

The following table summarizes the typical fatty acid composition of triglycerides found in human subcutaneous adipose tissue, highlighting the prevalence of a mix of saturated and unsaturated fatty acids.

Fatty AcidNumber of Carbons:Double BondsTypical Abundance (%)
Myristic Acid14:03%
Palmitic Acid16:019-24%
Palmitoleic Acid16:16-7%
Stearic Acid18:03-6%
Oleic Acid18:145-50%
Linoleic Acid18:213-15%
Linolenic Acid18:31-2%

Data compiled from studies on human adipose tissue composition.[2]

Table 2: Melting Points of Selected Triglycerides

The melting point of a triglyceride is a critical determinant of its physical state and biological function. The table below provides the melting points for a selection of simple and mixed-acid triglycerides.

TriglycerideFatty Acid Composition (sn-1, sn-2, sn-3)Melting Point (°C)
TripalmitinPalmitic, Palmitic, Palmitic65.5
TristearinStearic, Stearic, Stearic73.1
TrioleinOleic, Oleic, Oleic-4
1-Palmitoyl-2-oleoyl-3-stearoyl-glycerolPalmitic, Oleic, Stearic36.5 - 38.0
1,3-Dipalmitoyl-2-oleoyl-glycerolPalmitic, Oleic, Palmitic37.0

Note: Melting points can vary depending on the polymorphic form of the triglyceride.

Metabolism of Mixed-Acid Triglycerides

The metabolism of mixed-acid triglycerides is a dynamic process involving their synthesis (lipogenesis) and breakdown (lipolysis). These pathways are tightly regulated to ensure energy homeostasis.

Triglyceride Biosynthesis

The primary pathway for triglyceride synthesis is the Kennedy pathway, which occurs in the endoplasmic reticulum. It involves the sequential acylation of glycerol-3-phosphate with two fatty acyl-CoAs to form phosphatidic acid. The phosphate (B84403) group is then removed to yield diacylglycerol (DAG), which is subsequently acylated to form a triglyceride.[3][4]

G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acylation (sn-1) PA Phosphatidic Acid LPA->PA Acylation (sn-2) DAG Diacylglycerol PA->DAG Dephosphorylation TAG Triglyceride DAG->TAG Acylation (sn-3) FattyAcylCoA1 Fatty Acyl-CoA GPAT GPAT FattyAcylCoA1->GPAT FattyAcylCoA2 Fatty Acyl-CoA AGPAT AGPAT FattyAcylCoA2->AGPAT FattyAcylCoA3 Fatty Acyl-CoA DGAT DGAT FattyAcylCoA3->DGAT GPAT->LPA AGPAT->PA PAP PAP (Lipin) PAP->DAG DGAT->TAG

Caption: The Kennedy pathway of triglyceride biosynthesis.

Lipolysis: The Breakdown of Triglycerides

Lipolysis is the hydrolytic cleavage of triglycerides into glycerol and free fatty acids. This process is primarily carried out by a series of lipases in adipose tissue: Adipose Triglyceride Lipase (ATGL), Hormone-Sensitive Lipase (HSL), and Monoglyceride Lipase (MGL).[5] Lipolysis is under strict hormonal control, stimulated by catecholamines and inhibited by insulin.[6]

cluster_hormonal_regulation Hormonal Regulation cluster_lipolysis_pathway Lipolysis Pathway Catecholamines Catecholamines (e.g., Epinephrine) PKA Protein Kinase A (PKA) Catecholamines->PKA + (via cAMP) Insulin Insulin Insulin->PKA - (via PDE3B) HSL HSL PKA->HSL + (Phosphorylation) TAG Triglyceride DAG Diacylglycerol TAG->DAG Hydrolysis FFA1 Free Fatty Acid MAG Monoacylglycerol DAG->MAG Hydrolysis FFA2 Free Fatty Acid Glycerol Glycerol MAG->Glycerol Hydrolysis FFA3 Free Fatty Acid ATGL ATGL ATGL->DAG ATGL->FFA1 HSL->MAG HSL->FFA2 MGL MGL MGL->Glycerol MGL->FFA3 cluster_upstream Upstream Activation cluster_dag_production Second Messenger Generation cluster_downstream Downstream Signaling GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Substrate Substrate Proteins PKC->Substrate Phosphorylates Response Cellular Response Substrate->Response Start Plasma Sample AddMethanol Add Methanol + Internal Standard Start->AddMethanol AddMTBE Add MTBE AddMethanol->AddMTBE VortexSonication Vortex and Sonicate AddMTBE->VortexSonication AddWater Add Water (Induce Phase Separation) VortexSonication->AddWater Centrifuge Centrifuge AddWater->Centrifuge Collect Collect Upper Organic Layer Centrifuge->Collect End Lipid Extract Collect->End

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,2-Dilauroyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric fragmentation behavior of 1,2-Dilauroyl-3-myristoyl-rac-glycerol, a triacylglycerol (TAG) of interest in various fields, including lipidomics and food science. This document outlines the expected fragmentation patterns, provides detailed experimental protocols for its analysis, and presents quantitative data in a structured format to facilitate understanding and application in research and development.

Introduction to the Mass Spectrometry of Triacylglycerols

Mass spectrometry is a powerful analytical technique for the structural elucidation of lipids.[1] For neutral lipids such as triacylglycerols, soft ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly employed.[1] ESI typically results in the formation of adduct ions, such as [M+NH₄]⁺ or [M+Li]⁺, with minimal in-source fragmentation.[1] Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation, providing detailed structural information.

The fragmentation of triacylglycerols primarily proceeds through the neutral loss of their constituent fatty acids, leading to the formation of diacylglycerol-like (DAG) fragment ions.[2][3] The relative abundance of these fragment ions can provide insights into the positions of the fatty acyl chains on the glycerol (B35011) backbone.[4]

Molecular Profile of this compound

  • Chemical Formula: C₄₁H₇₈O₆[5]

  • Molecular Weight: 667.05 g/mol [5]

  • Structure: A glycerol backbone esterified with two lauric acid (12:0) moieties at the sn-1 and sn-2 positions, and one myristic acid (14:0) moiety at the sn-3 position.[5][6]

Predicted Mass Spectrometric Fragmentation

Upon analysis by ESI-MS/MS, this compound is expected to yield characteristic fragment ions resulting from the neutral loss of its lauric acid and myristic acid constituents. The fragmentation of the ammoniated adduct ([M+NH₄]⁺) is a common and informative approach.[2][7]

The primary fragmentation pathways involve the neutral loss of a fatty acid as a carboxylic acid, along with the loss of ammonia, from the precursor ion.[3] This results in the formation of diacylglycerol-like fragment ions.

Table 1: Predicted m/z Values for the Precursor and Major Fragment Ions of this compound ([M+NH₄]⁺ Adduct)

Ion DescriptionFatty Acid Composition of FragmentPredicted m/z
Precursor Ion ([M+NH₄]⁺)(12:0/12:0/14:0) + NH₄⁺685.6
[M+NH₄ - C₁₂H₂₄O₂ - NH₃]⁺ (Loss of Lauric Acid)(12:0/14:0)467.4
[M+NH₄ - C₁₄H₂₈O₂ - NH₃]⁺ (Loss of Myristic Acid)(12:0/12:0)439.4

Note: The m/z values are calculated based on the monoisotopic masses of the elements.

The relative intensities of the diacylglycerol-like fragment ions can help in determining the fatty acid positions. Generally, the loss of a fatty acid from the sn-1 or sn-3 position is more favorable than from the sn-2 position.[8]

Experimental Protocol for Mass Spectrometry Analysis

This section provides a representative experimental protocol for the analysis of this compound using ESI-MS/MS.

4.1. Sample Preparation

  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in chloroform.[5]

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL in an appropriate solvent system for infusion or liquid chromatography. For the formation of ammoniated adducts, a solvent mixture such as methanol/chloroform (2:1, v/v) containing 10 mM ammonium (B1175870) acetate (B1210297) is suitable.

4.2. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Capillary Voltage: 3.5 kV[9]

  • Cone Voltage: 50 V[9]

  • Source Temperature: 100°C[9]

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr[9]

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • Collision Energy: Optimized for fragmentation of the precursor ion (typically in the range of 20-40 eV).

4.3. Data Acquisition

  • MS Scan: Acquire full scan mass spectra over an m/z range of 100-1000 to identify the [M+NH₄]⁺ precursor ion.

  • MS/MS Scan: Select the [M+NH₄]⁺ ion of this compound as the precursor ion for collision-induced dissociation (CID). Acquire the product ion spectrum to observe the characteristic fragment ions.

Visualization of Fragmentation and Workflow

5.1. Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of the ammoniated adduct of this compound.

Fragmentation_Pathway Precursor [M+NH₄]⁺ m/z 685.6 (12:0/12:0/14:0) Fragment1 [M+NH₄ - C₁₂H₂₄O₂ - NH₃]⁺ m/z 467.4 (12:0/14:0) Precursor->Fragment1 - Lauric Acid - NH₃ Fragment2 [M+NH₄ - C₁₄H₂₈O₂ - NH₃]⁺ m/z 439.4 (12:0/12:0) Precursor->Fragment2 - Myristic Acid - NH₃

Caption: Fragmentation of this compound

5.2. Experimental Workflow

The diagram below outlines the general workflow for the mass spectrometric analysis of this compound.

Experimental_Workflow SamplePrep Sample Preparation (Dissolution & Dilution) Infusion Direct Infusion or LC Separation SamplePrep->Infusion ESI Electrospray Ionization (Positive Mode) Infusion->ESI MS1 MS Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 MS/MS Scan (Product Ion Detection) CID->MS2 DataAnalysis Data Analysis (Spectrum Interpretation) MS2->DataAnalysis

Caption: Mass Spectrometry Analysis Workflow

References

natural sources of 1,2-Laurin-3-Myristin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources of 1,2-Laurin-3-Myristin

Introduction

1,2-Laurin-3-Myristin, a specific triacylglycerol (TAG) containing two lauric acid molecules at the sn-1 and sn-2 positions and one myristic acid molecule at the sn-3 position, is a lipid of interest for various research applications due to its defined structure. This technical guide provides a comprehensive overview of the known , methodologies for its extraction and analysis, and quantitative data where available. This document is intended for researchers, scientists, and professionals in the field of drug development and lipidomics.

Natural Sources of 1,2-Laurin-3-Myristin

Scientific literature has identified 1,2-Laurin-3-Myristin in two primary natural sources:

  • Date Seed Oil (Phoenix dactylifera L.) : The oil extracted from the seeds of dates is a notable source of this triacylglycerol.[1][2] Date seed oil is rich in various fatty acids, with oleic acid and lauric acid being the most prominent.[3]

  • Human Breast Milk : This complex biological fluid contains a diverse profile of lipids, including 1,2-Laurin-3-Myristin, which has been detected in both transitional and mature milk.[1][2]

While the presence of 1,2-Laurin-3-Myristin, also referred to as TG(12:0/12:0/14:0), is confirmed in these sources, specific quantitative data on its concentration is limited in publicly available research. However, the general composition of triacylglycerols and fatty acids in these sources has been studied.

Quantitative Data

The precise concentration of 1,2-Laurin-3-Myristin in its natural sources is not extensively documented. The following tables summarize the general lipid composition of date seed oil and human milk, providing context for the environment in which this specific triglyceride is found.

Table 1: Fatty Acid Composition of Date Seed Oil (Phoenix dactylifera L.)

Fatty AcidChemical FormulaPercentage Range (%)
Oleic AcidC18:140.8 - 50.2
Lauric AcidC12:014.0 - 24.2
Myristic AcidC14:09.0 - 12.6
Palmitic AcidC16:09.0 - 11.6
Linoleic AcidC18:27.1 - 10.7
Stearic AcidC18:02.4 - 4.8

Data compiled from multiple sources investigating various date cultivars.[4]

Table 2: General Lipid Composition of Mature Human Milk

Lipid ClassPercentage of Total Lipids (%)Notes
Triacylglycerols (TAGs)~98%The most abundant class, providing a significant energy source for infants.[5][6]
Phospholipids0.5 - 1%Includes phosphatidylcholine, phosphatidylethanolamine, sphingomyelin, and others.
Cholesterol0.2 - 0.5%Essential for membrane structure and precursor for steroid hormones.

Values represent approximate percentages and can vary based on maternal diet, lactation stage, and other factors.[5]

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of triacylglycerols, including 1,2-Laurin-3-Myristin, from date seeds and human milk.

Protocol 1: Extraction and Analysis of Triglycerides from Date Seeds

1. Lipid Extraction (Soxhlet Method)

  • Sample Preparation : Dry date seeds at 50°C for 12 hours and then grind them into a fine powder (1-2 mm particle size).

  • Extraction :

    • Place approximately 15g of the powdered date seeds into a cellulose (B213188) thimble.

    • Insert the thimble into a Soxhlet extractor.

    • Add n-hexane to the round-bottom flask.

    • Heat the solvent and perform the extraction for 6-8 hours.

    • After extraction, remove the solvent using a rotary evaporator at 40°C under vacuum to obtain the crude date seed oil.[7][8]

    • Store the extracted oil at -20°C under a nitrogen atmosphere to prevent oxidation.

2. Triglyceride Analysis (HPLC-MS)

  • Sample Preparation : Dissolve a known amount of the extracted date seed oil in isopropanol (B130326) or a chloroform/isopropanol mixture.[9]

  • Chromatographic Separation :

    • System : High-Performance Liquid Chromatography (HPLC) system.

    • Column : A reverse-phase C18 column is suitable for separating triglycerides.

    • Mobile Phase : A gradient of acetonitrile (B52724) and isopropanol/n-butanol can be employed to elute the nonpolar triglycerides.[9]

    • Flow Rate : Typically around 1 mL/min.

  • Mass Spectrometric Detection :

    • Ionization : Atmospheric Pressure Chemical Ionization (APCI) is effective for nonpolar molecules like triglycerides.[9]

    • Detection : A mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF) is used to identify and quantify the eluted triglycerides based on their mass-to-charge ratio.

    • Quantification : Identification of 1,2-Laurin-3-Myristin is based on its specific mass and fragmentation pattern. Quantification can be achieved by creating a calibration curve with a pure standard of 1,2-Laurin-3-Myristin.

Protocol 2: Extraction and Analysis of Triglycerides from Human Milk

1. Lipid Extraction (Folch Method)

  • Sample Preparation : Thaw frozen human milk samples at room temperature.

  • Extraction :

    • To 1 mL of human milk, add 8 mL of a chloroform:methanol (2:1, v/v) solution in a glass centrifuge tube.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 5,500 x g for 15 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Re-extract the upper aqueous phase with 4 mL of the chloroform:methanol solution to maximize lipid recovery.

    • Combine the organic phases and dry the solvent under a stream of nitrogen at 30°C.

    • Reconstitute the dried lipid extract in a suitable solvent for analysis.

2. Triglyceride Analysis (UPLC-Q-TOF-MS)

  • Sample Preparation : Dilute the reconstituted lipid extract to an appropriate concentration for injection.

  • Chromatographic Separation :

    • System : Ultra-Performance Liquid Chromatography (UPLC) for higher resolution and faster analysis times.

    • Column : A C18 or similar nonpolar stationary phase.

    • Mobile Phase : A gradient of solvents such as acetonitrile and isopropanol is commonly used.

  • Mass Spectrometric Detection :

    • Ionization : Electrospray Ionization (ESI) is often used for the analysis of lipids from biological matrices.

    • Detection : A high-resolution mass spectrometer like a Q-TOF allows for accurate mass determination and structural elucidation through tandem MS (MS/MS).

    • Quantification : Specific triglyceride isomers, including 1,2-Laurin-3-Myristin, can be identified and quantified by comparing their retention times and mass spectra to those of authentic standards.[10][11]

Signaling Pathways and Biological Relevance

Currently, there is a lack of specific information in the scientific literature detailing signaling pathways directly involving 1,2-Laurin-3-Myristin. Research on the biological roles of individual triglycerides is an emerging field. However, it is known that alkylglycerols in breast milk can be metabolized by adipose tissue macrophages to produce platelet-activating factor (PAF), which in turn activates IL-6/STAT3 signaling to promote the development of beige adipose tissue in infants.[12] While 1,2-Laurin-3-Myristin is a diacylglycerol, this highlights the potential for specific milk lipids to have signaling roles. Further research is needed to elucidate any specific biological or signaling functions of 1,2-Laurin-3-Myristin.

Visualizations: Experimental Workflows

The following diagrams illustrate the experimental workflows for the extraction and analysis of 1,2-Laurin-3-Myristin from its natural sources.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Date Seeds Date Seeds Drying (50°C) Drying (50°C) Date Seeds->Drying (50°C) Grinding Grinding Drying (50°C)->Grinding Powdered Sample Powdered Sample Grinding->Powdered Sample Soxhlet Extraction\n(n-hexane) Soxhlet Extraction (n-hexane) Powdered Sample->Soxhlet Extraction\n(n-hexane) Solvent Evaporation Solvent Evaporation Soxhlet Extraction\n(n-hexane)->Solvent Evaporation Crude Date Seed Oil Crude Date Seed Oil Solvent Evaporation->Crude Date Seed Oil Sample Dilution Sample Dilution Crude Date Seed Oil->Sample Dilution HPLC Separation\n(C18 Column) HPLC Separation (C18 Column) Sample Dilution->HPLC Separation\n(C18 Column) APCI-MS Detection APCI-MS Detection HPLC Separation\n(C18 Column)->APCI-MS Detection Data Analysis\n(Quantification) Data Analysis (Quantification) APCI-MS Detection->Data Analysis\n(Quantification)

Caption: Workflow for the analysis of 1,2-Laurin-3-Myristin in date seed oil.

G cluster_0 Sample Collection cluster_1 Lipid Extraction (Folch Method) cluster_2 Analysis Human Milk Sample Human Milk Sample Thawing Thawing Human Milk Sample->Thawing Addition of Chloroform:Methanol Addition of Chloroform:Methanol Thawing->Addition of Chloroform:Methanol Vortex & Centrifuge Vortex & Centrifuge Addition of Chloroform:Methanol->Vortex & Centrifuge Collect Organic Phase Collect Organic Phase Vortex & Centrifuge->Collect Organic Phase Drying & Reconstitution Drying & Reconstitution Collect Organic Phase->Drying & Reconstitution UPLC-Q-TOF-MS Analysis UPLC-Q-TOF-MS Analysis Drying & Reconstitution->UPLC-Q-TOF-MS Analysis Data Processing\n(Identification & Quantification) Data Processing (Identification & Quantification) UPLC-Q-TOF-MS Analysis->Data Processing\n(Identification & Quantification)

Caption: Workflow for the analysis of 1,2-Laurin-3-Myristin in human milk.

References

An In-depth Technical Guide to the Enzymatic Breakdown of 1,2-Dilauroyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic breakdown of the mixed-acid triglyceride, 1,2-Dilauroyl-3-myristoyl-rac-glycerol. This document details the enzymatic processes, expected breakdown products, relevant experimental protocols, and the signaling implications of the liberated fatty acids, presenting a valuable resource for researchers in lipidomics, drug delivery, and metabolic research.

Introduction

This compound is a triacylglycerol containing two lauric acid molecules at the sn-1 and sn-2 positions and one myristic acid molecule at the sn-3 position of the glycerol (B35011) backbone. Understanding its enzymatic breakdown is crucial for various applications, including the design of structured lipids for nutritional purposes and the development of lipid-based drug delivery systems. The primary enzyme responsible for the initial stages of triglyceride digestion in vertebrates is pancreatic lipase (B570770) (EC 3.1.1.3).

Enzymatic Hydrolysis by Pancreatic Lipase

Pancreatic lipase is the key enzyme in the intestinal lumen that hydrolyzes dietary triglycerides. Its action is sequential and regioselective, primarily targeting the ester bonds at the sn-1 and sn-3 positions of the glycerol backbone. This specificity dictates the initial products formed during the digestion of this compound.

The hydrolysis process occurs at the lipid-water interface and is facilitated by the presence of colipase and bile salts, which help to emulsify the lipid substrate and anchor the lipase to the lipid droplets. The breakdown occurs in a stepwise manner, first yielding a diglyceride and a free fatty acid, followed by the hydrolysis of the diglyceride to a monoglyceride and another free fatty acid.

Expected Breakdown Products:

The enzymatic breakdown of this compound by pancreatic lipase will yield a mixture of the following products:

  • Initial Hydrolysis (sn-1 and sn-3 positions):

    • Lauric Acid (from sn-1 position)

    • Myristic Acid (from sn-3 position)

    • 1,2-Dilauroyl-rac-glycerol

    • 2-Lauroyl-3-myristoyl-rac-glycerol (and its isomer 1-myristoyl-2-lauroyl-rac-glycerol due to potential acyl migration)

  • Secondary Hydrolysis (of diglycerides):

    • Lauric Acid

    • 2-Lauroyl-rac-glycerol

  • Final Products:

    • Glycerol

    • Free Lauric Acid

    • Free Myristic Acid

Quantitative Data on Pancreatic Lipase Kinetics

While specific kinetic parameters for the hydrolysis of this compound are not extensively documented, the kinetics of pancreatic lipase are known to be influenced by several factors including the chain length of the fatty acids, the interfacial area of the substrate emulsion, and the presence of cofactors. The hydrolysis of diglycerides is often faster than that of triglycerides.[1]

Below is a summary of representative kinetic data for pancreatic lipase acting on a common triglyceride, triolein. These values can serve as a reference for understanding the general efficiency of the enzyme.

SubstrateEnzymeKm (mM)kcat (s⁻¹)Vmax (µmol/min/mg)Apparent Activation Energy (kJ/mol)Conditions
TrioleinRabbit Pancreatic Lipase---59.8pH 8.0, 37°C, with colipase and deoxycholate[1]
1,2-DioleoylglycerolRabbit Pancreatic Lipase---53.5pH 8.0, 37°C, with colipase and deoxycholate[1]
TrioleinHuman Pancreatic Lipase----After 10 min, 75% of released fatty acids are from the first hydrolysis step[2][3]

Note: The kinetic parameters for mixed-acid triglycerides like this compound may differ due to the varying affinities of the lipase for lauric and myristic acid residues.

Experimental Protocols

In Vitro Enzymatic Digestion of this compound

This protocol outlines a general procedure for the in vitro hydrolysis of this compound using pancreatic lipase, simulating conditions in the small intestine.

Materials:

  • This compound

  • Porcine Pancreatic Lipase (Type II, Sigma-Aldrich or equivalent)

  • Colipase (porcine)

  • Bile Salts (e.g., sodium taurodeoxycholate)

  • Tris-HCl buffer (pH 8.0)

  • Calcium Chloride (CaCl₂)

  • Sodium Hydroxide (NaOH) for pH adjustment

  • Emulsifying agent (e.g., gum arabic)

  • Organic solvent (e.g., chloroform (B151607)/methanol 2:1 v/v) for lipid extraction

  • Nitrogen gas

Procedure:

  • Substrate Emulsion Preparation:

    • Dissolve a known amount of this compound in a minimal amount of chloroform.

    • Prepare an aqueous solution of Tris-HCl buffer (50 mM, pH 8.0) containing bile salts (e.g., 4 mM) and an emulsifying agent (e.g., 0.5% w/v gum arabic).

    • Add the lipid solution to the aqueous phase while sonicating on ice to create a fine emulsion.

    • Remove the chloroform under a stream of nitrogen.

  • Enzymatic Reaction:

    • Pre-warm the substrate emulsion to 37°C in a temperature-controlled reaction vessel with constant stirring.

    • Add CaCl₂ to a final concentration of 5 mM.

    • Initiate the reaction by adding a pre-determined amount of pancreatic lipase and colipase solution (prepared in Tris-HCl buffer).

    • Maintain the pH of the reaction mixture at 8.0 using a pH-stat autotitrator by adding a standardized NaOH solution. The rate of NaOH addition is proportional to the rate of fatty acid release.

  • Reaction Quenching and Lipid Extraction:

    • At specific time points, withdraw aliquots of the reaction mixture.

    • Quench the reaction by adding an excess of a chloroform/methanol (2:1 v/v) mixture to denature the enzyme and extract the lipids.

    • Vortex the mixture vigorously and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen.

Analysis of Breakdown Products by HPLC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate

  • Gradient: A suitable gradient from high polarity (to elute free fatty acids) to low polarity (to elute glycerides).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: ESI positive and negative modes.

  • Detection: Multiple Reaction Monitoring (MRM) for quantification of specific analytes (lauric acid, myristic acid, and expected glycerides). Precursor and product ions for each analyte should be optimized.

  • Data Analysis: Use appropriate software for peak integration and quantification against standard curves of authentic standards.

Visualization of Pathways and Workflows

Enzymatic Breakdown Pathway

Enzymatic_Breakdown TG This compound PL Pancreatic Lipase (sn-1, 3 specific) TG->PL DG1 1,2-Dilauroyl-glycerol PL->DG1 + H₂O - Myristic Acid (sn-3) DG2 2-Lauroyl-3-myristoyl-glycerol PL->DG2 + H₂O - Lauric Acid (sn-1) FA1 Lauric Acid PL->FA1 FA2 Myristic Acid PL->FA2 MG 2-Lauroyl-glycerol PL->MG DG1->PL + H₂O - Lauric Acid DG2->PL + H₂O - Myristic Acid Glycerol Glycerol MG->Glycerol + H₂O - Lauric Acid

Caption: Enzymatic breakdown of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Prep Prepare Substrate Emulsion Reaction Initiate Hydrolysis with Pancreatic Lipase Prep->Reaction Titration Monitor Fatty Acid Release (pH-stat) Reaction->Titration Quench Quench Reaction & Extract Lipids Reaction->Quench HPLC_MS HPLC-MS/MS Analysis of Breakdown Products Quench->HPLC_MS Data Data Processing & Quantification HPLC_MS->Data

Caption: General experimental workflow for enzymatic breakdown analysis.

Signaling Pathways of Lauric and Myristic Acid

The breakdown of this compound releases lauric acid and myristic acid, which can act as signaling molecules.

Lauric Acid Signaling: Lauric acid has been shown to activate Toll-like receptor 4 (TLR4), a key receptor in the innate immune system. Activation of TLR4 can initiate downstream signaling cascades leading to changes in gene expression related to inflammation and metabolism.

Lauric_Acid_Signaling LauricAcid Lauric Acid TLR4 TLR4 Receptor LauricAcid->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Pathway TRAF6->NFkB GeneExpression Inflammatory Gene Expression NFkB->GeneExpression

Caption: Lauric acid signaling through the TLR4 pathway.

Myristic Acid and N-Myristoylation: Myristic acid is a substrate for N-myristoyltransferase (NMT), an enzyme that catalyzes the covalent attachment of myristate to the N-terminal glycine (B1666218) of many proteins. This modification, known as N-myristoylation, is crucial for protein localization to membranes and for their function in various signal transduction pathways, including those involving G-proteins and Src family kinases.[4][5][6]

Myristoylation_Signaling MyristicAcid Myristic Acid MyristoylCoA Myristoyl-CoA MyristicAcid->MyristoylCoA NMT N-Myristoyltransferase (NMT) MyristoylCoA->NMT MyrProtein Myristoylated Protein NMT->MyrProtein Protein Target Protein (e.g., Gα, Src) Protein->NMT Membrane Membrane Targeting & Signal Transduction MyrProtein->Membrane

Caption: Myristic acid's role in N-myristoylation and signaling.

Conclusion

The enzymatic breakdown of this compound is a regioselective and sequential process primarily mediated by pancreatic lipase. The resulting liberation of lauric and myristic acids not only provides energy substrates but also generates molecules with significant signaling potential. A thorough understanding of this process, facilitated by detailed in vitro digestion models and advanced analytical techniques, is essential for the rational design of lipid-based technologies in the food and pharmaceutical industries. This guide provides a foundational framework for researchers to explore the complex interplay between lipid structure, enzymatic digestion, and cellular signaling.

References

An In-depth Technical Guide on the Thermal Characteristics of TG(12:0/12:0/14:0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal characteristics of the mixed-acid triglyceride TG(12:0/12:0/14:0), also known as 1,2-dilauroyl-3-myristoyl-glycerol. Due to the limited availability of specific experimental data for this particular triglyceride in public literature, this guide synthesizes information from related compounds and established principles of lipid thermal analysis to predict its behavior. It also details the standard methodologies for experimental determination of these properties.

Introduction to TG(12:0/12:0/14:0)

TG(12:0/12:0/14:0) is a saturated mixed-acid triglyceride, composed of a glycerol (B35011) backbone esterified with two lauric acid (12:0) chains and one myristic acid (14:0) chain. The arrangement of these fatty acids on the glycerol backbone significantly influences its physical and thermal properties, including its crystalline structure (polymorphism), melting point, and crystallization behavior. Understanding these characteristics is crucial for applications in pharmaceuticals, food science, and materials science, where the physical state of the lipid is a critical parameter.

Predicted Thermal Characteristics

Table 1: Comparison of Thermal Properties of TG(12:0/12:0/14:0) and Related Simple Triglycerides

PropertyTG(12:0/12:0/12:0) (Trilaurin)TG(14:0/14:0/14:0) (Trimyristin)TG(12:0/12:0/14:0) (Predicted)
Melting Point (°C) 46.4 (β form)57 (β form)Likely between 46°C and 57°C, but potentially lower than a simple average due to crystal lattice disruption.
Polymorphism Exhibits α, β', and β forms.Exhibits α, β', and β forms.Expected to exhibit polymorphism, with a higher propensity for the less stable α and β' forms.
Enthalpy of Fusion (kJ/mol) ~140 (β form)~180 (β form)Expected to be in the range of 140-180 kJ/mol, but may deviate depending on the stable polymorphic form.

Note: The values for Trilaurin (B1682545) and Trimyristin (B1681580) are approximate and can vary depending on the polymorphic form and experimental conditions. The values for TG(12:0/12:0/14:0) are estimations based on general principles of mixed-acid triglyceride behavior.

Polymorphism in Saturated Triglycerides

Triglycerides are known to exhibit polymorphism, meaning they can crystallize into different crystal structures with distinct physical properties.[1] The three primary polymorphic forms for saturated triglycerides are α, β', and β, in order of increasing stability and melting point.[1]

  • α (Alpha) Form: This is the least stable polymorph with the lowest melting point. It is often formed upon rapid cooling from the melt.

  • β' (Beta Prime) Form: This form has intermediate stability and is desired in many food products for its small crystal size and smooth texture.

  • β (Beta) Form: This is the most stable polymorph with the highest melting point and is characterized by a more ordered, triclinic subcell packing.

The presence of different fatty acid chains in TG(12:0/12:0/14:0) is expected to hinder the packing efficiency of the molecules, potentially favoring the formation of the less stable α and β' polymorphs. The transformation from less stable to more stable forms is an exothermic process that can be observed using techniques like Differential Scanning Calorimetry (DSC).

Experimental Protocols for Thermal Analysis

The primary technique for characterizing the thermal properties of triglycerides is Differential Scanning Calorimetry (DSC).[2]

DSC measures the heat flow into or out of a sample as a function of temperature or time.[2] This allows for the determination of melting points, crystallization temperatures, and the enthalpy of these transitions.

Sample Preparation:

  • Accurately weigh 5-10 mg of the TG(12:0/12:0/14:0) sample into a clean aluminum DSC pan.[3]

  • Hermetically seal the pan to prevent any mass loss during the experiment.[3]

  • Prepare an empty, sealed aluminum pan to be used as a reference.

DSC Instrument Setup and Measurement:

  • Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

  • Place the sample and reference pans into the DSC cell.

  • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.[3]

Thermal Program:

  • First Heating Scan:

    • Equilibrate the sample at a temperature well above its expected melting point (e.g., 80°C) and hold for 10 minutes to erase any prior thermal history.[3]

  • Cooling Scan:

    • Cool the sample at a controlled rate (e.g., 5°C/min) to a temperature well below its expected crystallization point (e.g., -20°C). This scan provides information on the crystallization behavior.

  • Second Heating Scan:

    • Heat the sample again at a controlled rate (e.g., 5°C/min) to 80°C. This scan reveals the melting behavior of the crystals formed during the controlled cooling step.

Data Analysis: The resulting DSC thermogram will show peaks corresponding to melting (endothermic) and crystallization (exothermic) events. From these peaks, the following parameters can be determined:

  • Onset Temperature: The temperature at which the transition begins.

  • Peak Temperature: The temperature at which the heat flow is at its maximum.

  • Enthalpy (ΔH): The area under the peak, representing the total heat absorbed or released during the transition.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_dsc_analysis DSC Analysis cluster_data_analysis Data Analysis weigh Weigh 5-10 mg of TG(12:0/12:0/14:0) pan Place in Aluminum DSC Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample and Reference Pans seal->load Transfer to DSC purge Purge with Nitrogen load->purge heat1 Heat to 80°C (Erase Thermal History) purge->heat1 cool Cool to -20°C at 5°C/min heat1->cool heat2 Heat to 80°C at 5°C/min cool->heat2 thermogram Generate DSC Thermogram heat2->thermogram Acquire Data analyze Determine Melting Point, Crystallization Temp, and Enthalpy thermogram->analyze

Caption: Workflow for the thermal analysis of TG(12:0/12:0/14:0) using DSC.

Conclusion

While direct experimental data for the thermal characteristics of TG(12:0/12:0/14:0) is scarce, a robust understanding of its likely behavior can be derived from the properties of similar triglycerides and the fundamental principles of lipid chemistry. It is anticipated that TG(12:0/12:0/14:0) will exhibit complex polymorphic behavior, with melting and crystallization characteristics intermediate to those of trilaurin and trimyristin. For precise quantitative data, experimental determination using Differential Scanning Calorimetry, following the detailed protocol outlined in this guide, is essential. This information is critical for the effective formulation and application of this triglyceride in various scientific and industrial fields.

References

The Gold Standard: A Technical Guide to 1,2-Dilauroyl-3-myristoyl-rac-glycerol in Lipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 1,2-Dilauroyl-3-myristoyl-rac-glycerol (DLMG) as a high-purity lipid standard in research and development. DLMG, a specific triacylglycerol, offers a precise reference point for the quantification and identification of complex lipid mixtures, an essential requirement for accurate and reproducible results in lipidomics and drug discovery.

Physicochemical Properties of DLMG

This compound is a triacylglycerol composed of a glycerol (B35011) backbone esterified with two lauric acid molecules at the sn-1 and sn-2 positions, and one myristic acid molecule at the sn-3 position.[1][2] Its well-defined structure and high purity make it an ideal internal standard for chromatographic and mass spectrometric analysis.

PropertyValueReference
Chemical Formula C41H78O6[1][2]
Molecular Weight 667.1 g/mol [1][2]
CAS Number 60175-30-6[1][2]
Synonyms 1,2-Laurin-3-Myristin, TG(12:0/12:0/14:0)[1][2]
Purity ≥95%[1][2]
Appearance Crystalline solid[2]
Solubility Chloroform (10 mg/ml)[1][2]
Storage Temperature -20°C[1]
Stability ≥ 4 years[1]

Synthesis and Purification: A Methodological Overview

Conceptual Synthesis Workflow

The synthesis typically involves a multi-step process starting from a protected glycerol derivative. This allows for the sequential introduction of the different fatty acyl chains.

G cluster_synthesis DLMG Synthesis Pathway Protected Glycerol Protected Glycerol Acylation at sn-1 and sn-2 Acylation at sn-1 and sn-2 Protected Glycerol->Acylation at sn-1 and sn-2 Lauric Acid Deprotection Deprotection Acylation at sn-1 and sn-2->Deprotection Acylation at sn-3 Acylation at sn-3 Deprotection->Acylation at sn-3 Myristic Acid Purification Purification Acylation at sn-3->Purification Final Product

A conceptual workflow for the chemical synthesis of DLMG.

Experimental Protocol: General Chemical Synthesis of a 1,2-Diacyl-3-acyl-rac-glycerol

  • Protection of Glycerol: Start with a suitable protected glycerol derivative, for instance, one with a protecting group on the sn-3 hydroxyl group. This ensures that the first acylation steps occur specifically at the sn-1 and sn-2 positions.

  • Acylation with Lauric Acid: React the protected glycerol with an activated form of lauric acid (e.g., lauroyl chloride or lauric anhydride) in the presence of a suitable catalyst and solvent. This will attach lauric acid to the free sn-1 and sn-2 hydroxyl groups.

  • Deprotection: Remove the protecting group from the sn-3 position to expose the hydroxyl group for the final acylation step.

  • Acylation with Myristic Acid: React the resulting 1,2-dilauroyl-rac-glycerol with an activated form of myristic acid to esterify the sn-3 position.

  • Purification: The crude product is then purified to remove unreacted starting materials, by-products, and any isomeric impurities.

Purification by Silica (B1680970) Gel Chromatography

Purification of the synthesized DLMG is crucial to achieve the high purity required for a standard. Silica gel column chromatography is a common and effective method for this purpose.

Experimental Protocol: Purification of Triacylglycerols

  • Column Preparation: A glass column is packed with silica gel as a stationary phase, using a slurry packing method with a non-polar solvent like hexane.

  • Sample Loading: The crude DLMG is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.

  • Elution: A solvent system of increasing polarity is used to elute the components from the column. Triacylglycerols are relatively non-polar and will elute with a solvent system of low to moderate polarity (e.g., a hexane/diethyl ether gradient).

  • Fraction Collection: Fractions of the eluent are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure DLMG.

  • Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Application as a Lipid Standard in HPLC-MS

DLMG is an excellent internal standard for the quantitative analysis of triacylglycerols in complex biological samples using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Its unique molecular weight and retention time allow for clear identification and accurate quantification of other lipids in the sample.

Analytical Workflow

The use of DLMG as an internal standard is a cornerstone of quantitative lipidomics, enabling the correction for variations in sample preparation and instrument response.

G cluster_analysis Quantitative Lipid Analysis Workflow Sample Sample Lipid Extraction Lipid Extraction Sample->Lipid Extraction Add DLMG Internal Standard Spiking Internal Standard Spiking Lipid Extraction->Internal Standard Spiking Add DLMG HPLC Separation HPLC Separation Internal Standard Spiking->HPLC Separation MS Detection MS Detection HPLC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis Quantification

Workflow for quantitative lipid analysis using an internal standard.

Experimental Protocol: Quantitative Analysis of Triacylglycerols by HPLC-MS

  • Sample Preparation: Extract lipids from the biological matrix (e.g., plasma, tissue homogenate) using a suitable solvent system, such as a chloroform/methanol mixture.

  • Internal Standard Spiking: A known amount of this compound is added to the lipid extract.

  • HPLC Separation: The lipid extract is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A gradient of solvents (e.g., acetonitrile/isopropanol) is used to separate the different lipid species based on their hydrophobicity.

  • Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer. The mass spectrometer is operated in a mode that allows for the detection and fragmentation of the triacylglycerol molecules.

  • Data Analysis: The peak area of the internal standard (DLMG) is used to normalize the peak areas of the endogenous triacylglycerols, allowing for their accurate quantification. The fragmentation pattern of DLMG in the mass spectrometer can also be used to confirm its identity and purity.

Role in Biological Systems and Signaling

While the primary application of synthetic DLMG is as an analytical standard, its natural occurrence in date seed oil and human breast milk suggests a biological role.[1][2] Triacylglycerols, in general, are central to energy metabolism and cellular signaling. The process of their synthesis and breakdown generates lipid intermediates like diacylglycerols (DAGs) and phosphatidic acid (PA), which are known to be involved in various signaling pathways. However, specific signaling roles for DLMG have not yet been elucidated and present an area for future research.

Conclusion

This compound is an indispensable tool for researchers in the fields of lipidomics, drug development, and food science. Its well-defined structure, high purity, and commercial availability make it an ideal internal standard for the accurate quantification of triacylglycerols in complex matrices. The methodologies outlined in this guide provide a framework for its synthesis, purification, and application, empowering scientists to achieve more reliable and reproducible results in their lipid research. Further investigation into the potential biological roles of DLMG may unveil new insights into lipid metabolism and cellular signaling.

References

Methodological & Application

Application Notes and Protocols for 1,2-Dilauroyl-3-myristoyl-rac-glycerol in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilauroyl-3-myristoyl-rac-glycerol (DLMG), a triglyceride with the systematic name TG(12:0/12:0/14:0), is a valuable tool in the field of lipidomics. Its defined structure and physical properties make it particularly useful in mass spectrometry-based lipid analysis. These application notes provide detailed information on the use of DLMG in lipidomics, including its application as an internal standard and its identification in biological samples, complete with experimental protocols and data.

Applications of this compound in Lipidomics

The primary applications of DLMG in lipidomics are:

  • Internal Standard for Quantitative Analysis: DLMG can be used as an internal standard for the quantification of triglycerides (TGs) and other lipid classes in complex biological samples. The use of an internal standard is crucial to correct for variations that can occur during sample preparation, extraction, and mass spectrometry analysis, thereby ensuring the accuracy and reliability of quantitative data.

  • Analyte in Disease Biomarker Discovery: Dysregulation of lipid metabolism is a hallmark of many diseases. The quantification of specific triglycerides, such as DLMG, in biological samples can serve as a biomarker for disease diagnosis and for monitoring disease progression. For instance, elevated levels of TG(12:0/12:0/14:0) have been identified in the serum of patients with Wilson's disease.[1]

Quantitative Data for TG(12:0/12:0/14:0)

The following table summarizes the quantitative findings for TG(12:0/12:0/14:0) in different biological matrices.

Biological MatrixConditionFold Change (vs. Control)Relative Abundance (%)Reference
Human SerumWilson's DiseaseSignificantly Increased-[1]
Goat's MilkSpent Coffee Ground Enriched DietUp-regulated-
Infant Formula--8.44%

Experimental Protocols

Protocol 1: Quantification of TG(12:0/12:0/14:0) in Human Serum using UPLC-HRMS

This protocol is adapted from a study on Wilson's disease and is suitable for the untargeted or targeted quantification of triglycerides, including TG(12:0/12:0/14:0), in human serum.[1]

1. Materials:

  • This compound (DLMG) standard

  • Methanol (B129727) (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Ammonium (B1175870) formate

  • Formic acid

  • Ultrapure water

  • Serum samples

2. Sample Preparation (Lipid Extraction):

  • Thaw frozen serum samples at 4°C for 60 minutes.

  • In a 1.5 ml microcentrifuge tube, add 50 µl of serum.

  • Add 250 µl of methanol and 750 µl of MTBE to the serum sample.

  • Vortex the mixture for 5 minutes.

  • Add 200 µl of ultrapure water to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Carefully collect the upper organic phase (containing the lipids) and transfer it to a new tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µl of acetonitrile/isopropanol (1:1, v/v) for UPLC-HRMS analysis.

3. UPLC-HRMS Analysis:

  • Chromatographic System: Ultra-High-Performance Liquid Chromatography (UPLC) system.

  • Column: A C30 reverse-phase column (e.g., 2.6 µm, 100 mm) is suitable for separating triglyceride isomers.[1]

  • Mobile Phase A: 60% acetonitrile, 40% water, 10 mM ammonium formate, and 0.1% formic acid.[1]

  • Mobile Phase B: 90% isopropanol, 10% acetonitrile, 10 mM ammonium formate, and 0.1% formic acid.[1]

  • Gradient Elution:

    • 0-1 min: 100% B

    • 1-6 min: 100-50% B

    • 6-30 min: 50-0% B

    • 30-38 min: Column wash and re-equilibration[1]

  • Flow Rate: 0.3 ml/min.[1]

  • Injection Volume: 5 µl.[1]

  • Column Temperature: 50°C.[1]

  • Mass Spectrometer: High-Resolution Mass Spectrometer (HRMS) (e.g., Q Exactive).

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Data-dependent MS/MS (ddMS2) for lipid identification.

4. Data Analysis:

  • Process the raw data using lipidomics software (e.g., LipidSearch, TraceFinder).

  • Identify TG(12:0/12:0/14:0) based on its accurate mass and fragmentation pattern.

  • Perform relative quantification by comparing the peak area of TG(12:0/12:0/14:0) across different sample groups.

Protocol 2: General Protocol for Triglyceride Quantification using DLMG as an Internal Standard

This protocol provides a general framework for using DLMG as an internal standard for the quantification of other triglycerides in a biological sample.

1. Preparation of Internal Standard Stock Solution:

  • Accurately weigh a known amount of DLMG.

  • Dissolve it in an appropriate solvent (e.g., chloroform/methanol 2:1, v/v) to a final concentration of 1 mg/ml.

  • Prepare a working solution by diluting the stock solution to a concentration that is within the linear range of the mass spectrometer and comparable to the expected concentration of the analytes.

2. Sample Preparation (Lipid Extraction with Internal Standard):

  • To your sample (e.g., 50 µl of plasma), add a known volume of the DLMG internal standard working solution.

  • Proceed with a lipid extraction method such as the Folch or Bligh & Dyer method.

  • After extraction and drying, reconstitute the lipid extract in a suitable solvent for LC-MS analysis.

3. LC-MS/MS Analysis:

  • Use a suitable LC-MS/MS method for the separation and detection of triglycerides. A C18 or C30 column is typically used.

  • Optimize the mass spectrometer settings for the detection of the target triglycerides and the DLMG internal standard. This will likely involve setting up Multiple Reaction Monitoring (MRM) transitions for each analyte and the internal standard.

4. Quantification:

  • Generate a calibration curve using known concentrations of the target triglycerides spiked with the same amount of DLMG internal standard.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each point in the calibration curve and for the unknown samples.

  • Determine the concentration of the triglycerides in the samples by interpolating their analyte/internal standard peak area ratios on the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s1 Biological Sample (e.g., Serum) s2 Spike with DLMG Internal Standard s1->s2 s3 Lipid Extraction (e.g., Folch/MTBE) s2->s3 s4 Dry Down & Reconstitute s3->s4 a1 UPLC-HRMS/MS s4->a1 a2 Data Acquisition a1->a2 d1 Peak Detection & Lipid Identification a2->d1 d2 Quantification d1->d2 d3 Statistical Analysis d2->d3

Caption: Experimental workflow for lipidomics analysis using DLMG.

triglyceride_metabolism cluster_synthesis Triglyceride Synthesis (Lipogenesis) cluster_breakdown Triglyceride Breakdown (Lipolysis) cluster_utilization Metabolic Fate G3P Glycerol-3-P LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG Lipin TAG Triglyceride (e.g., DLMG) (Storage) DAG->TAG DGAT TAG_b Triglyceride DAG_b Diacylglycerol TAG_b->DAG_b ATGL FFA Free Fatty Acids TAG_b->FFA MAG_b Monoacylglycerol DAG_b->MAG_b HSL DAG_b->FFA Glycerol Glycerol MAG_b->Glycerol MGL MAG_b->FFA Glycolysis Glycolysis Glycerol->Glycolysis BetaOx β-oxidation FFA->BetaOx Energy Energy (ATP) BetaOx->Energy

Caption: General triglyceride metabolism pathway.

References

Application Notes and Protocols: 1,2-Dilauroyl-3-myristoyl-rac-glycerol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilauroyl-3-myristoyl-rac-glycerol is a mixed triacylglycerol containing lauric acid at the sn-1 and sn-2 positions and myristic acid at the sn-3 position.[1] This lipid has been identified in natural sources such as date seed oil and human breast milk.[1] As a specific triglyceride, its utility in research and pharmaceutical development necessitates standardized protocols for the preparation of solutions to ensure experimental reproducibility. These application notes provide detailed methods for the dissolution of this compound for both in vitro and in vivo applications.

Data Presentation

The solubility of this compound is dependent on the solvent system employed. The following table summarizes the quantitative solubility data for this compound in various solvents.

Solvent SystemConcentrationApplicationNotes
Chloroform10 mg/mLGeneral StockA crystalline solid form of the compound is soluble in chloroform.[1][2]
Dimethyl Sulfoxide (DMSO)100 mg/mLIn Vitro StockUltrasonic treatment may be necessary. Use freshly opened DMSO as it is hygroscopic.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mLIn VivoPrepare fresh on the day of use.[4]
10% DMSO, 90% Corn Oil≥ 5 mg/mLIn VivoPrepare fresh on the day of use.[4]

Experimental Protocols

Preparation of a High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a 100 mg/mL stock solution in DMSO.

Materials:

  • This compound (crystalline solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous/newly opened

  • Sterile microcentrifuge tubes or vials

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of fresh DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the mixture thoroughly.

  • If the compound does not fully dissolve, place the tube in an ultrasonic bath and sonicate until the solution is clear.[3]

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of a Working Solution for In Vivo Administration (Co-Solvent Formulation)

This protocol details the preparation of a solution suitable for in vivo experiments using a co-solvent system.

Materials:

  • This compound stock solution in DMSO (e.g., 50 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Sterile tubes

Procedure:

  • Begin with a pre-made stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • In a sterile tube, add the solvents in the following order, ensuring the solution is mixed thoroughly after each addition:

    • 10% of the final volume from the DMSO stock solution.

    • 40% of the final volume with PEG300.

    • 5% of the final volume with Tween-80.

    • 45% of the final volume with saline.[4]

  • For example, to prepare 1 mL of a 5 mg/mL working solution, add 100 µL of a 50 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a total volume of 1 mL.[4]

  • This solution should be prepared fresh on the day of the experiment.[4]

Preparation of a Working Solution for In Vivo Administration (Oil-Based Formulation)

This protocol outlines the preparation of a solution using corn oil as the vehicle.

Materials:

  • This compound stock solution in DMSO (e.g., 50 mg/mL)

  • Corn oil, sterile

  • Sterile tubes

Procedure:

  • Start with a pre-made stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • In a sterile tube, add the solvents in the following order, mixing well after each addition:

    • 10% of the final volume from the DMSO stock solution.

    • 90% of the final volume with corn oil.[4]

  • For instance, to prepare 1 mL of a 5 mg/mL working solution, add 100 µL of a 50 mg/mL DMSO stock solution to 900 µL of corn oil and mix thoroughly.[4]

  • This solution should be prepared fresh for daily use.[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.

G cluster_start Starting Material cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation TG This compound (Crystalline Solid) weigh Weigh Compound TG->weigh dissolve Dissolve in Organic Solvent (e.g., DMSO, Chloroform) weigh->dissolve sonicate Sonicate if Necessary dissolve->sonicate store Store Stock Solution at -20°C / -80°C dissolve->store sonicate->store invitro Dilute in Aqueous Buffer for In Vitro Assay store->invitro invivo Prepare Co-solvent or Oil Formulation for In Vivo Administration store->invivo

Caption: Workflow for the preparation of this compound solutions.

References

Application Notes: Utilizing TG(12:0/12:0/14:0) as an Internal Standard for Mass Spectrometry-Based Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of lipidomics, accurate quantification of lipid species is paramount for understanding their roles in health and disease. Mass spectrometry (MS) has emerged as a powerful tool for the detailed analysis of complex lipidomes. The use of internal standards is a critical component of quantitative MS-based lipidomics, correcting for variations in sample preparation, extraction efficiency, and instrument response. This document provides detailed application notes and protocols for the use of trilaurin-myristin, TG(12:0/12:0/14:0), as an internal standard in mass spectrometry.

TG(12:0/12:0/14:0) is a mixed-acid triglyceride containing two lauric acid (12:0) moieties and one myristic acid (14:0) moiety. Its unique and well-defined structure, which is not typically abundant in most biological samples, makes it an excellent candidate for an internal standard. By adding a known amount of TG(12:0/12:0/14:0) to a sample at the beginning of the workflow, variations introduced during sample handling and analysis can be normalized, leading to more accurate and reliable quantification of endogenous triglycerides and other lipid classes.

Physicochemical Properties of TG(12:0/12:0/14:0)

PropertyValue
Molecular Formula C41H78O6
Monoisotopic Mass 666.5798 g/mol
Family Triradylglycerols
Fatty Acid Composition Dodecanoyl (12:0), Dodecanoyl (12:0), Tetradecanoyl (14:0)

Applications

The use of TG(12:0/12:0/14:0) as an internal standard is applicable to a wide range of research areas, including:

  • Drug Development: Assessing the impact of therapeutic agents on lipid metabolism.

  • Clinical Research: Investigating the role of lipids in diseases such as metabolic syndrome, atherosclerosis, and cancer.

  • Nutritional Science: Evaluating the effects of diet on the lipid profile of various tissues and biofluids.

  • Biomarker Discovery: Identifying lipid-based biomarkers for disease diagnosis and prognosis.

Experimental Workflow

The general workflow for utilizing TG(12:0/12:0/14:0) as an internal standard in a lipidomics experiment is depicted below. This workflow outlines the key steps from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Collection Sample Collection Addition of IS Addition of TG(12:0/12:0/14:0) Internal Standard Sample Collection->Addition of IS Lipid Extraction (e.g., Folch) Lipid Extraction (e.g., Folch) Addition of IS->Lipid Extraction (e.g., Folch) LC Separation LC Separation Lipid Extraction (e.g., Folch)->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Normalization to IS Normalization to TG(12:0/12:0/14:0) Peak Integration->Normalization to IS Quantification Quantification Normalization to IS->Quantification

Caption: A typical experimental workflow for lipidomics analysis using an internal standard.

Protocols

Preparation of Internal Standard Stock Solution
  • Accurately weigh a known amount of high-purity TG(12:0/12:0/14:0).

  • Dissolve the standard in an appropriate organic solvent (e.g., chloroform/methanol 2:1, v/v) to a final concentration of 1 mg/mL.

  • Store the stock solution in an amber glass vial at -20°C to prevent degradation.

  • Prepare working solutions by diluting the stock solution to the desired concentration for spiking into samples. The final concentration in the sample will depend on the expected concentration of the analytes of interest and the sensitivity of the mass spectrometer.

Sample Preparation and Lipid Extraction (Folch Method)

The Folch method is a widely used protocol for the extraction of lipids from biological samples.

  • To a 2 mL glass tube, add 100 µL of the biological sample (e.g., plasma, serum, tissue homogenate).

  • Add a known amount of the TG(12:0/12:0/14:0) internal standard working solution to the sample. The amount should be chosen to yield a signal intensity comparable to the endogenous lipids of interest.

  • Add 2 mL of a chloroform/methanol (2:1, v/v) mixture to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Centrifuge the sample at 2,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette.

  • Dry the collected lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water 2:1:1, v/v/v).

LC-MS/MS Analysis

The following are general parameters for a reverse-phase LC-MS/MS method for triglyceride analysis. These may need to be optimized for specific instrumentation and applications.

ParameterSetting
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate
Gradient 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 55°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+NH4]+ adduct of TG(12:0/12:0/14:0)
Product Ions Neutral loss of lauric acid and myristic acid

Predicted MRM Transitions for TG(12:0/12:0/14:0):

Precursor Ion (m/z)Product Ion (m/z)Description
684.6483.4Neutral loss of Lauric Acid (12:0)
684.6455.4Neutral loss of Myristic Acid (14:0)

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas of the endogenous triglycerides and the TG(12:0/12:0/14:0) internal standard using the instrument's software.

  • Response Factor Calculation: If performing absolute quantification, a calibration curve should be generated using a series of known concentrations of the analyte of interest spiked with a constant concentration of the internal standard. The response factor (RF) is the ratio of the analyte peak area to the internal standard peak area.

  • Quantification: The concentration of the endogenous lipid can be calculated using the following formula:

    Concentration of Analyte = (Peak Area of Analyte / Peak Area of IS) * Concentration of IS

Performance Data

The following table summarizes hypothetical yet realistic performance data for TG(12:0/12:0/14:0) as an internal standard. This data is for illustrative purposes and actual performance may vary.

ParameterValue
Linearity (R²) > 0.99
Limit of Detection (LOD) 1 - 10 fmol
Limit of Quantification (LOQ) 5 - 50 fmol
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery 85 - 115%

Logical Workflow for Internal Standard Selection

The selection of an appropriate internal standard is a critical step in developing a robust quantitative lipidomics method. The following diagram illustrates the logical process for selecting an internal standard like TG(12:0/12:0/14:0).

G Define Analytes of Interest Define Analytes of Interest Consider Physicochemical Properties Consider Physicochemical Properties (e.g., similar lipid class, different mass) Define Analytes of Interest->Consider Physicochemical Properties Evaluate Commercial Availability and Purity Evaluate Commercial Availability and Purity Consider Physicochemical Properties->Evaluate Commercial Availability and Purity Assess Mass Spectral Behavior Assess Mass Spectral Behavior (e.g., ionization efficiency, fragmentation) Evaluate Commercial Availability and Purity->Assess Mass Spectral Behavior Test for Endogenous Interference Test for Endogenous Interference in representative samples Assess Mass Spectral Behavior->Test for Endogenous Interference Validate Performance Validate Performance (linearity, precision, accuracy) Test for Endogenous Interference->Validate Performance Selected Internal Standard\n(e.g., TG(12:0/12:0/14:0)) Selected Internal Standard (e.g., TG(12:0/12:0/14:0)) Validate Performance->Selected Internal Standard\n(e.g., TG(12:0/12:0/14:0))

Caption: Logical workflow for the selection of a suitable internal standard in mass spectrometry.

TG(12:0/12:0/14:0) serves as a reliable and effective internal standard for the quantification of triglycerides and other lipids in complex biological samples by mass spectrometry. Its unique fatty acid composition minimizes the risk of interference from endogenous lipids, and its chemical properties are representative of the triglyceride class. The detailed protocols and workflow provided in these application notes offer a robust framework for researchers, scientists, and drug development professionals to achieve accurate and reproducible lipid quantification in their studies.

Application Notes and Protocols for the Formulation of Liposomes Incorporating 1,2-Dilauroyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile nanocarriers for both hydrophilic and lipophilic drugs. While traditionally composed of phospholipids (B1166683) and cholesterol, the incorporation of other lipidic components can modulate their physicochemical properties and enhance their drug delivery capabilities. 1,2-Dilauroyl-3-myristoyl-rac-glycerol is a triacylglycerol with lauric acid at the sn-1 and sn-2 positions and myristic acid at the sn-3 position. Although not a primary liposome-forming lipid, its inclusion in a phospholipid-based formulation can increase membrane fluidity and potentially improve the encapsulation efficiency of hydrophobic therapeutic agents.

These application notes provide a comprehensive guide to the preparation and characterization of liposomes containing this compound. The following protocols are based on the widely used thin-film hydration method followed by extrusion and detail the necessary steps for formulation, characterization, and quality control.

Data Presentation: Physicochemical Properties

The following tables summarize representative physicochemical properties of liposomes incorporating a triacylglycerol. It is important to note that these values are illustrative and will require experimental optimization for formulations containing this compound.

Table 1: Physicochemical Characterization of Liposomal Formulations

Formulation IDPhospholipid:Cholesterol:Triglyceride (Molar Ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Lipo-Ctrl70:30:0110 ± 50.15 ± 0.03-5.2 ± 1.5
Lipo-TG-165:30:5125 ± 70.18 ± 0.04-4.8 ± 1.8
Lipo-TG-260:30:10140 ± 80.22 ± 0.05-4.5 ± 2.1

Table 2: Encapsulation Efficiency and Drug Loading of a Model Hydrophobic Drug

Formulation IDEncapsulation Efficiency (%)Drug Loading (%)
Lipo-Ctrl65 ± 53.2 ± 0.3
Lipo-TG-175 ± 63.8 ± 0.4
Lipo-TG-282 ± 74.1 ± 0.5

Experimental Protocols

Protocol 1: Preparation of Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes incorporating this compound.

Materials:

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Model hydrophobic drug (e.g., Curcumin, Paclitaxel)

Equipment:

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath

  • Vacuum pump

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Glass syringes (1 mL)

  • Vortex mixer

Procedure:

  • Lipid Film Formation:

    • Weigh the desired amounts of DPPC, cholesterol, and this compound (e.g., for a 60:30:10 molar ratio) and dissolve them in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

    • If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids at this stage.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DPPC, >41°C, e.g., 50-60°C).

    • Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration of the Lipid Film:

    • Pre-heat the hydration buffer (PBS, pH 7.4) to the same temperature as the water bath used for film formation.

    • Add the warm hydration buffer to the flask containing the dry lipid film.

    • Agitate the flask by hand or using a vortex mixer until the lipid film is fully dispersed in the buffer, forming a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Vesicle Size Reduction by Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Equilibrate the extruder to the same temperature as the hydration buffer.

    • Draw the MLV suspension into a glass syringe and pass it through the extruder to another syringe.

    • Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure that the final liposome (B1194612) suspension is collected in the opposite syringe. This process will produce a more homogenous population of large unilamellar vesicles (LUVs).

  • Purification (Optional):

    • To remove any unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography or dialysis.

  • Storage:

    • Store the final liposome suspension at 4°C.

Protocol 2: Characterization of Liposomes

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Measurement:

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute a small aliquot of the liposome suspension with filtered PBS to an appropriate concentration for measurement.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size (Z-average diameter), PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate at 25°C.

2. Encapsulation Efficiency and Drug Loading Determination:

  • Technique: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Separation of Free Drug: Separate the unencapsulated drug from the liposomes using a suitable method such as ultracentrifugation, size exclusion chromatography (e.g., Sephadex G-50 column), or dialysis.

    • Quantification of Total Drug: Disrupt a known volume of the liposome suspension by adding a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. Measure the concentration of the drug using a pre-established calibration curve.

    • Quantification of Free Drug: Measure the concentration of the drug in the supernatant/eluate obtained after the separation step.

    • Calculations:

      • Encapsulation Efficiency (EE%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • Drug Loading (DL%) = [Amount of Encapsulated Drug / Total Amount of Lipid] x 100

3. Morphological Characterization:

  • Technique: Transmission Electron Microscopy (TEM) or Cryo-Transmission Electron Microscopy (Cryo-TEM).

  • Procedure:

    • Prepare the sample by placing a drop of the diluted liposome suspension on a carbon-coated copper grid.

    • For negative staining TEM, wick away the excess liquid and add a drop of a staining agent (e.g., 2% uranyl acetate).

    • For Cryo-TEM, plunge-freeze the grid in liquid ethane.

    • Image the vesicles under the electron microscope to observe their size, shape, and lamellarity.

Visualization of Workflows

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration & Sizing cluster_2 Purification & Storage A Dissolve Lipids and Drug in Organic Solvent B Rotary Evaporation A->B Evaporate Solvent C Dry Film under Vacuum B->C Remove Residual Solvent D Hydrate with Aqueous Buffer C->D Form MLVs E Extrusion through Polycarbonate Membrane D->E Reduce Size F Purification (Optional) E->F Homogenized LUVs G Store at 4°C F->G

Caption: Experimental workflow for the preparation of liposomes.

Liposome_Characterization_Workflow cluster_physicochemical Physicochemical Characterization cluster_encapsulation Drug Encapsulation Analysis cluster_morphology Morphological Characterization Start Liposome Formulation DLS Dynamic Light Scattering (DLS) - Particle Size - Polydispersity Index (PDI) Start->DLS Zeta Zeta Potential Measurement - Surface Charge Start->Zeta Separation Separation of Free Drug (e.g., Ultracentrifugation, SEC) Start->Separation TEM Transmission Electron Microscopy (TEM) - Size, Shape, Lamellarity Start->TEM Quantification Quantification of Drug (e.g., HPLC, UV-Vis) Separation->Quantification Calculation Calculate EE% and DL% Quantification->Calculation

Caption: Workflow for the characterization of liposomes.

Concluding Remarks

The incorporation of this compound into phospholipid-based liposomes presents a promising strategy for enhancing the delivery of hydrophobic drugs. The protocols outlined in these application notes provide a robust framework for the formulation and characterization of these novel lipidic nanocarriers. Researchers are encouraged to optimize the lipid molar ratios and process parameters to achieve the desired physicochemical properties and drug delivery performance for their specific application.

Unraveling the Role of 1,2-Dilauroyl-3-myristoyl-rac-glycerol in Cellular Studies: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

While 1,2-Dilauroyl-3-myristoyl-rac-glycerol, a specific triacylglycerol, has been identified in natural sources such as date seed oil and human breast milk, a comprehensive review of scientific literature reveals a notable absence of its application in cell culture studies for signaling research. [1][2] This triacylglycerol, composed of two lauric acid chains and one myristic acid chain attached to a glycerol (B35011) backbone, is structurally distinct from the diacylglycerol (DAG) molecules that are well-established as critical second messengers in a multitude of cellular signaling pathways.

The primary focus of cell culture research in the context of glycerolipids has been on diacylglycerols, which play a pivotal role in activating protein kinase C (PKC) and other signaling cascades that regulate cell growth, differentiation, and apoptosis.[3][4][5] In contrast, triacylglycerols like this compound are primarily associated with energy storage and lipid metabolism, and their direct role as signaling molecules in cell culture is not documented in the available literature.

Understanding the Distinction: Triacylglycerols vs. Diacylglycerols in Cell Signaling

To clarify the context for researchers, it is essential to differentiate between these two classes of glycerolipids.

  • Triacylglycerols (TAGs): These are neutral, non-polar molecules consisting of a glycerol molecule esterified with three fatty acids. Their main function is the storage of metabolic energy.

  • Diacylglycerols (DAGs): These molecules consist of a glycerol molecule with two fatty acid chains. They are potent signaling molecules generated at the cell membrane that recruit and activate a variety of downstream effector proteins.

The diagram below illustrates the fundamental structural difference.

Figure 1. Structural comparison of a triacylglycerol and a diacylglycerol.

General Diacylglycerol Signaling Pathway

While no specific signaling pathway for this compound in cell culture has been documented, the canonical diacylglycerol signaling pathway is well-characterized. This pathway is initiated by the activation of phospholipase C (PLC) which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and DAG. DAG remains in the plasma membrane and recruits and activates members of the protein kinase C (PKC) family, leading to the phosphorylation of downstream target proteins and the regulation of various cellular processes.

Diacylglycerol_Signaling_Pathway receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag Diacylglycerol (DAG) pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Recruits & Activates ca2 Ca²⁺ Release er->ca2 ca2->pkc Co-activates downstream Downstream Substrates pkc->downstream Phosphorylates response Cellular Response (e.g., Proliferation, Differentiation) downstream->response Experimental_Workflow_PKC_Activation cell_culture 1. Seed cells and grow to desired confluency serum_starve 2. Serum-starve cells (optional, to reduce basal signaling) cell_culture->serum_starve treatment 3. Treat with Diacylglycerol (and controls) serum_starve->treatment incubation 4. Incubate for specified time treatment->incubation lysis 5. Lyse cells and collect protein incubation->lysis western_blot 6. Western Blot for phospho-PKC substrates lysis->western_blot analysis 7. Analyze and quantify results western_blot->analysis

References

Application Notes and Protocols: The Use of Mixed-Acid Triglycerides in Artificial Membrane Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artificial membrane models are indispensable tools in cellular biophysics, drug discovery, and formulation science. They provide simplified and controlled environments to investigate the intricate interactions between lipids, proteins, and small molecules. Mixed-acid triglycerides (TGs), which are esters of glycerol (B35011) with three different fatty acids, are increasingly being incorporated into these models. Their inclusion allows for a more physiologically relevant representation of biological membranes, particularly in studies related to lipid metabolism, drug absorption, and the biophysical properties of cellular barriers.

These application notes provide a comprehensive overview of the utility of mixed-acid triglycerides in artificial membrane models. We will delve into their effects on membrane properties, present detailed protocols for their incorporation and analysis, and visualize the biochemical pathways associated with their metabolic products.

Impact of Mixed-Acid Triglycerides on Artificial Membrane Properties

The incorporation of mixed-acid triglycerides into artificial membranes, such as liposomes and those used in Parallel Artificial Membrane Permeability Assays (PAMPA), can significantly alter their biophysical characteristics. The specific effects are largely dependent on the chain length, degree of saturation, and the cis-trans isomerism of the constituent fatty acids.

Data Presentation: Effects of Lipids on Membrane Properties

While direct comparative data for a wide range of specific mixed-acid triglycerides is dispersed throughout the literature, the following table summarizes the general effects of different lipid components, including fatty acids that constitute triglycerides, on key membrane properties. This information is crucial for designing artificial membranes with desired characteristics.

Lipid Component/ParameterEffect on Membrane FluidityEffect on PermeabilityMethod of AnalysisReference
Saturated Fatty Acids (e.g., Palmitic, Stearic) DecreaseDecreaseLaurdan (B1674558) GP, DPH Anisotropy[1]
Unsaturated Fatty Acids (e.g., Oleic, Linoleic) IncreaseIncreaseLaurdan GP, DPH Anisotropy[1]
Cholesterol Decreases fluidity at high temperatures, increases at low temperaturesDecreasesLaurdan GP, Anisotropy[2][3]
Short-chain Fatty Acids (C8, C10) Tend to destabilize bilayersModerately increaseDSC, DLS, Calcein release[4]
Long-chain Fatty Acids (C12-C20) Stabilize bilayersDecrease (proportional to length)DSC, DLS, Calcein release[4]

Note: The effects listed are general trends. The precise impact of a mixed-acid triglyceride will be a composite of the effects of its individual fatty acid chains and their esterification to the glycerol backbone.

Experimental Protocols

Detailed methodologies are critical for reproducible research. The following sections provide step-by-step protocols for key experiments involving mixed-acid triglycerides in artificial membrane models.

Protocol 1: Preparation of Liposomes Containing Mixed-Acid Triglycerides by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) which can be further processed to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Materials:

  • Phospholipid(s) of choice (e.g., POPC, DPPC)

  • Mixed-acid triglyceride of interest

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., PBS, Tris-HCl)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder (optional, for LUV preparation)

  • Sonicator (optional, for SUV preparation)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of phospholipids (B1166683) and mixed-acid triglycerides in chloroform or a chloroform/methanol mixture in a round-bottom flask. The total lipid concentration and the molar ratio of phospholipid to triglyceride should be determined based on the experimental requirements.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tm) of the lipids.

    • Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.[5]

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[5]

  • Hydration:

    • Add the hydration buffer, pre-warmed to a temperature above the lipid Tm, to the flask containing the dry lipid film.[5]

    • Gently rotate the flask to hydrate (B1144303) the lipid film. This process will lead to the formation of MLVs.

    • Allow the suspension to hydrate for at least 1 hour, with occasional gentle agitation.

  • Vesicle Sizing (Optional):

    • For LUVs: Load the MLV suspension into an extruder and pass it through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes).[6]

    • For SUVs: Sonicate the MLV suspension using a bath or probe sonicator until the suspension becomes clear.[5]

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

    • Assess the lamellarity and morphology using techniques like cryo-electron microscopy.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA) with Mixed-Acid Triglycerides

The PAMPA assay is a high-throughput method to predict the passive permeability of compounds across a lipid barrier.

Materials:

  • 96-well filter plate (Donor plate, e.g., PVDF membrane)

  • 96-well acceptor plate

  • Lipid solution: A solution of phospholipids and mixed-acid triglycerides in an organic solvent (e.g., dodecane). A common starting point is a 1-2% (w/v) total lipid solution.[7]

  • Donor solution: Buffer (e.g., PBS, pH 7.4) containing the test compound.

  • Acceptor solution: Buffer, which may contain a surfactant to act as a "sink."

  • Plate reader (UV-Vis or fluorescence) or LC-MS for compound quantification.

Procedure:

  • Membrane Formation:

    • Prepare the lipid solution by dissolving the desired phospholipids and mixed-acid triglycerides in dodecane. Sonicate briefly to ensure complete dissolution.[7]

    • Carefully pipette a small volume (e.g., 5 µL) of the lipid solution onto the membrane of each well of the donor plate, ensuring the entire surface is coated.[7]

  • Assay Setup:

    • Add the acceptor solution to the wells of the acceptor plate (e.g., 300 µL).

    • Add the donor solution containing the test compound to the wells of the lipid-coated donor plate (e.g., 150 µL).[7]

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."

  • Incubation:

    • Incubate the plate assembly at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 4-18 hours). To minimize evaporation, place the assembly in a humidified chamber.[7]

  • Quantification:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))

    Where:

    • V_D = Volume of the donor compartment

    • V_A = Volume of the acceptor compartment

    • A = Area of the membrane

    • t = Incubation time

    • C_A(t) = Concentration in the acceptor compartment at time t

    • C_equilibrium = Theoretical equilibrium concentration

Protocol 3: Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)

Laurdan is a fluorescent probe that is sensitive to the polarity of its environment. Its emission spectrum shifts depending on the packing of lipid acyl chains, which is related to membrane fluidity.

Materials:

  • Liposome (B1194612) suspension containing mixed-acid triglycerides.

  • Laurdan stock solution (e.g., in ethanol (B145695) or DMSO).

  • Fluorometer with excitation and emission monochromators.

Procedure:

  • Probe Incorporation:

    • Add a small aliquot of the Laurdan stock solution to the liposome suspension to achieve a final lipid-to-probe molar ratio of approximately 500:1 to 1000:1.

    • Incubate the mixture in the dark at a temperature above the lipid Tm for at least 30 minutes to allow for probe incorporation into the lipid bilayer.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 350 nm.[8]

    • Measure the fluorescence emission intensities at 440 nm (I_440) and 490 nm (I_490).[8]

  • GP Calculation:

    • Calculate the Generalized Polarization (GP) value using the following formula:[9]

    GP = (I_440 - I_490) / (I_440 + I_490)

    GP values range from +1 (highly ordered, low fluidity) to -1 (highly disordered, high fluidity).[10]

Visualization of Associated Pathways and Workflows

Triglyceride Synthesis Pathway

Triglycerides are synthesized in a stepwise manner, primarily through the Kennedy pathway. This pathway is relevant as the precursors and intermediates, such as lysophosphatidic acid (LPA), phosphatidic acid (PA), and diacylglycerol (DAG), are themselves bioactive signaling molecules.[11]

G cluster_enzymes Enzymes G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid (LPA) G3P->LPA PA Phosphatidic Acid (PA) LPA->PA DAG Diacylglycerol (DAG) PA->DAG TAG Triglyceride (TAG) DAG->TAG AcylCoA1 Acyl-CoA AcylCoA1->LPA AcylCoA2 Acyl-CoA AcylCoA2->PA AcylCoA3 Acyl-CoA AcylCoA3->TAG GPAT GPAT GPAT->G3P AGPAT AGPAT AGPAT->LPA PAP PAP (Lipin) PAP->PA DGAT DGAT DGAT->DAG G start Start: Define Lipid Composition dissolve Dissolve Lipids in Organic Solvent start->dissolve evaporate Evaporate Solvent (Thin Film Formation) dissolve->evaporate hydrate Hydrate Film with Buffer (MLVs) evaporate->hydrate size Sizing (Optional) hydrate->size extrude Extrusion (LUVs) size->extrude for LUVs sonicate Sonication (SUVs) size->sonicate for SUVs characterize Characterize Vesicles (DLS, cryo-EM) size->characterize no sizing extrude->characterize sonicate->characterize end End: Liposome Suspension characterize->end G TAG Triglyceride in Membrane Model Lipase Lipase Activity (e.g., in lipolysis assay) TAG->Lipase FA Free Fatty Acids Lipase->FA DAG Diacylglycerol (DAG) Lipase->DAG Signaling Downstream Signaling Events (e.g., PKC activation, eicosanoid synthesis) FA->Signaling DAG->Signaling

References

Investigating Lipid Metabolism with 1,2-Dilauroyl-3-myristoyl-rac-glycerol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilauroyl-3-myristoyl-rac-glycerol (DLMG) is a mixed triacylglycerol containing two lauric acid (C12:0) moieties at the sn-1 and sn-2 positions and one myristic acid (C14:0) moiety at the sn-3 position. As a medium-chain triglyceride (MCT), DLMG serves as a valuable tool for investigating various aspects of lipid metabolism, including digestion, absorption, cellular uptake, and influence on inflammatory signaling pathways. Its defined structure allows for precise tracking of the metabolic fate of its constituent fatty acids, providing insights into enzyme kinetics, lipid transport, and the cellular effects of specific medium-chain fatty acids. These application notes provide detailed protocols for utilizing DLMG in key experiments to elucidate the mechanisms of lipid metabolism.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C41H78O6[1][2]
Molecular Weight 667.1 g/mol [1][2]
Appearance Crystalline solid[1][2]
Solubility Chloroform (B151607) (10 mg/mL)[1][2]
Storage -20°C[1]
Table 2: Comparative Enzyme Kinetics of Pancreatic Lipase (B570770) with Various Triglyceride Substrates
SubstrateApparent Km (mM)Apparent Vmax (µmol/min/mg)Reference
Triolein (C18:1)5.21250[3]
Tricaprylin (C8:0)3.81800[4]
Trilaurin (C12:0)4.51500[4]
Table 3: Effect of Medium-Chain Triglycerides on Lipopolysaccharide (LPS)-Induced Cytokine Secretion in Macrophages

Note: Data presented is for a mixture of medium-chain triglycerides (MCTs) and is indicative of the potential effects of DLMG.

CytokineControl (LPS only) (pg/mL)MCT + LPS (pg/mL)% InhibitionReference
TNF-α 1250 ± 150750 ± 10040%[5][6]
IL-6 3500 ± 4001800 ± 25049%[5][6]

Experimental Protocols

Protocol 1: In Vitro Pancreatic Lipase-Mediated Hydrolysis of DLMG

This protocol details the measurement of pancreatic lipase activity using DLMG as a substrate. The rate of hydrolysis is determined by quantifying the release of free fatty acids.

Materials:

  • This compound (DLMG)

  • Porcine Pancreatic Lipase (PPL)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Bile salts (e.g., sodium taurodeoxycholate)

  • CaCl2

  • Fatty Acid Assay Kit (colorimetric or fluorometric)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Substrate Emulsion Preparation:

    • Dissolve DLMG in chloroform.

    • Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in Tris-HCl buffer containing bile salts to create an emulsion. Sonicate briefly to ensure a uniform suspension.

  • Enzyme Preparation:

    • Prepare a stock solution of Porcine Pancreatic Lipase in cold Tris-HCl buffer.

    • Prepare serial dilutions to determine the optimal enzyme concentration.

  • Enzyme Assay:

    • To each well of a 96-well plate, add the DLMG emulsion, CaCl2 solution, and Tris-HCl buffer.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the pancreatic lipase solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 10, 20, 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

    • Quantify the amount of free fatty acids released using a commercial fatty acid assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the rate of fatty acid release (µmol/min) from a standard curve.

    • Determine the specific activity of the enzyme (µmol/min/mg of protein).

Protocol 2: Cellular Uptake of DLMG in Adipocytes

This protocol describes a method to measure the uptake of DLMG into cultured adipocytes using a fluorescently labeled analogue.

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1)

  • Fluorescently labeled DLMG analogue (e.g., Bodipy-labeled)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Culture:

    • Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 24-well plates.

  • Uptake Assay:

    • Prepare a stock solution of the fluorescently labeled DLMG in a suitable solvent (e.g., DMSO).

    • Dilute the labeled DLMG in serum-free DMEM to the desired final concentration.

    • Wash the differentiated adipocytes twice with warm PBS.

    • Add the DMEM containing the fluorescent DLMG to each well.

    • Incubate the cells for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

    • To stop the uptake, remove the medium and wash the cells three times with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

  • Quantification:

    • Measure the fluorescence intensity of the cell lysates using a fluorometer.

    • Normalize the fluorescence intensity to the total protein concentration of the cell lysate.

    • Alternatively, visualize the uptake using a fluorescence microscope.

  • Data Analysis:

    • Plot the normalized fluorescence intensity against time to determine the uptake kinetics.

Protocol 3: Analysis of DLMG's Effect on Inflammatory Cytokine Secretion

This protocol outlines the procedure to investigate the immunomodulatory effects of DLMG on lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • This compound (DLMG)

  • Lipopolysaccharide (LPS)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 macrophages in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in 24-well plates and allow them to adhere overnight.

  • Cell Treatment:

    • Prepare a stock solution of DLMG in a suitable vehicle (e.g., DMSO).

    • Pre-treat the macrophages with various concentrations of DLMG for 2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 24 hours). Include appropriate vehicle and untreated controls.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of each cytokine from the standard curve.

    • Compare the cytokine levels in DLMG-treated cells to the LPS-only control to determine the percentage of inhibition.

Mandatory Visualizations

Caption: Digestion and absorption pathway of DLMG in the small intestine.

DLMG_Cellular_Metabolism_and_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular (Adipocyte/Macrophage) DLMG_lipo DLMG in Lipoprotein LPL Lipoprotein Lipase DLMG_lipo->LPL Hydrolysis FFA Lauric & Myristic Acid LPL->FFA Uptake Fatty Acid Uptake FFA->Uptake AcylCoA Lauryl-CoA & Myristoyl-CoA Uptake->AcylCoA Activation Activation Fatty Acyl-CoA Synthetase Storage Triglyceride Synthesis (Energy Storage) AcylCoA->Storage Signaling Modulation of Signaling Pathways AcylCoA->Signaling BetaOx Beta-Oxidation (Energy Production) AcylCoA->BetaOx NFkB NF-κB Pathway Signaling->NFkB Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

Caption: Cellular metabolism and signaling effects of DLMG-derived fatty acids.

Conclusion

This compound is a versatile substrate for probing the intricacies of lipid metabolism. The protocols provided herein offer a framework for investigating its digestion, cellular uptake, and immunomodulatory properties. The structured nature of DLMG allows for precise studies that can contribute to a deeper understanding of the roles of medium-chain fatty acids in health and disease, and aid in the development of novel therapeutics targeting lipid metabolic pathways. Further research is warranted to elucidate the specific enzyme kinetics and signaling effects of this particular mixed triacylglycerol.

References

Application Notes and Protocols for 1,2-Dilauroyl-3-myristoyl-rac-glycerol in Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilauroyl-3-myristoyl-rac-glycerol is a triglyceride composed of two lauric acid chains at the sn-1 and sn-2 positions and a myristic acid chain at the sn-3 position of the glycerol (B35011) backbone.[1][2] As a solid lipid at room temperature, it presents as a promising candidate for the formulation of lipid-based drug delivery systems, particularly Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems are designed to enhance the bioavailability of poorly soluble drugs, provide controlled release, and enable targeted drug delivery. While direct literature on the application of this compound in drug delivery is limited, its properties as a medium-chain triglyceride suggest its potential utility as a core lipid matrix.[3]

These application notes provide a theoretical framework and generalized protocols for utilizing this compound in the development of SLNs and NLCs, based on established methodologies for similar lipid-based systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for the design and development of lipid-based nanoparticle formulations.

PropertyValueReference
Synonyms 1,2-Laurin-3-Myristin, TG(12:0/12:0/14:0)[1][2]
Molecular Formula C₄₁H₇₈O₆[1][2]
Molecular Weight 667.1 g/mol [1][2]
Appearance Crystalline solid[1][2]
Solubility Chloroform: 10 mg/mL[2]
Storage -20°C[1]
Stability ≥ 4 years at -20°C[1]

Applications in Drug Delivery

Based on its triglyceride structure and solid nature, this compound is hypothesized to be a suitable lipid for the following applications in drug delivery research:

  • Solid Lipid Nanoparticles (SLNs): It can serve as the primary solid lipid matrix for the encapsulation of lipophilic drugs. The crystalline nature of the lipid core can provide sustained release profiles.

  • Nanostructured Lipid Carriers (NLCs): In combination with a liquid lipid (e.g., oleic acid, Miglyol 812), it can form the solid matrix of NLCs. The inclusion of a liquid lipid creates imperfections in the crystal lattice, which can lead to higher drug loading capacity and reduced drug expulsion during storage.[4][5]

  • Topical Drug Delivery: Lipid nanoparticles formulated with this glyceride may enhance skin penetration and provide a localized drug depot.

  • Oral Drug Delivery: Encapsulation within lipid nanoparticles can protect drugs from the harsh environment of the gastrointestinal tract and improve their oral bioavailability.

Experimental Protocols

The following are generalized protocols for the preparation and characterization of SLNs and NLCs using this compound as the solid lipid component.

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol describes the preparation of SLNs using a hot homogenization technique followed by ultrasonication.

Materials:

  • This compound

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Lipophilic drug

  • Purified water

  • Organic solvent (e.g., chloroform, for drug solubility if needed)

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Magnetic stirrer with heating plate

  • Water bath

Procedure:

  • Preparation of the Lipid Phase:

    • Melt this compound by heating it 5-10°C above its melting point.

    • Dissolve the lipophilic drug in the molten lipid. If necessary, the drug can first be dissolved in a minimal amount of a suitable organic solvent, which is then added to the molten lipid, and the solvent is evaporated.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase under high-shear homogenization (e.g., 8,000-12,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation:

    • Immediately subject the hot pre-emulsion to probe sonication for 3-5 minutes to reduce the particle size to the nanometer range.

  • Cooling and Solidification:

    • Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Purification (Optional):

    • The SLN dispersion can be purified by dialysis against purified water to remove excess surfactant and unencapsulated drug.

Protocol 2: Preparation of Nanostructured Lipid Carriers (NLCs)

This protocol is similar to the SLN preparation, with the addition of a liquid lipid to the lipid phase.

Materials:

  • This compound (Solid lipid)

  • Liquid lipid (e.g., Oleic acid, Miglyol 812)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Lipophilic drug

  • Purified water

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the this compound and mix it with the liquid lipid at a predetermined ratio (e.g., 70:30 solid:liquid lipid).

    • Dissolve the lipophilic drug in the molten lipid mixture.

  • Follow steps 2-6 from Protocol 1.

Characterization of Lipid Nanoparticles

The physicochemical properties of the prepared SLNs and NLCs should be thoroughly characterized to ensure quality and performance.

Characterization Parameters and Methods
ParameterMethodTypical Expected Range
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100 - 400 nm, PDI < 0.3
Zeta Potential Laser Doppler Velocimetry± 30 mV (for good stability)
Entrapment Efficiency (EE%) and Drug Loading (DL%) Ultracentrifugation followed by UV-Vis Spectroscopy or HPLCEE% > 70%, DL% dependent on formulation
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)Spherical shape
Crystallinity and Polymorphism Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD)To determine the physical state of the lipid and drug
Calculation of Entrapment Efficiency and Drug Loading

Entrapment Efficiency (EE%) EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

Drug Loading (DL%) DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid] x 100

In Vitro Drug Release Study

An in vitro drug release study is essential to evaluate the release profile of the encapsulated drug from the lipid nanoparticles.

Protocol:

  • Place a known amount of the SLN/NLC dispersion in a dialysis bag (with an appropriate molecular weight cut-off).

  • Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline pH 7.4 containing a small percentage of a surfactant like Tween 80 to ensure sink conditions).

  • Maintain the system at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the cumulative percentage of drug released versus time.

Diagrams

Experimental Workflow for SLN/NLC Preparation

G cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation Lipid This compound (and Liquid Lipid for NLCs) Melt Melt Lipid(s) Lipid->Melt Drug Lipophilic Drug Dissolve Dissolve Drug Drug->Dissolve Melt->Dissolve Pre_emulsion High-Shear Homogenization (Pre-emulsion formation) Dissolve->Pre_emulsion Water Purified Water Dissolve_S Dissolve Surfactant Water->Dissolve_S Surfactant Surfactant Surfactant->Dissolve_S Heat_Aq Heat to same temperature Dissolve_S->Heat_Aq Heat_Aq->Pre_emulsion Homogenization Probe Sonication (Nanoemulsion formation) Pre_emulsion->Homogenization Cooling Cooling and Solidification Homogenization->Cooling SLN_NLC SLN/NLC Dispersion Cooling->SLN_NLC

Caption: Workflow for the preparation of SLNs/NLCs.

Logical Relationship of Characterization Parameters

G cluster_physicochemical Physicochemical Properties cluster_performance Performance Characteristics Formulation SLN/NLC Formulation Size Particle Size & PDI Formulation->Size Zeta Zeta Potential Formulation->Zeta Morphology Morphology Formulation->Morphology EE Entrapment Efficiency Formulation->EE DL Drug Loading Formulation->DL Release In Vitro Release Size->Release EE->Release DL->Release

Caption: Key characterization parameters for lipid nanoparticles.

Potential Cellular Uptake Pathway

G SLN_NLC SLN/NLC Cell_Membrane Cell Membrane SLN_NLC->Cell_Membrane Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Degradation Lysosomal Degradation Lysosome->Degradation Cytoplasm Cytoplasm (Drug Release) Endosomal_Escape->Cytoplasm

Caption: Hypothesized cellular uptake of lipid nanoparticles.

Conclusion

This compound holds potential as a core lipid component for the formulation of SLNs and NLCs in drug delivery research. Its triglyceride structure and solid-state properties make it a suitable candidate for encapsulating and controlling the release of therapeutic agents. The protocols and characterization methods outlined in these application notes provide a foundational framework for researchers to explore the utility of this lipid in developing novel drug delivery systems. Further empirical studies are necessary to validate these theoretical applications and to fully elucidate the performance of this compound-based nanoparticles.

References

Troubleshooting & Optimization

Technical Support Center: 1,2-Dilauroyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and stability of 1,2-Dilauroyl-3-myristoyl-rac-glycerol.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a triacylglycerol, a type of lipid. It consists of a glycerol (B35011) backbone with two lauric acid molecules at the sn-1 and sn-2 positions and one myristic acid molecule at the sn-3 position.[1] It is a crystalline solid at room temperature.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound at -20°C.[1][2] The product is typically shipped on wet ice.[1]

Q3: What is the long-term stability of this compound?

A3: When stored at the recommended temperature of -20°C, the compound is stable for at least four years.[1]

Q4: In what solvents is this compound soluble?

A4: This compound is soluble in chloroform (B151607) at a concentration of 10 mg/ml.[1][2]

Q5: What are the primary safety precautions when handling this compound?

A5: According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance.[3] However, it is always recommended to follow good laboratory practices, including wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.[4][5] The product is intended for research use only and not for human or veterinary use.[3]

Troubleshooting Guide

Q1: I observe discoloration or a change in the physical appearance of the crystalline solid. What could be the cause?

A1: Discoloration or changes in appearance can be indicative of degradation. This may be caused by improper storage conditions, such as exposure to elevated temperatures, light, or reactive chemicals. It is crucial to ensure the compound is stored at -20°C in a tightly sealed container.[1][3]

Q2: My analytical results (e.g., by HPLC or GC) show unexpected peaks. What might be the problem?

A2: The appearance of unexpected peaks can suggest the presence of impurities or degradation products. Potential causes include:

  • Hydrolysis: The ester bonds can hydrolyze to form free fatty acids (lauric and myristic acid) and di- or monoglycerides.

  • Oxidation: Although less likely with saturated fatty acids, oxidation can occur if the sample is exposed to air and light for extended periods, especially at higher temperatures.

  • Contamination: The sample may have been contaminated during handling.

It is advisable to run a fresh standard to confirm the identity of the main peak and characterize the impurities, potentially by mass spectrometry.

Q3: The compound is not dissolving completely in chloroform at the specified concentration. What should I do?

A3: If you encounter solubility issues, consider the following:

  • Purity: Verify the purity of your solvent, as contaminants can affect solubility.

  • Temperature: Gently warming the solution may aid dissolution. However, avoid excessive heat to prevent degradation.

  • Sonication: Using an ultrasonic bath can help to break up clumps and facilitate dissolution. If the problem persists, the compound itself may have degraded or absorbed moisture, which could affect its solubility.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 60175-30-6[1][2][3]
Synonyms 1,2-Laurin-3-Myristin, TG(12:0/12:0/14:0)[1][2][3]
Molecular Formula C41H78O6[1][2]
Formula Weight 667.1 g/mol [1][2]
Purity ≥95%[1][2]
Formulation Crystalline solid[1][2]
Solubility Chloroform (10 mg/ml)[1][2]

Table 2: Recommended Storage and Handling

ParameterRecommendation
Storage Temperature -20°C[1][2]
Shipping Condition Wet ice[1]
Long-term Stability ≥ 4 years at -20°C[1]
Handling Use in a well-ventilated area. Wear appropriate PPE.[4][5]

Experimental Protocols

Protocol: Assessing the Stability of this compound

This protocol outlines a general method for evaluating the stability of this compound under various conditions.

Objective: To determine the rate of degradation and identify potential degradation products under specific stress conditions (e.g., elevated temperature, humidity, light exposure).

Materials and Equipment:

  • This compound

  • High-purity solvents (e.g., chloroform, hexane, isopropanol)

  • Temperature and humidity-controlled stability chambers

  • Photostability chamber

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or GC system with a suitable detector (e.g., ELSD, MS, or FID)[6][7][8]

  • Vials for sample storage

Methodology:

  • Sample Preparation:

    • Accurately weigh samples of this compound into separate vials for each time point and condition.

    • Prepare a stock solution in a suitable solvent (e.g., chloroform) for initial analysis (Time 0).

  • Stress Conditions:

    • Thermal Stability: Place samples in stability chambers at elevated temperatures (e.g., 40°C, 60°C).

    • Humidity: Place samples in a stability chamber with controlled humidity (e.g., 75% RH).

    • Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines.

    • Control: Store a set of samples at the recommended -20°C as a control.

  • Time Points:

    • Pull samples at predetermined intervals (e.g., 0, 1, 3, 6, and 12 months).

  • Analytical Method:

    • At each time point, dissolve the samples in the appropriate solvent.

    • Analyze the samples using a validated chromatographic method (e.g., reverse-phase HPLC or high-temperature GC) to separate the parent compound from any degradation products.[7][9]

    • Quantify the amount of this compound remaining and any major degradation products.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point for each condition.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

    • Identify and quantify any significant degradation products.

Mandatory Visualization

Stability_Testing_Workflow cluster_setup Setup cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results start Start: Obtain Compound prep Prepare Samples for Each Condition & Time Point start->prep t0 Analyze Time 0 Sample prep->t0 thermal Elevated Temperature t0->thermal Place samples under stress humidity High Humidity t0->humidity Place samples under stress photo Photostability t0->photo Place samples under stress control Control (-20°C) t0->control Place samples under stress pull Pull Samples at Time Points thermal->pull humidity->pull photo->pull control->pull dissolve Dissolve Samples pull->dissolve chromatography Analyze by HPLC/GC dissolve->chromatography quantify Quantify Parent & Degradants chromatography->quantify kinetics Determine Degradation Kinetics quantify->kinetics report Generate Stability Report kinetics->report end_node End report->end_node

Caption: Workflow for a typical stability study of this compound.

Troubleshooting_Decision_Tree cluster_degradation Degradation Issues cluster_solubility Solubility Issues cluster_solutions Potential Solutions issue Problem Encountered physical_change Physical Appearance Changed? issue->physical_change analytical_issue Unexpected Analytical Peaks? issue->analytical_issue solubility_problem Poor Solubility? issue->solubility_problem check_storage Verify Storage at -20°C physical_change->check_storage Yes new_standard Run a Fresh Standard analytical_issue->new_standard Yes check_solvent Check Solvent Purity solubility_problem->check_solvent Yes gentle_heat Apply Gentle Heat/Sonication check_solvent->gentle_heat If solvent is pure

Caption: A troubleshooting decision tree for common issues with this compound.

References

Technical Support Center: Enhancing Mass Spec Signal for TG(12:0/12:0/14:0)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to enhancing the mass spectrometry (MS) signal for the triglyceride TG(12:0/12:0/14:0). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter when analyzing TG(12:0/12:0/14:0) by mass spectrometry.

Issue 1: Low Signal Intensity or Poor Signal-to-Noise Ratio

Low signal intensity is a common challenge in the analysis of neutral lipids like triglycerides. Below are potential causes and actionable solutions.

Troubleshooting Workflow for Low Signal Intensity

LowSignalTroubleshooting start Low Signal for TG(12:0/12:0/14:0) suboptimal_ionization Suboptimal Ionization Efficiency start->suboptimal_ionization ion_suppression Ion Suppression start->ion_suppression sample_prep Inadequate Sample Preparation start->sample_prep ms_parameters Suboptimal MS Parameters start->ms_parameters solution_adducts Enhance Adduct Formation (e.g., NH4+, Na+, Li+) suboptimal_ionization->solution_adducts solution_ionization_technique Select Appropriate Ionization (APCI for nonpolar lipids) suboptimal_ionization->solution_ionization_technique solution_chromatography Utilize LC to Separate from Suppressing Agents ion_suppression->solution_chromatography solution_dilution Dilute Sample to Reduce Matrix Effects ion_suppression->solution_dilution solution_extraction Optimize Lipid Extraction (e.g., Folch/Bligh-Dyer) sample_prep->solution_extraction solution_ms_tuning Tune Source and Analyzer Parameters for TGs ms_parameters->solution_ms_tuning

Caption: Troubleshooting workflow for low MS signal of TG(12:0/12:0/14:0).

Quantitative Data on Signal Enhancement Strategies

The following table summarizes various techniques to improve the signal intensity of triglycerides.

Method/ParameterRecommended ActionExpected Signal EnhancementReference
Adduct Formation Add 5-10 mM ammonium (B1175870) formate/acetate to the mobile phase.Significant increase in [M+NH₄]⁺ ion intensity.[1][2][1][2]
Add lithium salts to the infusion solvent.Superior fragmentation for structural identification.[3][4][3][4]
Ionization Technique Use Atmospheric Pressure Chemical Ionization (APCI).More suitable for non-polar molecules like triglycerides.[5][6][7][5][6][7]
Use Matrix-Assisted Laser Desorption/Ionization (MALDI) with norharmane (NOR) matrix.Up to a five-fold intensity increase for neutral lipids.[8][8]
Use Laser Desorption Ionization (LDI) from silicon nanopost arrays (NAPA).~49 to ~227-fold higher signal for TGs compared to MALDI.[9][10][9][10]
Sample Preparation Solid-Phase Extraction (SPE) to separate lipid classes.Reduces ion suppression from phospholipids.[11][11]
MS Source Parameters Optimize spray voltage, sheath gas, and capillary temperature.Can significantly improve ionization efficiency.[11][11]

Frequently Asked Questions (FAQs)

Q1: Why is the signal for my TG(12:0/12:0/14:0) lower than other lipids in my sample?

A1: Triglycerides are neutral lipids and tend to have lower ionization efficiency compared to polar lipids like phospholipids, which readily acquire a charge.[9][10] Additionally, high concentrations of more easily ionizable lipids can suppress the signal of your target triglyceride.[11][12]

Q2: What is the best adduct for analyzing TG(12:0/12:0/14:0)?

A2: The choice of adduct depends on your analytical goal.

  • Ammonium adducts ([M+NH₄]⁺) are commonly used for quantification in LC-MS due to their stability and compatibility with reversed-phase chromatography.[1][13]

  • Sodium adducts ([M+Na]⁺) are often observed but can lead to in-source fragmentation.[13]

  • Lithium adducts ([M+Li]⁺) are particularly useful for structural elucidation via tandem MS (MS/MS) as they provide more informative fragmentation patterns.[3][4][14]

Q3: How can I reduce ion suppression when analyzing TG(12:0/12:0/14:0) in a complex matrix like plasma?

A3: To mitigate ion suppression, you can:

  • Utilize Liquid Chromatography (LC): Separating lipids chromatographically before they enter the mass spectrometer is highly effective at reducing matrix effects.[11][15]

  • Perform Sample Prefractionation: Use techniques like Solid-Phase Extraction (SPE) to isolate the triglyceride fraction from other lipid classes.[11]

  • Dilute Your Sample: This can reduce the concentration of interfering substances, although it may also lower the signal of your analyte.[11]

Q4: Can I quantify TG(12:0/12:0/14:0) using a single internal standard?

A4: For accurate quantification, it is best to use a stable isotope-labeled internal standard that is structurally identical or very similar to your analyte, such as TG(12:0/12:0/14:0)-d5. The ionization efficiency of triglycerides can vary with acyl chain length and degree of unsaturation, so a single, dissimilar internal standard may not be sufficient for a broad range of TGs.[11]

Workflow for Quantitative Analysis of TG(12:0/12:0/14:0)

QuantitativeWorkflow sample Biological Sample extraction Lipid Extraction (e.g., Folch) sample->extraction add_is Spike in Isotope-Labeled Internal Standard extraction->add_is separation LC Separation (C18 column) add_is->separation ms_analysis MS Analysis (e.g., ESI-MS/MS) separation->ms_analysis data_processing Data Processing (Peak Integration, Ratio Calculation) ms_analysis->data_processing quantification Quantification data_processing->quantification

Caption: General workflow for the quantitative analysis of triglycerides.

Experimental Protocols

Protocol 1: Sample Preparation for Enhanced TG Signal using Ammonium Adducts in LC-MS

This protocol is designed to enhance the formation of ammonium adducts for improved signal intensity during LC-MS analysis.

1. Lipid Extraction (Folch Method) a. Homogenize your sample in a chloroform:methanol (2:1, v/v) solution. b. Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to induce phase separation. c. Collect the lower organic phase containing the lipids. d. Dry the lipid extract under a stream of nitrogen.

2. Sample Reconstitution a. Reconstitute the dried lipid extract in a solution of isopropanol:acetonitrile (90:10, v/v). b. For enhanced adduct formation, ensure the mobile phase contains an ammonium salt.

3. LC-MS Analysis a. Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[6] b. Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.[6] c. Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.[6] d. Gradient: A typical gradient would be a linear increase from 30% B to 100% B over 20 minutes.[6] e. Ionization Mode: Positive Electrospray Ionization (ESI).[6] f. MS Parameters:

  • Capillary Voltage: 3.0 kV[6]
  • Source Temperature: 150 °C[6]
  • Desolvation Gas Flow: 600 L/hr[6]

Protocol 2: Direct Infusion Analysis with Lithium Adducts for Structural Characterization

This protocol is optimized for generating lithium adducts to facilitate detailed structural analysis via MS/MS.

1. Sample Preparation a. Perform lipid extraction as described in Protocol 1. b. Reconstitute the dried lipid extract in methanol.

2. Infusion Solution Preparation a. Prepare a solution of 5-10 mM lithium chloride in methanol. b. Mix your reconstituted lipid extract with the lithium chloride solution prior to infusion.

3. Direct Infusion MS Analysis a. Infuse the sample solution directly into the mass spectrometer using a syringe pump. b. Ionization Mode: Positive ESI. c. MS/MS Analysis: Perform product ion scans on the [M+Li]⁺ ion for TG(12:0/12:0/14:0). The fragmentation pattern will provide information on the fatty acid constituents.[3][4]

Logical Relationship for Adduct Selection

AdductSelection goal Analytical Goal quantification Quantitative Analysis goal->quantification structural Structural Elucidation goal->structural ammonium Ammonium Adducts [M+NH4]+ quantification->ammonium LC-MS Compatibility lithium Lithium Adducts [M+Li]+ structural->lithium Informative Fragmentation

Caption: Decision tree for selecting the appropriate adduct based on the analytical goal.

References

addressing peak asymmetry of 1,2-Dilauroyl-3-myristoyl-rac-glycerol in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Addressing Peak Asymmetry of 1,2-Dilauroyl-3-myristoyl-rac-glycerol in HPLC

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering peak asymmetry issues during the High-Performance Liquid Chromatography (HPLC) analysis of the triglyceride this compound.

Troubleshooting Guide

This section addresses common causes of peak asymmetry for non-polar analytes like this compound and offers targeted solutions.

Question: Why is my peak for this compound exhibiting significant tailing?

Answer:

Peak tailing for a neutral lipid like this compound in reverse-phase HPLC is typically due to methodological or physical issues rather than strong chemical interactions with the stationary phase. The primary causes can be systematically investigated.

  • Method-Related Causes: These are often the easiest to address.

    • Sample Overload: Injecting too much analyte mass can saturate the stationary phase at the column inlet, leading to tailing.[1][2] The solution is to dilute the sample or reduce the injection volume.[1][3]

    • Injection Solvent Mismatch: Using a sample solvent that is significantly stronger (more non-polar in a reverse-phase system) than the mobile phase causes the sample band to spread incorrectly at the head of the column.[1][4] It is always best to dissolve the sample in the initial mobile phase composition.

  • Column-Related Causes: These issues stem from the analytical column itself.

    • Column Contamination: Accumulation of strongly retained impurities from previous injections can create active sites that cause tailing.[5] Flushing the column with a strong solvent may resolve the issue.[1][3]

    • Column Void: A void or channel can form in the packed bed at the column inlet, leading to band broadening and tailing.[6] This often requires column replacement.

  • System-Related Causes: These are related to the HPLC instrument hardware.

    • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector and the detector can cause peak dispersion.[1] Using shorter, narrower tubing (e.g., 0.12 mm ID) is recommended.[1][3]

    • Poor Connections: Improperly fitted tubing can create small voids, contributing to dead volume and peak tailing.[4]

Question: My peak is showing fronting. What are the likely causes?

Answer:

Peak fronting is less common than tailing but typically points to a few specific problems.

  • Sample Overload: While often associated with tailing, severe concentration overload with certain analytes can also manifest as fronting.[7] The solution is to dilute the sample or reduce the injection volume.[2][7]

  • Incompatible Sample Solvent: Dissolving the sample in a solvent significantly different from the mobile phase can lead to fronting, especially for early eluting peaks.[3][7] The sample should ideally be dissolved in the mobile phase.

  • Low Column Temperature: Operating at a temperature that is too low can sometimes affect peak shape.[3] Increasing the column temperature may improve peak symmetry.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC method for this compound?

A1: A typical reverse-phase method for triglycerides is a good starting point. See the detailed protocol and parameters table in the following sections.

Q2: How is peak asymmetry quantitatively measured?

A2: The most common metric is the Tailing Factor (Tf) or Asymmetry Factor (As). The USP Tailing Factor is calculated as: Tf = W₀.₀₅ / 2A where W₀.₀₅ is the peak width at 5% of the peak height and A is the distance from the leading edge of the peak to the peak maximum at 5% height.[1] A value of Tf > 1.2 is generally considered significant tailing.[1]

Q3: Can column temperature impact the peak shape for this compound?

A3: Yes. Elevated column temperatures (e.g., 40-60°C) can improve the peak shape for lipids by reducing mobile phase viscosity, increasing analyte solubility, and improving mass transfer kinetics. This often leads to sharper, more symmetrical peaks.

Q4: What is the ideal solvent for dissolving my triglyceride sample?

A4: The best practice is to dissolve your sample in the initial mobile phase of your gradient method. If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample, such as a mixture of acetonitrile (B52724) and isopropanol (B130326) that closely matches the starting mobile phase composition. While the compound is soluble in chloroform (B151607), injecting a chloroform solution directly is not recommended as it is a very strong solvent in reverse-phase systems and is immiscible with typical mobile phases.[8][9]

Data Presentation

Table 1: Troubleshooting Summary for Peak Asymmetry

Observed Issue Potential Cause Suggested Solution Key Parameter to Adjust
Peak Tailing Sample Concentration Too HighDilute the sampleSample Concentration
Injection Volume Too LargeReduce injection volumeInjection Volume
Sample solvent stronger than mobile phaseDissolve sample in initial mobile phaseSample Solvent Composition
Column contaminationFlush column with strong solvent; use a guard columnColumn Maintenance
Extra-column dead volumeUse shorter, narrower ID tubingSystem Plumbing
Peak Fronting Severe Sample OverloadDilute the sample significantlySample Concentration
Sample solvent incompatibilityDissolve sample in initial mobile phaseSample Solvent Composition
Low column temperatureIncrease column temperatureColumn Temperature

Table 2: Recommended Starting HPLC Method Parameters

Parameter Recommendation
HPLC System Reverse-Phase HPLC
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Acetonitrile
Mobile Phase B Isopropanol
Gradient 70% A to 30% A over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 50°C
Injection Volume 2 µL
Sample Solvent Acetonitrile/Isopropanol (70:30, v/v)
Detector ELSD, CAD, or MS

Experimental Protocols

Protocol 1: Sample Preparation and Injection
  • Stock Solution Preparation: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of isopropanol to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution using the initial mobile phase composition (e.g., 70:30 Acetonitrile:Isopropanol). A starting concentration of 50-100 µg/mL is recommended.

  • Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter to remove any particulates.

  • Injection: Inject a small volume (e.g., 2 µL) to avoid column overload.

Protocol 2: Recommended HPLC Method for Analysis
  • System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (70% Acetonitrile, 30% Isopropanol) at a flow rate of 0.3 mL/min for at least 15 minutes or until a stable baseline is achieved. Ensure the column oven is stable at 50°C.

  • Injection: Inject 2 µL of the prepared sample.

  • Gradient Elution: Run the following gradient program:

    • 0.0 min: 70% A / 30% B

    • 15.0 min: 30% A / 70% B

    • 15.1 min: 70% A / 30% B (Return to initial)

    • 20.0 min: 70% A / 30% B (Hold for re-equilibration)

  • Data Acquisition: Monitor the elution using a suitable detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS), as triglycerides lack a strong UV chromophore.

Visual Guides

G cluster_type 1. Identify Asymmetry Type cluster_causes 2. Investigate Potential Causes cluster_solutions 3. Implement Solutions start Asymmetric Peak Observed tailing Peak Tailing (Tf > 1.2) start->tailing fronting Peak Fronting (As < 0.8) start->fronting cause_overload Sample Overload tailing->cause_overload cause_solvent Solvent Mismatch tailing->cause_solvent cause_column Column Issue (Void/Contamination) tailing->cause_column cause_system System Issue (Dead Volume) tailing->cause_system fronting->cause_overload fronting->cause_solvent sol_overload Reduce Concentration or Injection Volume cause_overload->sol_overload sol_solvent Match Sample Solvent to Mobile Phase cause_solvent->sol_solvent sol_column Flush or Replace Column cause_column->sol_column sol_system Check Fittings & Optimize Tubing cause_system->sol_system

Caption: Troubleshooting workflow for addressing peak asymmetry.

G Impact of Strong Injection Solvent in Reverse-Phase HPLC cluster_injector Injection Process cluster_column At Column Head cluster_result Resulting Chromatogram injector Sample dissolved in strong solvent (e.g., 100% IPA) column_head Mobile Phase Flow Sample plug is not focused and spreads prematurely Stationary Phase Bed injector->column_head:f1 Inject mobile_phase Weak Mobile Phase (e.g., 70% ACN) mobile_phase->column_head:f0 Flow result Distorted, Broad, or Asymmetric Peak column_head:f1->result Leads to

Caption: Effect of sample solvent mismatch on peak shape.

References

Technical Support Center: Optimizing Extraction Protocols for Mixed-Acid Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mixed-acid triglyceride extraction protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields of mixed-acid triglycerides during extraction?

A1: Low yields can stem from several factors:

  • Incomplete cell or tissue disruption: Insufficient homogenization will prevent the solvent from accessing the lipids within the sample matrix.

  • Incorrect solvent system: The polarity of the solvent mixture is crucial for efficiently solubilizing triglycerides.[1] A non-polar solvent is generally effective for triglycerides, but a mixture of polar and non-polar solvents is often required to disrupt lipid-protein complexes.[1]

  • Insufficient solvent volume: A low solvent-to-sample ratio can lead to incomplete extraction. The Folch method, for instance, recommends a 20-fold excess of solvent volume to sample weight.[2]

  • Suboptimal phase separation: Poor separation of the organic and aqueous layers can result in loss of the lipid-containing phase.[2]

  • Lipid degradation: Triglycerides, particularly those with unsaturated fatty acids, can be degraded by active endogenous enzymes or oxidation if samples are not handled properly.[2]

Q2: How can I prevent the formation of a stable emulsion during liquid-liquid extraction?

A2: Emulsion formation is a common issue, often caused by the presence of natural surfactants like phospholipids (B1166683) and proteins in the sample.[3] To prevent this:

  • Gentle mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of an emulsion.[3][4]

  • Pre-emptive salting-out: Add a saturated salt solution (brine) or solid salt (e.g., NaCl) to the aqueous phase before extraction to increase its ionic strength, which helps prevent emulsion formation.[4]

Q3: What is the best way to store samples to prevent triglyceride degradation?

A3: To prevent enzymatic degradation and oxidation, tissues should be processed immediately after collection.[5] If immediate extraction is not possible, samples should be rapidly frozen, for example in liquid nitrogen, and stored at -70°C or lower in sealed glass containers.[5] Adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can also help prevent oxidation.[2]

Q4: Which solvent system is best for extracting mixed-acid triglycerides?

A4: The optimal solvent system depends on the sample matrix and the specific goals of the analysis.

  • Folch (Chloroform:Methanol (B129727), 2:1 v/v) and Bligh-Dyer (Chloroform:Methanol:Water, 1:2:0.8 v/v/v initially): These are robust and widely used methods for general lipid extraction.[2] Non-polar solvents are efficient for extracting triglycerides.[1]

  • Hexane:Isopropanol: This is a less toxic alternative to chloroform-based systems, though it may result in lower yields of polar lipids.

  • Methyl-tert-butyl ether (MTBE): This solvent has been used in single-phase extraction methods and can be effective, but its high volatility is a concern for reproducibility.[1]

Q5: How can I remove non-lipid contaminants from my triglyceride extract?

A5: Non-lipid contaminants can be introduced from solvents, glassware, or the sample itself.

  • Use high-purity solvents: HPLC or mass spectrometry-grade solvents are recommended to avoid contamination.[6]

  • Thorough glassware cleaning: Wash glassware with a laboratory-grade detergent, rinse extensively with deionized water, and finally rinse with the extraction solvent.[2]

  • Washing the extract: The crude lipid extract can be washed with a salt solution (e.g., 0.9% NaCl) to remove water-soluble contaminants. The upper aqueous phase containing these contaminants is then discarded.[7]

Troubleshooting Guides

Issue 1: A Stable Emulsion Has Formed Between the Aqueous and Organic Layers.

Q: I've already formed a persistent emulsion. How can I break it?

A:

  • Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 10-30 minutes.[4] Gently tapping the sides or stirring the emulsion layer with a glass rod may help the phases to separate.[8]

  • Salting-Out: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer and can force the separation of the two phases.[3]

  • Addition of a Different Organic Solvent: Adding a small volume of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[3]

  • Centrifugation: Transfer the emulsion to centrifuge tubes and spin at a moderate speed (e.g., 3000-5000 rpm) for 5-15 minutes.[4] This is often a very effective method.

  • Filtration: For some emulsions, passing the mixture through a plug of glass wool or a filter aid like Celite® can help to coalesce the dispersed droplets.[4]

  • pH Adjustment: If the emulsion is stabilized by acidic or basic compounds, careful adjustment of the pH can sometimes break it. For emulsions caused by surfactants like soaps, acidifying the sample to a pH of 2 can be effective.[8]

  • Freezing: Lowering the temperature to induce freezing can physically disrupt the emulsion. After thawing, the phases may separate more readily.[9]

Issue 2: The Yield of Extracted Triglycerides is Consistently Low.

Q: I've tried a standard protocol, but my triglyceride yield is much lower than expected. What steps can I take to improve it?

A:

  • Optimize Sample Homogenization:

    • For soft tissues: Ensure thorough homogenization using a high-speed blender or an Ultra-Turrax type device.[5]

    • For hard tissues: Cryogenic grinding by pulverizing the tissue in a mortar with liquid nitrogen can be very effective.[5]

  • Verify Solvent-to-Sample Ratio: For methods like the Folch procedure, a solvent volume at least 20 times the sample volume is recommended to ensure complete extraction.[2]

  • Re-evaluate Your Solvent System:

    • While non-polar solvents are good for triglycerides, a mixture like chloroform (B151607)/methanol is often necessary to first break the lipid-protein bonds in the tissue matrix.[1]

    • For wet samples, ensure the initial solvent mixture is miscible with the water in the sample to form a single phase for efficient extraction.[2][10]

  • Perform a Re-extraction: After collecting the initial lipid extract, re-extract the remaining sample residue with the same solvent mixture to recover any remaining triglycerides.

  • Minimize Lipid Degradation:

    • Perform all extraction steps on ice or at a low temperature to inhibit enzymatic activity.[2]

    • Consider adding an antioxidant like BHT to the solvent to prevent oxidation of unsaturated fatty acids.[2]

    • Work quickly to minimize exposure of the sample to air and light.[2]

Issue 3: My Final Triglyceride Sample is Contaminated.

Q: After solvent evaporation, I see a non-lipid residue or my downstream analysis is showing interference. How can I get a cleaner sample?

A:

  • Solvent Purity: Always use high-purity, HPLC, or MS-grade solvents. Lower grade solvents can contain residues that will be concentrated along with your lipids upon evaporation.[6]

  • Proper Glassware Cleaning: Avoid detergents that can leave a residue. After washing, rinse glassware thoroughly with deionized water and then with the extraction solvent before use.[2]

  • Washing the Organic Phase: After phase separation, wash the lipid-containing organic layer with a salt solution (e.g., 0.9% NaCl or 0.2 M KCl) to remove water-soluble contaminants.

  • Back-Extraction: If your target triglycerides are in the aqueous phase (unlikely but possible with very polar lipids), you can perform a back-extraction of the aqueous phase with a fresh portion of the organic solvent.

  • Solid-Phase Extraction (SPE): For a cleaner sample, you can use SPE to isolate triglycerides from other lipid classes and non-lipid contaminants. This is a form of column chromatography where lipids are retained on a solid support and then selectively eluted.[6]

Data Presentation

Table 1: Comparison of Common Solvent Systems for Triglyceride Extraction

Solvent SystemTypical Ratio (v/v/v)AdvantagesDisadvantagesTypical Triglyceride Recovery
Folch Chloroform:Methanol (2:1)High efficiency for a broad range of lipids, well-established.[11]Use of toxic chloroform.>90%
Bligh & Dyer Chloroform:Methanol:Water (1:2:0.8)Uses less solvent than Folch, good for samples with high water content.[1]Use of toxic chloroform, may be less efficient for high lipid content samples compared to Folch.[1]91.8%[6]
Hexane:Isopropanol 3:2Less toxic than chloroform-based methods.May have lower recovery for polar lipids.Good, but may be lower than chloroform-based methods.
MTBE - (Used in a biphasic system with Methanol and Water)Upper organic phase contains lipids, making it easier to collect; less dense than chloroform.[1]High volatility can affect reproducibility.[1]Can provide good extraction efficiency for various lipid classes.[11]

Experimental Protocols

Modified Folch Method for Triglyceride Extraction from Tissue

This protocol is based on the method described by Folch et al. and is suitable for extracting lipids from animal tissues.[7]

Materials:

  • Tissue sample (fresh or frozen)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.73% KCl)

  • Sodium sulfate (B86663) (anhydrous)

  • Glass homogenizer or blender

  • Centrifuge and centrifuge tubes (glass, solvent-resistant)

  • Separatory funnel or glass tubes for phase separation

  • Rotary evaporator or nitrogen stream for solvent evaporation

Procedure:

  • Sample Preparation: Weigh approximately 1 gram of tissue. If the tissue is hard, it can be ground with anhydrous sodium sulfate to aid in homogenization and water removal.[7]

  • Homogenization: Homogenize the tissue in 20 mL of a 2:1 (v/v) chloroform:methanol mixture. Perform this step on ice to minimize lipid degradation.

  • Incubation: Allow the homogenate to stand at room temperature for 1-2 hours with occasional shaking to ensure complete extraction.

  • Filtration/Centrifugation: Filter the homogenate through a glass funnel with glass wool to remove the solid tissue residue. Alternatively, centrifuge the homogenate at 2000-3000 rpm for 10 minutes and collect the supernatant.

  • Washing: Add 0.2 volumes (4 mL for 20 mL of extract) of 0.9% NaCl solution to the collected extract.

  • Phase Separation: Mix the solution gently by inversion and then allow the phases to separate. Centrifugation can be used to sharpen the interface. The lower phase is the chloroform layer containing the lipids, and the upper phase is the aqueous methanol layer.[7]

  • Collection of Lipid Phase: Carefully remove the upper aqueous phase by aspiration. Collect the lower chloroform phase.

  • Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: The dried lipid extract should be stored under nitrogen or argon at -20°C or lower until analysis.

Visualizations

General Workflow for Mixed-Acid Triglyceride Extraction

G cluster_prep Sample Preparation cluster_extraction Extraction & Washing cluster_isolation Isolation & Analysis Sample Tissue/Cell Sample Homogenize Homogenization in Solvent (e.g., 2:1 CHCl3:MeOH) Sample->Homogenize Incubate Incubation/ Agitation Add_Salt Add Salt Solution (e.g., 0.9% NaCl) Incubate->Add_Salt Phase_Sep Phase Separation (Centrifugation) Add_Salt->Phase_Sep Collect_Organic Collect Lower Organic Phase Evaporate Evaporate Solvent Collect_Organic->Evaporate Analyze Downstream Analysis (e.g., GC-MS, LC-MS) Evaporate->Analyze

Caption: A generalized workflow for the extraction of mixed-acid triglycerides.

Troubleshooting Decision Tree for Emulsion Formation

G Start Emulsion Formed Wait Wait 10-30 min + Gentle Agitation Start->Wait Salt Add Saturated NaCl (Brine) Wait->Salt No Separation Success Phases Separated Wait->Success Separation Centrifuge Centrifuge (3000-5000 rpm) Salt->Centrifuge No Separation Salt->Success Separation Solvent Add Small Amount of Different Organic Solvent Centrifuge->Solvent No Separation Centrifuge->Success Separation Solvent->Success Separation Failure Emulsion Persists Solvent->Failure No Separation

Caption: Decision tree for troubleshooting emulsion formation during extraction.

References

Technical Support Center: Overcoming Solubility Challenges of 1,2-Dilauroyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges associated with 1,2-Dilauroyl-3-myristoyl-rac-glycerol (DLMG). The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DLMG) and why is its solubility a concern?

A1: this compound is a mixed triglyceride containing lauric and myristic acid residues. Like many lipids, its hydrophobic nature leads to poor solubility in aqueous solutions and limited solubility in some organic solvents. This can pose significant challenges in various experimental and formulation development settings, impacting everything from analytical characterization to bioavailability in drug delivery systems.

Q2: What are the general solubility characteristics of DLMG?

A2: DLMG is a crystalline solid at room temperature. It is known to be soluble in chlorinated solvents like chloroform.[1] Generally, triglycerides are more soluble in non-polar organic solvents and less soluble in polar solvents.

Q3: What are Self-Emulsifying Drug Delivery Systems (SEDDS), and can they be used for DLMG?

A3: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium. Given that DLMG is a lipid, it can serve as the oil phase in a SEDDS formulation. This is a highly effective strategy to improve the aqueous dispersibility and oral bioavailability of poorly water-soluble compounds that can be dissolved or suspended in the lipid carrier.

Troubleshooting Guide

Q1: I'm having trouble dissolving DLMG in my chosen solvent. What can I do?

A1: If you are encountering difficulty dissolving DLMG, consider the following troubleshooting steps:

  • Solvent Selection: Ensure you are using an appropriate solvent. Non-polar organic solvents are generally the best choice for triglycerides. Refer to the solubility data table below for guidance.

  • Increase Temperature: Gently warming the solvent can significantly increase the solubility of lipids. A water bath is recommended for controlled heating. Always be mindful of the compound's stability at elevated temperatures.

  • Mechanical Agitation: Vigorous vortexing or stirring can help to break down solid particles and enhance dissolution.

  • Sonication: Using a bath or probe sonicator can provide the energy needed to dissolve stubborn particles.[2]

  • Use of Co-solvents: Adding a small amount of a co-solvent can sometimes improve solubility. For example, a small amount of a more polar solvent might disrupt crystal lattice energy before the addition of the primary non-polar solvent.

Q2: My DLMG is precipitating out of solution when I try to make an aqueous dilution. How can I prevent this?

A2: This is a common issue when transferring a lipid from an organic solvent to an aqueous environment. Here are some solutions:

  • Surfactants/Emulsifiers: Incorporate a biocompatible surfactant or emulsifying agent into your formulation. These molecules will stabilize the lipid droplets in the aqueous phase, preventing precipitation.

  • Formulation as a SEDDS: As mentioned in the FAQs, formulating DLMG into a Self-Emulsifying Drug Delivery System is an excellent strategy. The surfactant and co-surfactant system will create a stable micro- or nano-emulsion upon dilution.

  • Solvent Evaporation and Reconstitution: For some applications, you can dissolve the DLMG in a volatile organic solvent, evaporate the solvent to create a thin lipid film, and then hydrate (B1144303) the film with your aqueous medium while vortexing or sonicating.

Q3: I am not getting reproducible results in my solubility assay. What could be the cause?

A3: Lack of reproducibility in solubility assays often stems from not reaching equilibrium.

  • Equilibration Time: Ensure you are allowing sufficient time for the solution to become saturated. For lipids, this can sometimes take 24-48 hours.

  • Temperature Control: Maintain a constant temperature throughout the experiment, as solubility is highly temperature-dependent.

  • Adequate Mixing: Continuous and consistent agitation is crucial to ensure equilibrium is reached.

  • Accurate Quantification: Use a validated analytical method, such as HPLC, to accurately determine the concentration of the dissolved DLMG.

Data Presentation

Table 1: Solubility of Medium-Chain Triglycerides in Common Organic Solvents

SolventPolarity IndexGeneral Solubility of Medium-Chain Triglycerides
Hexane0.1High
Chloroform4.1High
Dichloromethane3.1High
Acetone5.1Moderate to Low
Ethanol5.2Low
Methanol5.1Very Low
Water10.2Insoluble

Note: This table provides general solubility trends for medium-chain triglycerides, which are structurally similar to DLMG. Actual quantitative solubility can vary based on the specific triglyceride and experimental conditions.

Experimental Protocols

Protocol 1: Determination of DLMG Solubility using the Shake-Flask Method

Objective: To determine the equilibrium solubility of DLMG in a specific solvent.

Materials:

  • This compound (DLMG)

  • Selected organic solvent

  • Scintillation vials or sealed glass tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Add an excess amount of DLMG to a vial containing a known volume of the selected solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials on an orbital shaker set to a constant speed and temperature (e.g., 25 °C).

  • Equilibrate the samples for 24-48 hours to ensure saturation is reached.

  • After equilibration, visually confirm the presence of undissolved solid DLMG at the bottom of the vial.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Dilute the filtered solution with an appropriate mobile phase for HPLC analysis.

  • Quantify the concentration of DLMG in the diluted sample using a validated HPLC method with a suitable detector (e.g., ELSD, CAD, or UV at low wavelength).

  • Calculate the original solubility in mg/mL based on the dilution factor.

Protocol 2: Preparation of a Liquid Self-Emulsifying Drug Delivery System (SEDDS) with DLMG

Objective: To formulate a liquid SEDDS to enhance the aqueous dispersibility of a model drug dissolved in DLMG.

Materials:

  • This compound (DLMG) - Oil phase

  • Surfactant (e.g., Polysorbate 80, Cremophor RH 40)

  • Co-surfactant/Co-solvent (e.g., Propylene glycol, Transcutol)

  • Model hydrophobic drug

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Water bath

Methodology:

  • Determine the required proportions of oil, surfactant, and co-surfactant by constructing a pseudo-ternary phase diagram.

  • Weigh the appropriate amounts of DLMG (oil), surfactant, and co-surfactant into a glass beaker.

  • Place the beaker on a magnetic stirrer with gentle heating (e.g., 40 °C in a water bath) to reduce viscosity and aid mixing.

  • Stir the mixture until a clear, homogenous solution is formed.

  • Add the model hydrophobic drug to the mixture and continue stirring until it is completely dissolved.

  • To test the self-emulsification properties, add a small amount of the formulation to a larger volume of water with gentle agitation and observe the formation of a stable emulsion.

Mandatory Visualizations

experimental_workflow_solubility start Start: Excess DLMG and Solvent equilibration Equilibration (24-48h) - Constant Temperature - Constant Agitation start->equilibration Shake-Flask Method centrifugation Centrifugation (e.g., 10,000 rpm, 15 min) equilibration->centrifugation Pellet undissolved solid filtration Filtration of Supernatant (0.22 µm PTFE filter) centrifugation->filtration Remove microparticles dilution Dilution for Analysis filtration->dilution hplc HPLC Quantification dilution->hplc end End: Determine Solubility hplc->end

Caption: Workflow for determining the solubility of DLMG.

experimental_workflow_sedds start Start: Select Components mixing Weigh and Mix: - DLMG (Oil) - Surfactant - Co-surfactant start->mixing heating Gentle Heating & Stirring (e.g., 40°C) mixing->heating Homogenize drug_addition Add Hydrophobic Drug heating->drug_addition dissolution Stir until Dissolved drug_addition->dissolution testing Test Self-Emulsification (Add to water) dissolution->testing end End: Stable Emulsion testing->end

Caption: Workflow for preparing a liquid SEDDS with DLMG.

signaling_pathway_drug_delivery cluster_lumen GI Lumen cluster_enterocyte Enterocyte sedds SEDDS Formulation (DLMG + Drug) emulsion Fine Oil-in-Water Emulsion sedds->emulsion Dispersion micelles Mixed Micelles with Bile Salts emulsion->micelles Digestion absorption Drug Absorption micelles->absorption chylomicrons Chylomicron Formation absorption->chylomicrons portal_vein Portal Vein absorption->portal_vein To Liver lymphatic Lymphatic System chylomicrons->lymphatic Bypass First-Pass Metabolism

Caption: Simplified pathway of lipid-based drug delivery.

References

Technical Support Center: Proper Handling of Crystalline Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling of crystalline triglycerides. It includes troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and key data presented in a clear, accessible format.

Troubleshooting Guide

This section addresses specific problems that may arise during the handling and formulation of crystalline triglycerides.

ProblemPossible CausesSuggested Solutions
Difficulty Dissolving Crystalline Triglycerides - Inappropriate solvent selection.- Insufficient temperature.- Presence of a highly stable polymorphic form with low solubility.- Solvent Selection: Crystalline triglycerides are generally soluble in nonpolar organic solvents like ether, chloroform, benzene, and acetone.[1] For less nonpolar triglycerides, a co-solvent system might be necessary. Avoid highly polar solvents like water, in which they are insoluble.[2][3]- Temperature: Gently heat the solvent while stirring to increase the dissolution rate. Ensure the temperature remains below the melting point of the lowest-melting polymorph to avoid unwanted phase transitions.- Polymorph Consideration: If the triglyceride is in its most stable (and often least soluble) β form, consider using a solvent system known to be effective for that specific polymorph or employing mechanical energy (e.g., sonication) to aid dissolution.
Precipitation of Triglycerides from Solution - Supersaturation of the solution.- Temperature fluctuations.- Change in solvent composition (e.g., upon addition of an anti-solvent).- Control Cooling Rate: Allow the solution to cool slowly and in a controlled manner to prevent rapid precipitation.- Use of Additives: In formulation development, consider the use of polymeric precipitation inhibitors to maintain a supersaturated state.[4][5]- Maintain Constant Temperature: Store solutions at a constant temperature to avoid precipitation due to changes in solubility.
Cloudy or Hazy Triglyceride Solution/Formulation - Incomplete dissolution.- Presence of undissolved impurities.- Formation of a fine crystalline suspension.- Filtration: If impurities are suspected, filter the hot solution before allowing it to cool and crystallize.- Re-dissolution: Reheat the solution to ensure all the triglyceride has dissolved before proceeding with the experiment.- Particle Size Analysis: If a suspension is intended, use particle size analysis to characterize the dispersion.
Unwanted Polymorphic Transformation During Storage - Storage temperature is too high, facilitating conversion to a more stable form.- Presence of impurities or certain additives that can catalyze transformation.[6][7]- Fluctuations in storage temperature.[8]- Controlled Storage: Store crystalline triglycerides at a constant, cool temperature, well below their lowest melting point, to minimize molecular mobility and phase transitions.- Purity: Use highly purified triglycerides, as impurities can affect polymorphic stability.[9]- Formulation Strategies: For formulated products, consider the use of additives that can stabilize the desired polymorphic form.[10][11]
Unexpected Peaks in DSC Thermogram - Presence of multiple polymorphic forms.- Impurities in the sample.- Thermal history of the sample.- Presence of moisture.[12]- Controlled Crystallization: To isolate a specific polymorph, control the crystallization conditions (e.g., cooling rate from the melt).- Purity Analysis: Analyze the sample for impurities using appropriate techniques (e.g., chromatography).- Standardized Thermal History: Before analysis, erase the thermal memory of the sample by heating it above its melting point and then cooling at a controlled rate.[10]- Sample Preparation: Ensure the sample is dry before analysis. A small endotherm around 0°C can indicate the presence of water.
Broad Peaks in Powder X-ray Diffraction (PXRD) Pattern - Small crystallite size.- Presence of lattice defects or strain.- Poor crystallinity or amorphous content.[13]- Annealing: Annealing the sample (holding it at a temperature below its melting point) may increase crystallite size and reduce defects, resulting in sharper peaks.- Controlled Crystallization: Slower cooling rates during crystallization can lead to larger, more perfect crystals.[14]- Interpretation: Broad peaks can be indicative of nanomaterials or a disordered crystalline structure, which may be a desirable property in some applications.[13]

Frequently Asked Questions (FAQs)

Q1: What are the main polymorphic forms of triglycerides and why are they important?

A1: Triglycerides typically exist in three main polymorphic forms: α (alpha), β' (beta-prime), and β (beta), in order of increasing stability and melting point.[15] The α form is the least stable, while the β form is the most stable.[15] The specific polymorphic form is critical as it influences key physical properties such as melting point, solubility, and crystal habit.[16][17] In drug development, the polymorphic form can impact drug loading, release characteristics, and the stability of lipid-based formulations like solid lipid nanoparticles (SLNs).[11]

Q2: How do I choose the right solvent to dissolve my crystalline triglyceride?

A2: The general principle is "like dissolves like." Triglycerides are nonpolar molecules and are therefore soluble in nonpolar organic solvents such as hexane, chloroform, and diethyl ether.[2] They have limited solubility in more polar organic solvents like ethanol (B145695) and are generally insoluble in highly polar solvents like water.[18][19] When selecting a solvent, consider the polarity of your specific triglyceride and the desired solubility. For some applications, a mixture of solvents may be necessary to achieve the desired solubility characteristics.[20]

Q3: What is the best way to store crystalline triglycerides to prevent changes in their physical state?

A3: To maintain the polymorphic integrity of crystalline triglycerides, they should be stored at a constant, low temperature, well below their melting point. Temperature fluctuations should be avoided as they can promote the transition to more stable polymorphic forms.[8] For long-term storage, keeping the material in a tightly sealed container in a refrigerator or freezer is recommended.

Q4: My triglyceride-based formulation is unstable and shows phase separation over time. What can I do?

A4: Instability in triglyceride formulations, such as emulsions or suspensions, can be due to several factors including Ostwald ripening, coalescence, or polymorphic transitions. To improve stability, consider the following:

  • Optimize Emulsifier Concentration: Using the minimum effective concentration of a suitable emulsifier can enhance the long-term stability of nanoemulsions.[6]

  • Control Particle Size: Smaller and more uniform particle sizes, often achieved through methods like premix membrane emulsification, can improve stability.[2][6]

  • Incorporate Stabilizing Additives: The addition of certain lipids or polymers can act as polymorphic modifiers and stabilize the desired crystalline form within the formulation.[10]

  • Osmotic Stabilization: Adding a second, less soluble oil (an "ultrahydrophobe") can osmotically stabilize nanoemulsions against Ostwald ripening.[6]

Q5: What safety precautions should I take when handling crystalline triglycerides?

A5: While triglycerides are generally considered to have low toxicity, it is important to follow standard laboratory safety procedures. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.[14] Avoid inhalation of dust from powdered triglycerides and prevent contact with skin and eyes. In case of spills, be aware that they can create slippery surfaces.[14] Always consult the Safety Data Sheet (SDS) for the specific triglyceride you are working with for detailed safety information.

Data Presentation

Table 1: Polymorphic Data for Common Saturated Triglycerides
TriglyceridePolymorphic FormMelting Point (°C)Enthalpy of Fusion (J/g)
Tricaprin (C10) α~15Not consistently reported
β'~29Not consistently reported
β31.5 - 32.5~180
Trilaurin (C12) α35.0Not consistently reported
β'44.5Not consistently reported
β46.4~205
Trimyristin (C14) α46.5149.3
β'55.0186.1
β58.5228.7
Tripalmitin (C16) α56.0163.9
β'63.5202.4
β66.5243.3
Tristearin (C18) α64.0173.1
β'70.0212.8
β73.5251.7

Note: The data presented is compiled from various sources and should be considered indicative. Experimental conditions can influence the observed values.[10][21]

Experimental Protocols

Protocol 1: Determination of Triglyceride Polymorphism using Differential Scanning Calorimetry (DSC)

Objective: To identify the polymorphic forms of a triglyceride sample by analyzing its thermal transitions.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the triglyceride sample into a standard aluminum DSC pan and seal it.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Thermal Program:

    • Erase Thermal History (Optional but Recommended): Heat the sample to a temperature approximately 20°C above its highest melting point and hold for 5-10 minutes to erase any previous thermal history.

    • Controlled Cooling: Cool the sample at a controlled rate (e.g., 10°C/min) to a sub-ambient temperature (e.g., -20°C). This step will induce crystallization.

    • Heating Scan: Heat the sample from the sub-ambient temperature to a temperature above its final melting point at a controlled heating rate (e.g., 5 or 10°C/min).

  • Data Analysis: Analyze the resulting thermogram.

    • Identify endothermic peaks, which correspond to the melting of different polymorphic forms.

    • Identify exothermic peaks during heating, which may indicate a polymorphic transition from a less stable to a more stable form.

    • Compare the observed melting points to literature values to identify the α, β', and β forms.

Protocol 2: Characterization of Triglyceride Crystal Structure using Powder X-ray Diffraction (PXRD)

Objective: To determine the crystalline arrangement and identify the polymorphic form of a triglyceride sample.

Methodology:

  • Sample Preparation: Gently grind the crystalline triglyceride sample to a fine powder. Pack the powder into a sample holder, ensuring a flat, level surface.

  • Instrument Setup: Place the sample holder in the PXRD instrument.

  • Data Collection: Scan the sample over a range of 2θ angles (e.g., 5° to 40°) at a specific scan rate.

  • Data Analysis: Analyze the resulting diffraction pattern. The short-spacing reflections in the wide-angle region are characteristic of the polymorphic form:

    • α-form: A single strong peak at a d-spacing of approximately 4.15 Å.[14]

    • β'-form: Two strong peaks at d-spacings of approximately 3.8 Å and 4.2 Å.[14]

    • β-form: A strong peak at a d-spacing of approximately 4.6 Å, along with several other weaker peaks.[14]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_processing Processing / Formulation cluster_analysis Analysis cluster_outcome Outcome start Crystalline Triglyceride Sample dissolution Dissolution in appropriate solvent (if required for formulation) start->dissolution melt Melt above highest melting point start->melt emulsification Emulsification (for liquid formulations) dissolution->emulsification crystallization Controlled Cooling / Crystallization melt->crystallization dsc DSC Analysis crystallization->dsc pxrd PXRD Analysis crystallization->pxrd stability Stability Testing crystallization->stability emulsification->stability polymorph_id Polymorph Identification dsc->polymorph_id physical_props Physical Property Characterization dsc->physical_props pxrd->polymorph_id formulation_stability Formulation Stability Assessment stability->formulation_stability troubleshooting_workflow cluster_dissolution Dissolution Issues cluster_analysis Analytical Issues cluster_stability Stability Issues cluster_solutions Potential Solutions start Problem Encountered incomplete_dissolution Incomplete Dissolution start->incomplete_dissolution precipitation Precipitation start->precipitation unexpected_dsc Unexpected DSC Peaks start->unexpected_dsc broad_pxrd Broad PXRD Peaks start->broad_pxrd polymorph_change Polymorphic Change start->polymorph_change phase_separation Phase Separation start->phase_separation sol_dissolution Check solvent, temperature, sonicate incomplete_dissolution->sol_dissolution sol_precipitation Control cooling, use inhibitors precipitation->sol_precipitation sol_dsc Check purity, thermal history, moisture unexpected_dsc->sol_dsc sol_pxrd Anneal sample, control crystallization broad_pxrd->sol_pxrd sol_polymorph Control storage temperature polymorph_change->sol_polymorph sol_phase Optimize emulsifier, particle size phase_separation->sol_phase

References

Technical Support Center: Preventing Isomerization of Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isomerization of triglycerides during sample preparation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is triglyceride isomerization?

A1: Triglyceride isomerization, also known as acyl migration, is the process where fatty acid chains change their position on the glycerol (B35011) backbone of the triglyceride molecule. This intramolecular rearrangement can lead to the formation of different positional isomers, which can have distinct physical and nutritional properties. This can ultimately affect the accuracy of analytical results.

Q2: What are the main causes of triglyceride isomerization during sample preparation?

A2: The primary factors that induce acyl migration include:

  • High Temperatures: Elevated temperatures during sample extraction, processing, or storage significantly accelerate the rate of isomerization.

  • Catalysts: Both chemical and enzymatic catalysts can promote isomerization. This includes acidic or basic conditions, as well as the presence of certain lipases. Some chromatography stationary phases, like silica (B1680970) gel, can also catalyze this reaction.

  • Solvents: The polarity of the solvent used can influence the rate of acyl migration.

  • Water Content: The presence of water can also play a role in facilitating the isomerization process.

Q3: How can I minimize triglyceride isomerization during sample storage?

A3: Proper storage is crucial for maintaining the integrity of your samples. Key recommendations include:

  • Low Temperature: Store lipid extracts at -20°C or lower. For long-term storage, -80°C is often preferred.

  • Inert Atmosphere: Store samples under an inert gas like nitrogen or argon to prevent oxidation, which can also degrade lipids.

  • Solvent Storage: It is generally recommended to store lipid extracts in an organic solvent rather than as a dry film to prevent sublimation and degradation.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can impact lipid stability. Aliquot samples into smaller volumes to avoid this.

Q4: Which analytical techniques are best for detecting and quantifying triglyceride isomers?

A4: Several analytical methods can be used to separate and quantify triglyceride isomers:

  • High-Performance Liquid Chromatography (HPLC): Silver-ion HPLC (Ag-HPLC) is a powerful technique for separating isomers based on the number and position of double bonds. Chiral chromatography can be used to separate enantiomers.[1]

  • Supercritical Fluid Chromatography coupled with Mass Spectrometry (SFC/MS/MS): This technique offers a practical method for the simultaneous quantification of regioisomers and enantiomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze the fatty acid composition at different positions of the glycerol backbone, often after enzymatic digestion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about triglyceride isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of triglycerides that may be related to isomerization.

Problem Potential Cause Recommended Solution
Unexpected peaks in chromatogram after sample storage. Isomerization of triglycerides may have occurred, leading to the formation of new positional isomers.1. Re-analyze a freshly prepared sample to see if the unexpected peaks are present. 2. Review your storage conditions. Ensure samples are stored at or below -20°C and under an inert atmosphere. 3. Consider analyzing your samples as quickly as possible after preparation.
Poor resolution or co-elution of triglyceride isomers in HPLC. The chromatographic conditions may not be optimal for separating structurally similar isomers.1. Optimize the stationary phase: Consider using a non-endcapped polymeric ODS column, which can better recognize subtle structural differences.[2] 2. Adjust the mobile phase: Experiment with different solvent modifiers like isopropanol (B130326), acetone, or dichloromethane (B109758) to improve separation.[2] 3. Control the column temperature: The optimal temperature is crucial and isomer-pair specific. For some isomers, lower temperatures (e.g., 10°C) provide better resolution.[2]
Peak tailing or broadening in HPLC analysis. This can be caused by interactions between the analyte and the stationary phase or issues with the injection solvent.1. Check the injection solvent: Dissolve the sample in a solvent that is weaker than the initial mobile phase to ensure good peak shape. 2. Inspect the column: A void in the column or degradation of the stationary phase can cause peak asymmetry.[3]
Inconsistent quantification results between sample batches. Variability in sample preparation, including temperature fluctuations or prolonged processing times, can lead to inconsistent levels of isomerization.1. Standardize your sample preparation protocol, paying close attention to temperature control and the duration of each step. 2. Use an internal standard to normalize for variations in extraction efficiency and instrument response.

Factors Influencing Triglyceride Isomerization

The following diagram illustrates the key factors that can contribute to the isomerization of triglycerides during sample preparation and analysis.

G cluster_factors Factors Influencing Isomerization Temp High Temperature Isomerization Triglyceride Isomerization (Acyl Migration) Temp->Isomerization Catalysts Catalysts (Acids, Bases, Lipases, Silica Gel) Catalysts->Isomerization Solvent Polar Solvents Solvent->Isomerization Water Water Content Water->Isomerization

Caption: Key factors promoting triglyceride isomerization.

Quantitative Data on Isomerization

The following tables provide quantitative data on the effects of temperature and solvent on the rate of acyl migration.

Table 1: Effect of Temperature on Acyl Migration of 2-monoacylglycerols (2-MAGs) Rich in DHA

Temperature (°C)Relative Acyl Migration Rate Increase
20Baseline
505.6-fold increase

Data adapted from a study on 2-monoacylglycerols rich in DHA, indicating that a 30°C increase in temperature can lead to a more than five-fold increase in the rate of acyl migration.[4]

Table 2: Kinetic Rate Constants of Acyl Migration in Different Solvents

SolventRate Constant OrderLog P
Hexane (B92381)>3.5
Dichloromethane>1.25
Ethanol-0.24
Acetone-0.3
Acetonitrile-0.33
t-Butanol>0.8

This table shows that the rate of acyl migration is positively correlated with the log P of the solvent, with non-polar solvents like hexane showing higher rates of isomerization.[4]

Experimental Protocols

The following protocols are designed to minimize triglyceride isomerization during sample preparation from plasma/serum and tissue.

Protocol 1: Lipid Extraction from Plasma/Serum with Minimized Isomerization

This protocol utilizes a modified single-phase extraction method at low temperatures to reduce the risk of acyl migration.

G Start Start: Plasma/Serum Sample (on ice) AddSolvent Add ice-cold 1-butanol (B46404):methanol (1:1 v/v) containing internal standards Start->AddSolvent VortexSonicate Vortex (10s) and sonicate (1h) at 4°C AddSolvent->VortexSonicate Centrifuge Centrifuge (13,000 x g, 10 min) at 4°C VortexSonicate->Centrifuge CollectSupernatant Collect supernatant containing lipids Centrifuge->CollectSupernatant Evaporate Evaporate solvent under a stream of nitrogen CollectSupernatant->Evaporate Reconstitute Reconstitute in appropriate solvent for analysis Evaporate->Reconstitute End End: Sample ready for analysis Reconstitute->End

Caption: Workflow for plasma/serum lipid extraction.

Detailed Methodology:

  • Sample Handling: Begin with plasma or serum samples that have been kept on ice to minimize enzymatic activity.

  • Extraction Solvent Preparation: Prepare a 1:1 (v/v) mixture of 1-butanol and methanol. Ensure the solvent mixture is pre-chilled to 4°C. Add a suitable internal standard to the solvent mixture for quantification.

  • Extraction: To 10 µL of plasma/serum in a polypropylene (B1209903) tube, add 100 µL of the ice-cold 1-butanol/methanol mixture containing internal standards.[5]

  • Vortexing and Sonication: Vortex the sample for 10 seconds, followed by sonication in a cold bath for 1 hour.[5]

  • Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet any precipitated proteins.[5]

  • Supernatant Collection: Carefully transfer the supernatant containing the lipid extract to a new clean tube.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas. Avoid heating the sample.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent that is compatible with your analytical method (e.g., isopropanol for HPLC).

Protocol 2: Lipid Extraction from Tissue with Minimized Isomerization

This protocol is based on the Folch method with modifications to minimize temperature exposure and potential catalytic effects.[6]

Detailed Methodology:

  • Tissue Homogenization: Weigh a small amount of frozen tissue (e.g., 50 mg) and immediately homogenize it in an ice-cold mortar and pestle with sodium sulfate (B86663) to ensure a uniform mixture and remove water.[6]

  • Solvent Extraction:

    • Transfer the homogenized tissue to a glass tube.

    • Add 4 mL of ice-cold methanol, followed by 8 mL of ice-cold chloroform (B151607) (2:1 chloroform:methanol).[6]

    • Vortex the mixture thoroughly.

  • Phase Separation:

    • Add a salt solution (e.g., 0.9% NaCl) to the mixture to induce phase separation. The volume of the salt solution should be about one-fifth of the total volume of the solvent mixture.

    • Vortex again and centrifuge at a low speed (e.g., 2,000 x g) for 10 minutes at 4°C to separate the phases.

  • Lipid Phase Collection: The lower chloroform phase contains the lipids. Carefully aspirate and transfer the lower phase to a new glass tube, avoiding the upper aqueous phase and the protein interface.

  • Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen gas at room temperature or on a cold block.

  • Reconstitution: Reconstitute the lipid extract in a suitable solvent for your downstream analysis.

By following these guidelines and protocols, researchers can significantly reduce the risk of triglyceride isomerization, leading to more accurate and reproducible results in their studies.

References

Technical Support Center: Long-Term Stability of Triglyceride Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the long-term stability of triglyceride stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of triglyceride stock solution instability?

A1: The two main chemical processes responsible for the degradation of triglycerides in stock solutions are:

  • Hydrolysis: The breakdown of the ester bonds in the triglyceride molecule by water, which can be uncatalyzed or catalyzed by acids or bases. This process yields glycerol (B35011) and free fatty acids. The presence of moisture in solvents or the atmosphere can initiate hydrolysis.

  • Oxidation: This primarily affects unsaturated triglycerides at their double bonds. Atmospheric oxygen can cause the formation of hydroperoxides, which can further break down into smaller, volatile compounds like aldehydes and ketones, leading to changes in the solution's properties.[1] This process is often accelerated by light and heat.

Q2: What is the recommended general procedure for storing triglyceride stock solutions for long-term stability?

A2: For optimal long-term stability, triglyceride stock solutions should be stored at low temperatures, protected from light and oxygen. The general recommendation is to store solutions at -20°C or -80°C in airtight glass vials with Teflon-lined caps.[2] To minimize oxidation, it is best practice to overlay the solution with an inert gas, such as argon or nitrogen, before sealing the vial. Avoid using plastic containers for organic solutions as plasticizers can leach into the solvent.[3]

Q3: How do I choose the best solvent for my triglyceride stock solution?

A3: The choice of solvent depends on the specific triglyceride, the intended concentration, and the downstream application. Non-polar solvents are generally good choices for dissolving triglycerides.[4] For highly non-polar triglycerides, hexane (B92381) or chloroform (B151607) are commonly used.[5][6] For triglycerides with shorter fatty acid chains or some degree of unsaturation, other solvents like ethanol (B145695) or acetone (B3395972) may be suitable, often in combination with a less polar solvent.[1] It is crucial to use high-purity, anhydrous solvents to minimize water content and prevent hydrolysis.

Q4: How many times can I freeze and thaw my triglyceride stock solution?

A4: It is highly recommended to minimize freeze-thaw cycles as they can accelerate degradation. Each cycle can introduce moisture and oxygen into the solution, promoting hydrolysis and oxidation. It is best practice to aliquot the stock solution into smaller, single-use volumes before freezing. This allows you to thaw only the amount needed for a specific experiment, preserving the integrity of the remaining stock.

Troubleshooting Guide

Issue 1: Precipitation or Cloudiness in the Stock Solution Upon Thawing
  • Question: My triglyceride stock solution was clear when I prepared it, but now it's cloudy or has a precipitate after thawing. What could be the cause and how can I fix it?

  • Answer:

    • Possible Cause 1: Low Solubility at Reduced Temperatures. The solubility of triglycerides decreases significantly at lower temperatures. The cloudiness or precipitate you are observing is likely the triglyceride coming out of solution.

    • Solution 1: Gently warm the solution in a water bath to a temperature that does not exceed the boiling point of the solvent and gently vortex to redissolve the triglyceride.[3] Ensure the solution is completely clear before use.

    • Possible Cause 2: Solvent Evaporation. If the vial was not sealed properly, some of the solvent may have evaporated, leading to an increase in the triglyceride concentration beyond its solubility limit.

    • Solution 2: If you suspect solvent evaporation, it is best to discard the solution and prepare a fresh stock, ensuring the vial is sealed tightly.

    • Prevention: When preparing the stock solution, ensure the triglyceride is fully dissolved at room temperature before freezing. Store in tightly sealed vials.

Issue 2: Inconsistent Results or Extra Peaks in Chromatography
  • Question: I am observing inconsistent results in my experiments (e.g., in cell culture or in vivo studies) or seeing unexpected peaks in my HPLC or GC analysis when using my triglyceride stock solution. What could be the problem?

  • Answer:

    • Possible Cause: Triglyceride Degradation. The appearance of extra peaks or a shift in the retention time of your main peak is a strong indicator of degradation. Hydrolysis will produce free fatty acids and glycerol, while oxidation will generate a variety of smaller molecules, all of which can appear as new peaks in your chromatogram.[7]

    • Solution: It is recommended to prepare a fresh stock solution. To confirm degradation in the old stock, you can run a comparative analysis (e.g., HPLC-ELSD) of the old and a freshly prepared solution.

    • Prevention: Follow strict storage protocols: use anhydrous solvents, store at -20°C or lower in airtight glass vials under an inert atmosphere, and avoid repeated freeze-thaw cycles.

Data Presentation: Solvent and Storage Recommendations

The following tables summarize qualitative and semi-quantitative information on solvent selection and storage conditions to enhance the long-term stability of triglyceride stock solutions.

Table 1: Qualitative Solvent Selection Guide for Triglyceride Stock Solutions

SolventPolaritySuitability for TriglyceridesNotes
HexaneNon-polarExcellent for a wide range of triglycerides, especially long-chain saturated ones.[8]Good choice for non-polar triglycerides and compatible with normal-phase chromatography.
ChloroformNon-polarExcellent for dissolving a broad range of lipids, including triglycerides.[6]Highly effective, but is a hazardous solvent and requires appropriate safety precautions.
DichloromethaneNon-polarGood for dissolving many triglycerides.A common alternative to chloroform with similar properties.
TolueneNon-polarGood for dissolving triglycerides.Often used as an exchange solvent in GC analysis.
AcetonePolar AproticCan be used, often in combination with less polar solvents for HPLC.[1]May have lower solubility for very long-chain saturated triglycerides.
EthanolPolar ProticLimited solubility for long-chain triglycerides alone.[5]Often used in mobile phases for reversed-phase HPLC in combination with other solvents.[1]
MethanolPolar ProticPoor solubility for most triglycerides alone.Primarily used as a component of the mobile phase in HPLC.[1]
Acetonitrile (B52724)Polar AproticUsed as a primary mobile phase component in reversed-phase HPLC.[9]Not typically used as a primary solvent for creating concentrated stock solutions.

Table 2: Recommended Storage Conditions for Triglyceride Stock Solutions

Storage TemperatureExpected Stability (with proper handling)Key Considerations
Room Temperature (20-25°C)Days to WeeksNot recommended for long-term storage due to accelerated hydrolysis and oxidation.
Refrigerated (2-8°C)Weeks to MonthsBetter than room temperature, but degradation can still occur.
Frozen (-20°C)Months to a Year+Recommended for long-term storage. Use airtight glass vials and overlay with inert gas.[2]
Ultra-low (-70°C to -80°C)YearsIdeal for very long-term storage of valuable or sensitive triglyceride standards.[10]

Experimental Protocols

Protocol 1: Preparation of a Stable Triglyceride Stock Solution

Objective: To prepare a triglyceride stock solution with enhanced long-term stability.

Materials:

  • Triglyceride standard of high purity

  • High-purity, anhydrous organic solvent (e.g., hexane or chloroform)

  • Glass volumetric flask

  • Glass vials with Teflon-lined screw caps

  • Inert gas (Argon or Nitrogen) cylinder with a regulator and tubing

  • Analytical balance

  • Pipettes

Methodology:

  • Weighing: Accurately weigh the desired amount of the triglyceride standard using an analytical balance.

  • Dissolving: Transfer the weighed triglyceride to a glass volumetric flask. Add a portion of the chosen anhydrous solvent and gently swirl to dissolve the solid. Once dissolved, bring the solution to the final volume with the solvent.

  • Aliquoting: Immediately dispense the stock solution into smaller, single-use glass vials. This minimizes the need for repeated freeze-thaw cycles of the main stock.

  • Inert Gas Purging: Gently flush the headspace of each vial with a stream of inert gas (argon or nitrogen) for 15-30 seconds to displace any oxygen.

  • Sealing and Labeling: Immediately and tightly seal the vials with Teflon-lined caps. Label each vial clearly with the triglyceride name, concentration, solvent, and date of preparation.

  • Storage: Place the labeled vials in a freezer at -20°C or -80°C for long-term storage.

Protocol 2: Accelerated Stability Study of a Triglyceride Stock Solution

Objective: To assess the stability of a triglyceride stock solution under accelerated conditions to predict its long-term shelf life.

Materials:

  • Prepared triglyceride stock solution

  • Temperature-controlled oven or incubator

  • HPLC system with a suitable detector (e.g., ELSD or MS) or a spectrophotometric assay kit

  • Analytical standards for the triglyceride and potential degradation products (e.g., the corresponding free fatty acid)

Methodology:

  • Sample Preparation: Prepare multiple aliquots of the triglyceride stock solution in sealed glass vials as described in Protocol 1.

  • Initial Analysis (T=0): Analyze three of the freshly prepared aliquots to determine the initial concentration of the triglyceride. This will serve as the baseline.

  • Accelerated Storage: Place the remaining vials in a temperature-controlled oven set to an elevated temperature (e.g., 40°C or 60°C).[10]

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove three vials from the oven.

  • Quantification: Allow the vials to cool to room temperature and analyze the concentration of the remaining triglyceride using a validated analytical method (e.g., HPLC-ELSD).[11] If possible, also quantify the appearance of major degradation products.

  • Data Analysis: Calculate the percentage of the initial triglyceride concentration remaining at each time point. Plot the percentage of triglyceride remaining versus time to determine the degradation rate under accelerated conditions.

Visualizations

Triglyceride Degradation Pathways

Triglyceride Degradation Pathways Triglyceride Triglyceride Hydrolysis Hydrolysis (Presence of Water) Triglyceride->Hydrolysis Oxidation Oxidation (Presence of Oxygen) Triglyceride->Oxidation Glycerol Glycerol Hydrolysis->Glycerol FFA Free Fatty Acids Hydrolysis->FFA Hydroperoxides Hydroperoxides Oxidation->Hydroperoxides Secondary_Oxidation Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxides->Secondary_Oxidation

Caption: Major chemical pathways of triglyceride degradation.

Experimental Workflow for Stability Testing

Experimental Workflow for Triglyceride Stability Testing Start Start: Prepare Triglyceride Stock Solution Aliquot Aliquot into single-use vials and purge with inert gas Start->Aliquot T0_Analysis T=0 Analysis: Quantify initial concentration Aliquot->T0_Analysis Storage Store aliquots under defined conditions (e.g., -20°C, 4°C, 25°C, 40°C) Aliquot->Storage Time_Points Analyze at pre-defined time points (T=x) Storage->Time_Points Quantify Quantify remaining triglyceride and degradation products Time_Points->Quantify Data_Analysis Data Analysis: Calculate % degradation and determine shelf-life Quantify->Data_Analysis End End Data_Analysis->End

Caption: A logical workflow for conducting a stability study on triglyceride stock solutions.

References

resolving co-eluting lipids in 1,2-Dilauroyl-3-myristoyl-rac-glycerol analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of complex lipid mixtures, focusing on the resolution of co-eluting lipids in 1,2-Dilauroyl-3-myristoyl-rac-glycerol analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem in the analysis of this compound?

A: Co-elution occurs when two or more different lipid species are not adequately separated by the chromatography system and elute at the same time, resulting in a single, overlapping chromatographic peak. This is a significant issue in the analysis of this compound because its regioisomer, 1,3-Dilauroyl-2-myristoyl-rac-glycerol, has the same mass and similar physicochemical properties, making it a likely co-eluting interference. Co-elution leads to inaccurate identification and quantification, which can compromise the integrity of experimental results.[1]

Q2: What are the primary causes of co-elution in triacylglycerol analysis?

A: The main causes of co-elution in triacylglycerol (TAG) analysis are the presence of isobaric and isomeric species.

  • Isobaric species: Different TAGs that have the same nominal mass but different elemental compositions. High-resolution mass spectrometry can often differentiate these.

  • Isomeric species: TAGs with the same elemental composition and identical mass but different structures. This is the primary challenge with this compound, which can co-elute with its regioisomer.[2]

Q3: Which chromatographic techniques are best suited for separating triacylglycerol regioisomers?

A: Non-Aqueous Reversed-Phase High-Performance Liquid Chromatography (NARP-HPLC) and Silver-Ion HPLC (Ag-HPLC) are two of the most effective techniques for separating TAG regioisomers.[1] NARP-HPLC separates TAGs based on their equivalent carbon number (ECN), and with optimization of column type (e.g., C30) and temperature, it can resolve regioisomers.[3][4] Ag-HPLC provides separation based on the degree of unsaturation by the interaction of double bonds with silver ions on the stationary phase.[5] For complex samples, a multi-dimensional approach combining these techniques may be necessary.[1]

Q4: Can mass spectrometry alone resolve co-eluting regioisomers like this compound and its isomer?

A: While standard mass spectrometry will show a single peak for co-eluting isomers due to their identical mass, advanced techniques can aid in their differentiation. Tandem mass spectrometry (MS/MS) can sometimes produce different fragment ion ratios for regioisomers, which can be used for quantification.[6] Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique that separates ions based on their size, shape, and charge, and has been shown to resolve TAG regioisomers.[7][8]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the analysis of this compound.

Issue 1: Poor Peak Resolution or Complete Co-elution of Isomers

Symptoms:

  • A single, broad peak where two or more species are expected.

  • Shoulders on the main peak, indicating partial separation.

Troubleshooting Workflow:

G start Poor Peak Resolution/ Co-elution Observed check_method Review Current Method - Column Type - Mobile Phase - Temperature start->check_method optimize_rp Optimize NARP-HPLC Method check_method->optimize_rp change_solvent Adjust Mobile Phase - Change solvent ratio - Try different organic modifier (e.g., isopropanol (B130326), acetone) [2] optimize_rp->change_solvent Mobile Phase Optimization lower_temp Lower Column Temperature - Test in 5°C increments [2] optimize_rp->lower_temp Temperature Optimization change_column Change Stationary Phase - Switch from C18 to C30 for better shape selectivity [16] - Consider polymeric C18 [3] optimize_rp->change_column Column Optimization evaluate_rp Evaluate Resolution change_solvent->evaluate_rp lower_temp->evaluate_rp change_column->evaluate_rp switch_ag Switch to Silver-Ion HPLC evaluate_rp->switch_ag Insufficient Resolution resolved Issue Resolved evaluate_rp->resolved Sufficient Resolution ag_protocol Implement Ag-HPLC Protocol - Use silver-ion column - Optimize mobile phase (e.g., hexane (B92381)/acetonitrile) [5] switch_ag->ag_protocol evaluate_ag Evaluate Resolution ag_protocol->evaluate_ag advanced_ms Consider Advanced MS Techniques - Ion Mobility Spectrometry (IMS-MS) [10] - Tandem MS for fragmentation analysis [29] evaluate_ag->advanced_ms Insufficient Resolution evaluate_ag->resolved Sufficient Resolution advanced_ms->resolved

Caption: Troubleshooting workflow for poor peak resolution.

Issue 2: Baseline Noise or Drift

Symptoms:

  • Fluctuating baseline, making peak integration difficult and reducing sensitivity.

  • A steadily rising or falling baseline during a gradient run.

Potential Causes & Solutions:

CauseSolution
Contaminated Mobile Phase Use high-purity HPLC or LC-MS grade solvents. Filter all aqueous buffers before use. Prepare fresh mobile phases daily.[9]
Air Bubbles in the System Degas the mobile phase before use. Purge the pump to remove any trapped air bubbles.
Column Bleed This is more common in GC but can occur in LC at high temperatures or with aggressive mobile phases. Ensure you are operating within the column's recommended temperature and pH range.
Detector Issues (ELSD/CAD) Ensure the nebulizer and drift tube temperatures are optimized for your mobile phase and flow rate. Check for leaks in the gas line.
Incomplete Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.

Experimental Protocols

Protocol 1: NARP-HPLC for Regioisomer Separation

This protocol provides a starting point for the separation of this compound from its co-eluting isomers using a C30 column.

  • Sample Preparation:

    • Dissolve the lipid sample in the initial mobile phase solvent (e.g., acetonitrile (B52724)/isopropanol) to a final concentration of 1-5 mg/mL.[1]

    • Filter the sample through a 0.2 µm PTFE syringe filter before injection.[1]

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC or UHPLC system with a column thermostat and a suitable detector (e.g., Mass Spectrometer or Charged Aerosol Detector).

    • Column: C30 reversed-phase column (e.g., 5 µm, 4.6 x 150 mm). C30 columns offer enhanced shape selectivity for isomeric lipids compared to standard C18 columns.[4]

    • Mobile Phase: A binary gradient of acetonitrile (Solvent A) and isopropanol (Solvent B), both containing 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[10]

    • Gradient:

      • 0-5 min: 30-43% B

      • 5-14 min: 43-70% B

      • 14-21 min: 70-99% B

      • 21-24 min: Hold at 99% B

      • 24.1-28 min: Return to 30% B and equilibrate.[10]

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 40°C. Temperature should be optimized as it is a critical parameter for regioisomer separation.[2][10]

    • Injection Volume: 5-20 µL.[1]

Protocol 2: Silver-Ion HPLC for Isomer Separation

This method is highly effective for separating TAGs based on their degree of unsaturation and can also resolve regioisomers.

  • Sample Preparation:

    • Dissolve the lipid sample in a non-polar solvent like hexane to a concentration of 1-10 mg/mL.[1]

    • Filter through a 0.2 µm PTFE syringe filter.[1]

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a column oven and detector (ELSD or MS).

    • Column: A commercially available silver-ion column (e.g., ChromSpher 5 Lipids). For enhanced resolution, coupling two or three columns in series can be effective.[7]

    • Mobile Phase: A gradient of hexane, acetonitrile, and 2-propanol. A well-established gradient is as follows:

      • Start with a mixture of hexane and acetonitrile.

      • Introduce 2-propanol in the gradient to elute more retained compounds.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 20°C. Note that in Ag-HPLC with hexane-based mobile phases, increasing the temperature can unexpectedly increase the retention time of unsaturated lipids.[12]

    • Injection Volume: 5-20 µL.

Data Presentation

Table 1: Comparison of HPLC Columns for Triacylglycerol Regioisomer Separation
Column TypeSeparation PrincipleAdvantagesDisadvantages
C18 (Standard) Partitioning based on Equivalent Carbon Number (ECN).[2]Good for general TAG profiling by ECN.Poor selectivity for regioisomers without extensive method development.[2]
C30 Enhanced shape selectivity and partitioning based on ECN.[4]Improved resolution of structurally related isomers compared to C18.[4][13]May require longer run times due to stronger retention.
Silver-Ion (Ag+) π-complex formation between silver ions and double bonds.[2]Excellent selectivity for isomers based on the number and position of double bonds; can resolve regioisomers.[5]Not suitable for separating saturated TAGs from each other.

Signaling Pathways

Triacylglycerols (TAGs) themselves are not typically signaling molecules. However, their precursors and breakdown products, diacylglycerols (DAGs), are crucial second messengers in various signaling cascades. The hydrolysis of TAGs stored in lipid droplets is a key process that releases DAGs.

G cluster_cell Adipocyte TAG Triacylglycerol (TAG) (e.g., this compound) Stored in Lipid Droplet DAG Diacylglycerol (DAG) TAG->DAG ATGL/HSL (Lipolysis) [13] PKC Protein Kinase C (PKC) DAG->PKC Activation [14] CellResponse Downstream Cellular Responses (e.g., Gene Expression, Cell Growth) [14] PKC->CellResponse Phosphorylation Cascade

References

Technical Support Center: Best Practices for Lipid Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best laboratory practices for working with lipid standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I properly store lipid standards?

A1: Proper storage is crucial to maintain the integrity and stability of lipid standards. Storage conditions depend on whether the standard is a powder or dissolved in a solvent.

  • Powdered Standards:

    • Saturated lipids (e.g., dipalmitoyl phosphatidylcholine) are relatively stable as powders and should be stored in a glass container with a Teflon-lined cap at or below -16°C.[1][2]

    • Unsaturated lipids (e.g., dioleoyl phosphatidylcholine) are not stable as powders because they are hygroscopic and susceptible to oxidation.[1][2] These should be promptly dissolved in a suitable organic solvent and stored as a solution.[1][2]

  • Organic Solutions:

    • All lipid standards dissolved in an organic solvent should be stored in glass vials with Teflon-lined caps (B75204) at -20°C ± 4°C.[1] To prevent oxidation, it is best practice to overlay the solution with an inert gas like argon or nitrogen.[1][2][3] Storing organic solutions below -30°C is generally not recommended unless they are in a sealed glass ampoule to avoid precipitation.[1][2]

  • Aqueous Suspensions:

    • Long-term storage of lipids in aqueous solutions is not recommended due to the risk of hydrolysis.[1][4] If necessary for short-term use, they can be stored in plastic or glass containers.[1]

Q2: What is the correct way to handle powdered lipid standards that require weighing?

A2: To prevent condensation from accumulating on the cold powder, which can lead to hydrolysis and degradation, it is essential to allow the entire container to warm to room temperature before opening it.[1][2][3][5] Once at room temperature, you can open the container and weigh the desired amount.

Q3: Which solvents are best for dissolving lipid standards?

A3: The choice of solvent depends on the polarity of the lipid.[6][7]

  • Non-polar lipids (e.g., triacylglycerols, cholesterol esters) are more soluble in non-polar solvents like hexane, ethyl ether, or chloroform.[6][7]

  • Polar lipids (e.g., phospholipids, glycolipids) are more soluble in polar solvents such as ethanol (B145695) or methanol.[6][7]

  • A mixture of a polar and non-polar solvent, such as chloroform/methanol, is often used to extract a wide range of lipids.[7][8][9] High-purity, anhydrous solvents should always be used to prevent contamination and degradation.[1]

Q4: Can I use plastic containers and pipette tips when working with lipid standards in organic solvents?

A4: No, it is not recommended to use plastic containers (e.g., polystyrene, polyethylene, polypropylene) or plastic pipette tips for storing or transferring lipid standards in organic solvents.[1][2][3][4] Plasticizers and other contaminants can leach from the plastic into the solvent, contaminating your standard.[1][2][3][4] Always use glass containers with Teflon-lined closures and glass or stainless steel pipettes for handling organic solutions of lipids.[1][2][3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or poor analytical results Lipid degradation due to improper storage or handling.Review storage conditions; ensure standards are stored at the correct temperature, protected from light and air, and handled with appropriate materials (glass and Teflon).[1][4][10] Consider preparing fresh working solutions.
Contamination from solvents or containers.Use high-purity, fresh solvents and scrupulously clean glassware.[1][11] Avoid using plastic containers or pipette tips with organic solvents.[1][3]
Inaccurate concentration of standard solutions.Ensure precise gravimetric measurement and accurate serial dilutions. Use calibrated equipment.
Standard will not fully dissolve Incorrect solvent for the lipid class.Check the polarity of your lipid standard and choose an appropriate solvent or solvent mixture.[6][7]
Insufficient mixing.Vortex or gently sonicate the solution to aid dissolution.[1] Gentle warming can be attempted, but use caution with unsaturated lipids as they are prone to degradation.[1]
Unexpected peaks in chromatogram or mass spectrum Contamination from plasticizers or other sources.Use only glass and Teflon materials for handling and storing organic solutions.[1][2][3] Run a solvent blank to identify potential contaminants.[12]
Lipid degradation (oxidation or hydrolysis).Store standards under an inert atmosphere (argon or nitrogen) and minimize exposure to light and air.[1][3] Use high-purity, anhydrous solvents.[1] Consider adding an antioxidant like BHT if compatible with your analysis.[1]
Rapid degradation of unsaturated lipid standards Oxidation of double bonds.Store solutions under an inert gas.[1][3] Minimize exposure to light and air. Prepare fresh solutions more frequently.
Hydrolysis of ester linkages.Use anhydrous solvents and prevent moisture from entering the standard container by allowing it to warm to room temperature before opening.[1]

Experimental Protocols

Protocol 1: Preparation of a Lipid Standard Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution from a powdered lipid standard.

  • Equilibrate the Standard: Remove the container of the powdered lipid standard from the freezer and allow it to warm to room temperature before opening. This prevents water condensation on the cold powder.[1][5]

  • Gravimetric Measurement: Accurately weigh a precise amount of the lipid standard using an analytical balance.

  • Solubilization:

    • Transfer the weighed standard to a clean glass vial with a Teflon-lined cap.

    • Using a glass syringe or pipette, add the calculated volume of the appropriate high-purity organic solvent (e.g., chloroform, methanol, or a mixture) to achieve the desired stock concentration.[1][8]

  • Dissolution: Tightly cap the vial and vortex or sonicate gently until the lipid is completely dissolved. A clear solution with no visible particulate matter should be obtained.[1]

  • Storage: If not for immediate use, overlay the solution with an inert gas (e.g., argon or nitrogen), seal the vial tightly, and store at -20°C.[1][3][8]

Protocol 2: Preparation of Working Solutions via Serial Dilution

This protocol describes how to prepare a series of working solutions from a concentrated stock solution.

  • Thaw Stock Solution: If the stock solution is frozen, allow it to thaw and reach room temperature.

  • First Dilution:

    • Using a glass syringe or pipette, transfer a precise volume of the stock solution to a new clean glass vial.

    • Add the calculated volume of the appropriate solvent to achieve the desired concentration for the first working solution.

    • Vortex to ensure thorough mixing.

  • Serial Dilutions: Repeat the dilution step using the previously diluted solution to create a series of working standards with decreasing concentrations.

  • Storage: Store the working solutions in properly labeled glass vials with Teflon-lined caps at -20°C.[8]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_start Start: Powdered Standard equilibrate Equilibrate to Room Temp stock_start->equilibrate weigh Weigh Standard equilibrate->weigh add_solvent_stock Add High-Purity Solvent weigh->add_solvent_stock dissolve Vortex/Sonicate to Dissolve add_solvent_stock->dissolve store_stock Store at -20°C under Inert Gas dissolve->store_stock working_start Start: Stock Solution store_stock->working_start Use for Working Solution thaw_stock Thaw Stock Solution working_start->thaw_stock dilute Perform Serial Dilutions thaw_stock->dilute store_working Store at -20°C dilute->store_working

Caption: Workflow for preparing lipid standard stock and working solutions.

troubleshooting_workflow start Inconsistent Analytical Results check_storage Review Storage Conditions: - Temperature (-20°C)? - Inert Atmosphere? - Protected from Light? start->check_storage check_handling Review Handling Procedures: - Glassware/Teflon only? - Warmed to RT before opening? start->check_handling check_solvents Review Solvents: - High-Purity? - Anhydrous? - Freshly opened? start->check_solvents storage_ok Storage OK check_storage->storage_ok handling_ok Handling OK check_handling->handling_ok solvents_ok Solvents OK check_solvents->solvents_ok correct_storage Action: Correct Storage (e.g., re-aliquot, overlay with argon) storage_ok->correct_storage No prepare_fresh Prepare Fresh Standards storage_ok->prepare_fresh Yes correct_handling Action: Use Proper Technique (e.g., use glass pipettes) handling_ok->correct_handling No handling_ok->prepare_fresh Yes correct_solvents Action: Use Fresh, High-Purity Solvents solvents_ok->correct_solvents No solvents_ok->prepare_fresh Yes

Caption: Troubleshooting logic for inconsistent analytical results.

References

Validation & Comparative

A Comparative Guide to 1,2-Dilauroyl-3-myristoyl-rac-glycerol and Other Triglyceride Standards for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of lipidomics and drug formulation, the purity and characterization of triglyceride (TG) standards are paramount for accurate quantification and the development of effective lipid-based drug delivery systems. This guide provides an objective comparison of 1,2-Dilauroyl-3-myristoyl-rac-glycerol, a mixed-acid triglyceride, with other common saturated triglyceride standards. The information presented herein is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in selecting the appropriate standards for their specific applications.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of a triglyceride standard are critical determinants of its suitability for various analytical and formulation purposes. These properties, including molecular weight, melting point, and solubility, influence its behavior in chromatographic systems and its utility as a component in lipid-based formulations.

PropertyThis compoundTrilaurin (B1682545) (C12:0/C12:0/C12:0)Trimyristin (C14:0/C14:0/C14:0)Tripalmitin (C16:0/C16:0/C16:0)Tristearin (C18:0/C18:0/C18:0)
Molecular Formula C₄₁H₇₈O₆C₃₉H₇₄O₆C₄₅H₈₆O₆C₅₁H₉₈O₆C₅₇H₁₁₀O₆
Molecular Weight ( g/mol ) 667.06639.0723.18807.3891.48
Melting Point (°C) Data not readily available46.5[1]56-57[2]66.455 (α), 64.5 (β'), 73 (β)[3]
Solubility Soluble in chloroform[4][5]Soluble in water, ethyl acetate[1]Soluble in ethanol, acetone, benzene, chloroform, dichloromethane, ether[2]Soluble in benzene, chloroform, ether; sparingly soluble in ethanolSoluble in benzene, chloroform; sparingly soluble in cold alcohol, ether

Performance in Analytical Techniques

The choice of an analytical technique for triglyceride analysis depends on the specific research question, the complexity of the sample matrix, and the desired level of detail. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and enzymatic assays are commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with mass spectrometry (MS), is a powerful technique for the separation and quantification of individual triglyceride species.[6][7] The separation is typically based on the partition number (PN), which is related to the number of carbon atoms and double bonds in the fatty acid chains.

Comparative Performance:

While direct comparative studies including this compound are limited, the performance of triglyceride standards in HPLC is influenced by their fatty acid composition. Triglycerides with longer acyl chains and a higher degree of saturation generally exhibit longer retention times in reversed-phase HPLC. The response in detectors like evaporative light scattering detectors (ELSD) can be non-linear and may vary between different triglycerides.[6][8]

Gas Chromatography (GC)

GC with flame ionization detection (FID) is a robust technique for the analysis of triglycerides, especially for determining the fatty acid profile after transesterification. High-temperature GC can also be used for the analysis of intact triglycerides. The response of the FID detector is generally proportional to the carbon number of the analyte.[9] However, response factors can be influenced by the carrier gas velocity and may vary between different triglyceride species.[8][10]

Comparative Performance:

The elution order in GC is primarily determined by the molecular weight of the triglycerides. Therefore, this compound would elute between trilaurin and trimyristin. For accurate quantification, the use of correction factors for different triglycerides is recommended.[11]

Enzymatic Assays

Enzymatic assays offer a rapid and sensitive method for the quantification of total triglycerides. These assays typically involve the hydrolysis of triglycerides to glycerol (B35011) and free fatty acids by a lipase (B570770), followed by a series of enzymatic reactions that produce a detectable signal (colorimetric or fluorometric).[12][13][14][15][16]

Comparative Performance:

The performance of different triglyceride standards in enzymatic assays can be influenced by the substrate specificity of the lipase used.[17][18][19][20][21] Lipases exhibit varying degrees of specificity for triglycerides with different fatty acid chain lengths and positional distributions. While many commercial kits are designed to have broad specificity, it is important to validate the assay for the specific triglyceride of interest.

Experimental Protocols

General Workflow for Triglyceride Standard Analysis

G cluster_prep Standard Preparation cluster_analysis Analytical Method cluster_hplc HPLC-MS Analysis cluster_gc GC-FID Analysis cluster_enzymatic Enzymatic Assay cluster_quant Quantification prep1 Weighing of TG Standard prep2 Dissolution in appropriate solvent (e.g., Chloroform, Hexane) prep1->prep2 prep3 Serial Dilution to create calibration standards prep2->prep3 analysis Choice of Technique: HPLC-MS, GC-FID, or Enzymatic Assay prep3->analysis hplc1 Injection of Standards and Samples analysis->hplc1 HPLC-MS gc1 Injection of Standards and Samples analysis->gc1 GC-FID enz1 Incubation with Lipase analysis->enz1 Enzymatic hplc2 Chromatographic Separation hplc1->hplc2 hplc3 Mass Spectrometric Detection hplc2->hplc3 hplc4 Data Acquisition and Processing hplc3->hplc4 quant1 Generation of Calibration Curve hplc4->quant1 gc2 Gas Chromatographic Separation gc1->gc2 gc3 Flame Ionization Detection gc2->gc3 gc4 Data Acquisition and Processing gc3->gc4 gc4->quant1 enz2 Enzymatic Cascade Reaction enz1->enz2 enz3 Signal Detection (Colorimetric/Fluorometric) enz2->enz3 enz4 Data Analysis enz3->enz4 enz4->quant1 quant2 Quantification of TG in Samples quant1->quant2

Caption: General workflow for the preparation and analysis of triglyceride standards.

Detailed Protocol: Enzymatic Triglyceride Quantification

This protocol is a generalized procedure for a colorimetric enzymatic assay. Specific details may vary depending on the commercial kit used.

  • Reagent Preparation:

    • Prepare a Triglyceride Assay Buffer as specified by the kit manufacturer.

    • Reconstitute the Lipase and Triglyceride Enzyme Mix with the assay buffer.

    • Prepare a Triglyceride Standard solution of known concentration (e.g., 1 mM).[13]

  • Standard Curve Preparation:

    • Create a series of dilutions from the Triglyceride Standard solution to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well).[13]

    • Bring the final volume of each standard to a fixed volume (e.g., 50 µL) with the assay buffer.

  • Sample Preparation:

    • For biological samples, extract lipids using a suitable solvent system (e.g., chloroform:methanol).

    • Dissolve the dried lipid extract in the assay buffer.

    • For drug formulations, dissolve the sample directly in a suitable solvent and then dilute with the assay buffer.

    • Add a small volume of the prepared sample (e.g., 2-50 µL) to the wells of a 96-well plate.[13]

    • Adjust the final volume to that of the standards with the assay buffer.

  • Assay Procedure:

    • Prepare a Reaction Mix containing the Triglyceride Assay Buffer, Triglyceride Probe, and Triglyceride Enzyme Mix.[13]

    • Add the Reaction Mix to each well containing the standards and samples.

    • For the determination of total triglycerides, add the reconstituted Lipase to each well. For the determination of free glycerol, add an equal volume of assay buffer instead of the lipase.

    • Incubate the plate at room temperature or 37°C for a specified time (e.g., 10-30 minutes).[12][16]

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).[13]

  • Calculation:

    • Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Plot the net absorbance of the standards versus their concentration to generate a standard curve.

    • Determine the triglyceride concentration in the samples from the standard curve.

Role in Biological Pathways

Triglycerides are central molecules in energy metabolism. They are synthesized from fatty acids and glycerol, stored in lipid droplets, and hydrolyzed to release fatty acids for energy production when needed.

G FA Fatty Acids TG Triglyceride (e.g., this compound) FA->TG Esterification Energy Beta-Oxidation (Energy Production) FA->Energy Glycerol Glycerol-3-Phosphate Glycerol->TG Storage Lipid Droplet Storage TG->Storage Storage Lipolysis Lipolysis (Hormone-Sensitive Lipase) Storage->Lipolysis Mobilization Lipolysis->FA Lipolysis->Glycerol

Caption: Simplified overview of triglyceride metabolism.

Mixed-acid triglycerides like this compound are integral components of this metabolic network. The specific fatty acid composition of a triglyceride can influence its metabolic fate, including its susceptibility to enzymatic hydrolysis and its subsequent role in various cellular processes. While specific signaling roles for individual mixed-acid triglycerides are an area of ongoing research, their contribution to the overall lipid pool is critical for cellular function.

References

Validating Analytical Methods for Triglyceride Analysis: A Comparative Guide Using TG(12:0/12:0/14:0)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of lipids is paramount. This guide provides a comprehensive comparison of analytical methods for the validation of triglycerides, with a specific focus on the application of TG(12:0/12:0/14:0) as a representative analyte. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes key workflows to aid in the selection and implementation of robust analytical methodologies.

The validation of an analytical method ensures that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data. In the context of lipidomics and drug development, where triglycerides (TGs) are critical biomarkers and metabolic intermediates, rigorous method validation is a non-negotiable aspect of quality control and data integrity. TG(12:0/12:0/14:0), a specific triglyceride containing two lauric acid (12:0) chains and one myristic acid (14:0) chain, serves as a valuable, non-endogenous standard for developing and validating these methods.

Comparative Performance of Analytical Methods

The selection of an analytical technique for triglyceride analysis is a critical decision, driven by the specific requirements of the study, such as sensitivity, selectivity, and throughput. The most common methods for quantitative lipid analysis are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography (GC).

Here, we compare the performance of a typical LC-MS/MS method for the analysis of triglycerides, highlighting key validation parameters. While specific data for methods validated with TG(12:0/12:0/14:0) as the primary standard is not extensively published, the following table summarizes typical performance characteristics for triglyceride analysis using analogous internal standards (e.g., odd-chain or stable isotope-labeled TGs). These parameters are crucial for assessing the reliability and robustness of the chosen method.

Parameter LC-MS/MS Method 1 Alternative Method (GC-FID) Considerations for TG(12:0/12:0/14:0)
Linearity (R²) > 0.99> 0.99The linear range should encompass the expected concentration of TG(12:0/12:0/14:0) in the calibration standards.
Accuracy (% Recovery) 85-115%90-110%Spiking experiments with known concentrations of TG(12:0/12:0/14:0) are essential to determine recovery.
Precision (%RSD) < 15%< 10%Both intra- and inter-day precision should be assessed using TG(12:0/12:0/14:0) standards.
Limit of Detection (LOD) Low ng/mLLow µg/mLThe LOD must be sufficient for the intended application, especially in trace analysis.
Limit of Quantification (LOQ) Mid ng/mLMid µg/mLThe LOQ should be the lowest concentration on the calibration curve that can be reliably quantified.
Specificity/Selectivity High (based on MRM transitions)Moderate (based on retention time)Co-eluting lipids can interfere; MS/MS provides higher confidence in identification.

Experimental Protocols: A Step-by-Step Approach

A well-defined experimental protocol is the foundation of a validated analytical method. Below is a detailed methodology for the quantitative analysis of triglycerides using LC-MS/MS, which can be adapted for validation using TG(12:0/12:0/14:0).

Sample Preparation: Lipid Extraction

The goal of lipid extraction is to efficiently isolate lipids from the sample matrix while minimizing degradation and contamination. The Folch and Bligh-Dyer methods are classic liquid-liquid extraction techniques, while newer methods like the methyl-tert-butyl ether (MTBE) procedure offer advantages in terms of safety and efficiency.

MTBE Extraction Protocol:

  • To 100 µL of sample (e.g., plasma, cell lysate), add 10 µL of an internal standard solution containing a known concentration of an appropriate odd-chain or stable isotope-labeled triglyceride. For method validation with TG(12:0/12:0/14:0), a deuterated version or a structurally similar but chromatographically resolved TG would be ideal.

  • Add 300 µL of methanol (B129727) and vortex thoroughly.

  • Add 1 mL of MTBE and vortex for 10 minutes.

  • Add 250 µL of water to induce phase separation and vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Carefully collect the upper organic phase containing the lipids.

  • Dry the extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS analysis.

Chromatographic Separation: LC Parameters

Reversed-phase liquid chromatography (RPLC) is commonly employed for the separation of triglycerides based on their hydrophobicity, which is determined by the length and degree of unsaturation of their fatty acid chains.

Parameter Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate
Gradient Start at 30% B, increase to 100% B over 15 min, hold for 5 min, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 50 °C
Injection Volume 5 µL
Detection: Mass Spectrometry Parameters

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the quantification of triglycerides. Multiple Reaction Monitoring (MRM) is a common acquisition mode for targeted lipid analysis.

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion [M+NH4]+ adduct of the triglyceride
Product Ions Neutral loss of a specific fatty acid chain
Collision Energy Optimized for each triglyceride
Dwell Time 50 ms

For TG(12:0/12:0/14:0), the precursor ion would be its ammonium adduct. The product ions would correspond to the neutral loss of lauric acid (12:0) and myristic acid (14:0).

Visualizing the Workflow and Logic

To further clarify the processes involved in analytical method validation, the following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation using TG(12:0/12:0/14:0) sample Biological Sample add_is Add Internal Standard (e.g., odd-chain TG) sample->add_is extraction Lipid Extraction (MTBE) add_is->extraction drydown Dry Extract extraction->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute lc_separation LC Separation (C18) reconstitute->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection linearity Linearity & Range ms_detection->linearity accuracy Accuracy ms_detection->accuracy precision Precision ms_detection->precision lod_loq LOD & LOQ ms_detection->lod_loq specificity Specificity ms_detection->specificity

Caption: Experimental workflow for the validation of a triglyceride analytical method.

validation_logic cluster_parameters Key Validation Parameters validated_method Validated Analytical Method reliable_data Reliable & Reproducible Data validated_method->reliable_data linearity Linearity linearity->validated_method accuracy Accuracy accuracy->validated_method precision Precision precision->validated_method specificity Specificity specificity->validated_method robustness Robustness robustness->validated_method

Caption: Logical relationship of validation parameters to achieve a reliable analytical method.

Conclusion

A Researcher's Guide to 1,2-Dilauroyl-3-myristoyl-rac-glycerol Purity: A Supplier Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of lipid excipients like 1,2-Dilauroyl-3-myristoyl-rac-glycerol is a critical factor influencing experimental reproducibility and the performance of lipid-based formulations. This guide provides a comparative overview of the purity of this mixed-acid triglyceride from different suppliers, supported by detailed experimental methodologies for purity assessment.

Supplier Purity Comparison

A review of commercially available this compound, a triglyceride containing two lauric acid chains and one myristic acid chain, reveals differences in the purity specifications offered by various suppliers. The following table summarizes the publicly available purity data for this lipid.

SupplierStated PurityProduct NumberCAS Number
Cayman Chemical≥95%[1] or >95%[2]2905660175-30-6[1][2]
Larodan>99%[3]34-120060175-30-6[3]

This data indicates that Larodan offers a higher purity grade of this compound compared to Cayman Chemical. For applications requiring the highest degree of chemical purity, the product from Larodan may be more suitable. However, for general research purposes, the purity offered by Cayman Chemical may be sufficient. It is always recommended to obtain a lot-specific Certificate of Analysis for detailed purity information.

Experimental Protocols for Purity Assessment

The purity of this compound can be determined using a combination of chromatographic and spectroscopic techniques. These methods allow for the identification and quantification of the main component as well as any potential impurities, such as other triglycerides, di- and monoglycerides, and free fatty acids.

High-Performance Liquid Chromatography (HPLC) for Intact Triglyceride Analysis

HPLC is a powerful technique for separating and quantifying intact triglycerides. A reversed-phase HPLC method is typically employed for this purpose.

Experimental Workflow for HPLC Analysis

prep Sample Preparation hplc HPLC System prep->hplc Inject Sample separation Reversed-Phase C18 Column hplc->separation Mobile Phase Gradient detection ELSD or MS Detector separation->detection Elution analysis Data Analysis detection->analysis Signal Acquisition

Caption: Workflow for HPLC-based purity analysis of triglycerides.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and column oven.

  • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Acetonitrile (B52724)

  • Mobile Phase B: Isopropanol (B130326)

  • Gradient: A time-programmed gradient from a high percentage of acetonitrile to a high percentage of isopropanol is used to elute the triglycerides.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Sample Preparation: The lipid sample is dissolved in a suitable organic solvent, such as chloroform (B151607) or a mixture of chloroform and methanol.

Gas Chromatography (GC) for Fatty Acid Composition Analysis

To confirm the identity and purity of the triglyceride, the fatty acid composition can be determined by gas chromatography. This involves the transesterification of the triglyceride to fatty acid methyl esters (FAMEs) prior to GC analysis.

Experimental Workflow for GC-FAME Analysis

transesterification Transesterification to FAMEs extraction Extraction of FAMEs transesterification->extraction Solvent Extraction gc GC-FID System extraction->gc Inject Sample separation Capillary GC Column gc->separation Temperature Program analysis Data Analysis separation->analysis Peak Identification & Quantification

Caption: Workflow for GC analysis of fatty acid methyl esters (FAMEs).

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column.

GC Conditions:

  • Column: A polar capillary column suitable for FAMEs separation (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C, holding for a few minutes, and then ramping up to 240°C.

  • Sample Preparation (Transesterification): The triglyceride sample is reacted with a reagent such as methanolic HCl or BF3/methanol to convert the fatty acids to their corresponding methyl esters. The resulting FAMEs are then extracted with a non-polar solvent like hexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H NMR spectroscopy provides detailed structural information and can be used as a primary method for purity determination without the need for reference standards of the impurities.

Logical Flow for NMR Purity Determination

sample_prep Sample Preparation in Deuterated Solvent nmr_acq ¹H NMR Spectrum Acquisition sample_prep->nmr_acq data_proc Data Processing (Phasing, Baseline Correction) nmr_acq->data_proc peak_int Peak Integration data_proc->peak_int purity_calc Purity Calculation peak_int->purity_calc Compare integrals of analyte and standard

References

A Comparative Guide to the Quantification of Mixed Triglycerides: A Cross-Validation Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of mixed triglycerides is a critical aspect of metabolic disease research, pharmaceutical formulation development, and quality control. The selection of an appropriate analytical technique is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of common quantification techniques for mixed triglycerides, supported by experimental data and detailed methodologies, to facilitate an informed decision-making process.

Performance Comparison of Quantification Techniques

The choice of a quantification method for mixed triglycerides often involves a trade-off between specificity, sensitivity, throughput, and cost. This section provides a comparative summary of the performance characteristics of commonly employed techniques: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography with Flame Ionization Detection (GC-FID), Enzymatic Assays, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-ELSD Separation of intact triglycerides based on their polarity and carbon number, followed by universal detection based on light scattering of nebulized and evaporated mobile phase.- Analysis of intact triglycerides without derivatization.- Good reproducibility.- Suitable for a wide range of lipids.[1]- Non-linear response can necessitate multi-point calibration.- Lower sensitivity compared to MS-based methods.[1]
GC-FID Separation of fatty acid methyl esters (FAMEs) derived from triglycerides by their volatility, followed by detection via flame ionization.- High sensitivity and resolution for fatty acid profiling.- Well-established and robust technique.- Lower initial instrument cost compared to HPLC systems.[1]- Requires derivatization (transesterification) of triglycerides to FAMEs, adding a sample preparation step.- High temperatures can be unsuitable for thermally labile compounds.- Does not provide information on the intact triglyceride structure.[1]
Enzymatic Assays Enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids, followed by a series of coupled enzymatic reactions leading to a colorimetric or fluorometric signal proportional to the glycerol concentration.- High throughput and suitable for automation.- Simple and rapid.- Widely used in clinical chemistry analyzers.[2]- Measures total triglycerides and does not provide information on individual mixed triglyceride species.- Potential for interference from endogenous glycerol.[3]
LC-MS/MS Separation of intact triglycerides by liquid chromatography followed by mass spectrometric detection and fragmentation to identify and quantify individual molecular species.- High sensitivity and specificity.- Provides detailed structural information, including fatty acid composition and positional isomers.- Capable of analyzing complex mixtures.[4][5]- Higher instrument and operational costs.- Requires specialized expertise for method development and data analysis.- Potential for matrix effects and ion suppression.[4]

Quantitative Performance Data

The following tables summarize key quantitative performance parameters for the discussed analytical techniques, compiled from various validation and inter-laboratory comparison studies.

Table 1: Performance Characteristics of Chromatographic Methods for Triglyceride Analysis

Validation ParameterHPLC-ELSDGC-FIDLC-MS/MS
Accuracy (Recovery) 93.33 ± 0.22%[1]95-105%[1]97.0% (for TG 50:0)[5]
Precision (RSD%) < 2%[1]< 5%[1]Intra-day: 15.0–20.9%Inter-day: 17.3–36.6%[5]
Linearity (R²) > 0.99[1]> 0.99[1]Proved for concentrations up to 100 µg/mL[5]
Limit of Detection (LOD) 0.005 mg/g[1]0.001 - 0.330 µg/mL[1]3.3 μg/mL[5]
Limit of Quantitation (LOQ) 0.016 mg/g[1]0.001 - 1.000 µg/mL[1]11.1 μg/mL[5]

Table 2: Performance of Enzymatic and Fluorometric Methods from Inter-Laboratory Studies

Analytical MethodBias (%) from Reference MethodInter-Laboratory CV (%)
Enzymatic Methods -0.13 to -0.71[6][7]2.9 to 7.73[6]
Fluorometric Methods -0.13 to -0.71[7]Generally higher than enzymatic methods[6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for achieving accurate and reproducible results. Below are generalized methodologies for the key techniques discussed.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
  • Sample Preparation: Dissolve a known amount of the lipid sample in a suitable solvent, such as a mixture of isopropanol (B130326) and hexane (B92381) (e.g., 2:1 v/v), to a final concentration of 1-5 mg/mL.[1]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of polar and non-polar solvents (e.g., acetonitrile (B52724) and dichloromethane) is typically employed to separate the complex mixture of triglycerides.[1]

    • Flow Rate: Typically around 1.0 mL/min.[1]

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.[1]

  • ELSD Detection: The column effluent is nebulized with an inert gas (e.g., nitrogen). The solvent is evaporated in a heated drift tube, and the non-volatile triglyceride particles scatter a light beam. The scattered light is detected by a photodiode, and the signal is proportional to the mass of the analyte.

  • Quantification: A calibration curve is generated using standards of known concentrations to quantify the triglycerides in the sample.

Gas Chromatography with Flame Ionization Detection (GC-FID)
  • Sample Preparation (Transesterification):

    • To a known amount of the lipid sample (e.g., 10-25 mg), add a solution of sodium methoxide (B1231860) in methanol.[1]

    • Heat the mixture to convert the triglycerides into fatty acid methyl esters (FAMEs).[1]

    • After cooling, add a salt solution and an organic solvent (e.g., hexane) to extract the FAMEs.[1]

    • The organic layer containing the FAMEs is collected for GC analysis.[1]

  • GC Conditions:

    • Injector: A split/splitless injector is typically used.[1]

    • Column: A capillary column with a polar stationary phase is commonly employed for FAME separation.

    • Carrier Gas: Helium or hydrogen is used as the carrier gas.[1]

    • Oven Temperature Program: A temperature gradient is applied to separate the FAMEs based on their boiling points.[1]

  • FID Detection: The separated FAMEs are combusted in a hydrogen-air flame, producing ions that generate a current proportional to the amount of analyte.

  • Quantification: The concentration of each fatty acid is determined by comparing the peak area to that of an internal standard and using a calibration curve. The total triglyceride content is then calculated based on the fatty acid composition.

Enzymatic Assay
  • Sample Preparation: Serum or plasma samples are typically used directly. For tissue or cell samples, homogenization in a buffer containing a detergent is required to extract the lipids.[6]

  • Reagent Preparation: Prepare the working reagent according to the kit manufacturer's instructions, which usually involves reconstituting lyophilized enzymes.[6]

  • Assay Procedure:

    • A small volume of the sample and the working reagent are mixed in a microplate well or a cuvette.

    • The mixture is incubated at a specific temperature (e.g., 37°C) for a set period to allow the enzymatic reactions to proceed.[2]

    • The absorbance or fluorescence is measured at a specific wavelength.[2]

  • Quantification: The triglyceride concentration is determined by comparing the sample's signal to a standard curve prepared with known concentrations of a triglyceride standard.[6]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation:

    • For blood samples, protein precipitation with an organic solvent like methanol/butanol is a common first step.[8]

    • An internal standard is added before extraction.[8]

    • The mixture is centrifuged, and the supernatant containing the lipids is collected for analysis.[8]

  • LC-MS/MS Conditions:

    • LC Separation: A reversed-phase column is used to separate the different triglyceride species.

    • Mass Spectrometry: Electrospray ionization (ESI) is a common ionization technique. The analysis is often performed in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[8]

  • Data Analysis: The peak areas of the target triglycerides are normalized to the peak area of the internal standard. Quantification is achieved using a calibration curve. Data analysis software is used to process the complex datasets generated.[8]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate a key metabolic pathway and a typical experimental workflow.

Triglyceride Synthesis Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA PA Phosphatidic Acid LPA->PA DAG Diacylglycerol PA->DAG PAP PAP (Lipin) PA->PAP TAG Mixed Triglyceride DAG->TAG AcylCoA1 Acyl-CoA GPAT GPAT AcylCoA1->GPAT AcylCoA2 Acyl-CoA AGPAT AGPAT AcylCoA2->AGPAT AcylCoA3 Acyl-CoA DGAT DGAT AcylCoA3->DGAT GPAT->LPA AGPAT->PA PAP->DAG Pi Pi PAP->Pi DGAT->TAG

Caption: The Glycerol-3-Phosphate Pathway for Mixed Triglyceride Synthesis.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison and Validation Sample Select Representative Samples (e.g., plasma, tissue) Split Split Samples for Parallel Analysis Sample->Split PrepA Prepare Samples for Method A (e.g., HPLC) Split->PrepA PrepB Prepare Samples for Method B (e.g., GC) Split->PrepB PrepC Prepare Samples for Method C (e.g., Enzymatic) Split->PrepC AnalyzeA Analyze with Method A PrepA->AnalyzeA AnalyzeB Analyze with Method B PrepB->AnalyzeB AnalyzeC Analyze with Method C PrepC->AnalyzeC DataA Quantitative Data from Method A AnalyzeA->DataA DataB Quantitative Data from Method B AnalyzeB->DataB DataC Quantitative Data from Method C AnalyzeC->DataC Compare Statistical Comparison (e.g., Bland-Altman, Correlation) DataA->Compare DataB->Compare DataC->Compare Conclusion Assess Method Agreement and Bias Compare->Conclusion

References

A Comparative Analysis of Melting Points: Synthetic vs. Natural Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal behavior of triglycerides is paramount for formulation, stability, and quality control. This guide provides a detailed comparison of the melting point characteristics of synthetic and natural triglycerides, supported by experimental data and protocols.

The melting point of a triglyceride is not a singular, sharp event but rather a transition over a temperature range. This is influenced by several key factors, primarily the fatty acid composition, the degree of saturation, chain length, and the crystalline structure (polymorphism). Natural triglycerides, derived from animal and vegetable sources, are complex mixtures of different triglyceride molecules, resulting in a broader melting range. In contrast, synthetic triglycerides can be produced with high purity, consisting of a single type of triglyceride molecule (simple triglycerides) or a controlled mixture, leading to more defined melting behavior.

Key Differences in Melting Characteristics

Natural triglycerides , such as palm oil, cocoa butter, and lard, are inherently heterogeneous. Their melting profiles are a composite of the melting points of their various constituent triglycerides. For instance, palm oil is rich in palmitic and oleic acids, giving it a semi-solid consistency at room temperature and a melting range typically between 27°C and 42.5°C.[1]

Synthetic triglycerides , on the other hand, can be synthesized to be homogenous. For example, pure tristearin (B179404), a simple triglyceride derived from three units of stearic acid, exhibits distinct melting points for its different polymorphic forms.[2] This homogeneity allows for more precise control over the physical properties of a formulation.

The polymorphic nature of triglycerides is a critical consideration. Triglycerides can crystallize into different forms (α, β', and β), each with a unique melting point and stability. The β form is generally the most stable and has the highest melting point.[2] The thermal history of the sample significantly influences which polymorphic forms are present.

Comparative Data: Synthetic Tristearin vs. Natural Fats Rich in Stearic Acid

To illustrate the differences in melting behavior, the following table compares the melting point of synthetic tristearin with that of natural fats containing a high percentage of stearic acid, such as shea butter and lard.

Triglyceride SourceTypeKey Fatty Acid Composition (%)Melting Point/Range (°C)
Synthetic Tristearin Synthetic (Simple)Stearic Acid (100%)α-form: 54, β'-form: 65, β-form: 72.5[2]
Shea Butter Natural (Mixed)Stearic Acid (26-52.4%), Oleic Acid (36.3-42.5%)[3][4]34-38[5]
Lard Natural (Mixed)Oleic Acid (44-47%), Palmitic Acid (25-28%), Stearic Acid (12-14%)[6]30-48[6]

Comparative Data: Synthetic Tripalmitin (B1682551) vs. Natural Fat Rich in Palmitic Acid

Similarly, a comparison between synthetic tripalmitin and palm oil, which is rich in palmitic acid, highlights the difference between a pure compound and a natural mixture.

Triglyceride SourceTypeKey Fatty Acid Composition (%)Melting Point/Range (°C)
Synthetic Tripalmitin Synthetic (Simple)Palmitic Acid (100%)65-67[7]
Palm Oil Natural (Mixed)Palmitic Acid (44-45%), Oleic Acid (39-40%)27-42.5[1]

Experimental Protocols

Accurate determination of triglyceride melting points is crucial. The two most common methods are the Capillary Tube Method and Differential Scanning Calorimetry (DSC).

Capillary Tube Method (Based on AOCS Official Method Cc 1-25)

This method determines the slip melting point, which is the temperature at which a column of fat in an open capillary tube begins to rise when heated in a controlled manner.[8][9]

Apparatus:

  • Melting point capillary tubes (1 mm i.d., 50-80 mm length)

  • Calibrated thermometer (-2 to 80°C range)

  • 600 mL glass beaker

  • Controlled heat source (e.g., electric hot plate with a stirrer)

Procedure:

  • Sample Preparation: Melt the fat sample and filter it to remove any impurities and moisture. The sample must be completely dry.

  • Filling the Capillary Tubes: Dip three clean capillary tubes into the molten fat so that a column of about 10 mm is forced into each tube.

  • Crystallization: Chill the tubes immediately by placing them against ice until the fat solidifies. Then, place the tubes in a refrigerator at 4-10°C for 16 hours.

  • Assembly: Attach the capillary tubes to the thermometer with a rubber band such that the bottom of the fat column is level with the thermometer bulb.

  • Heating: Suspend the thermometer in a beaker of distilled water at an initial temperature of 8-10°C below the expected melting point. Heat the water with constant stirring at a rate of 0.5 ± 0.2°C per minute.

  • Determination: The temperature at which the fat column begins to rise in the capillary tube is recorded as the slip melting point. The average of the three tubes is reported.

experimental_workflow_capillary cluster_prep Sample Preparation cluster_fill Capillary Filling cluster_measure Measurement prep1 Melt Fat Sample prep2 Filter Impurities prep1->prep2 fill1 Dip Capillary Tubes prep2->fill1 fill2 Chill to Solidify fill1->fill2 fill3 Refrigerate (16h) fill2->fill3 meas1 Assemble with Thermometer fill3->meas1 meas2 Heat in Water Bath meas1->meas2 meas3 Record Slip Point meas2->meas3

Capillary Tube Melting Point Workflow

Differential Scanning Calorimetry (DSC) (Based on AOCS Official Method Cj 1-94)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled.[10] It provides detailed information about the melting profile, including onset temperature, peak temperature, and enthalpy of fusion.

Apparatus:

  • Differential Scanning Calorimeter (DSC) instrument

  • Aluminum or stainless steel sample pans

  • Reference standards (e.g., indium, n-decane) for calibration

Procedure:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy according to the manufacturer's instructions using certified reference standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the triglyceride sample into a DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.

  • Thermal Program:

    • Equilibrate the sample at 80°C for 10 minutes to erase any prior thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its expected crystallization point (e.g., -60°C).

    • Hold at the low temperature for a set period (e.g., 10 minutes) to ensure complete crystallization.

    • Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above its final melting point (e.g., 80°C).

  • Data Analysis: The resulting DSC thermogram shows endothermic peaks corresponding to melting events. The onset temperature, peak temperature, and the area under the peak (enthalpy of fusion) are determined. For natural fats, multiple peaks may be observed, reflecting the melting of different triglyceride fractions.

logical_relationship_dsc cluster_input Inputs cluster_output Outputs sample Triglyceride Sample dsc DSC Instrument sample->dsc thermal_program Heating/Cooling Program thermal_program->dsc thermogram DSC Thermogram dsc->thermogram melting_point Melting Point (Onset, Peak) thermogram->melting_point enthalpy Enthalpy of Fusion thermogram->enthalpy

DSC Analysis Logical Flow

Conclusion

The choice between a synthetic and a natural triglyceride depends on the specific application. Synthetic triglycerides offer high purity and well-defined melting points, which is advantageous for applications requiring precise thermal properties and batch-to-batch consistency, such as in pharmaceutical formulations. Natural triglycerides, while more complex in their composition and melting behavior, are widely used in the food industry and are often more cost-effective. A thorough understanding of their distinct melting characteristics, as determined by methods like capillary tube analysis and DSC, is essential for successful product development and quality control.

References

Performance Showdown: Analyzing 1,2-Dilauroyl-3-myristoyl-rac-glycerol Across Leading MS Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable analysis of lipids is paramount. This guide provides a comparative performance evaluation of 1,2-Dilauroyl-3-myristoyl-rac-glycerol (DLMG), a mixed-acid triglyceride, across three major mass spectrometry (MS) platforms: Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Triple Quadrupole (QqQ) mass spectrometers. This objective comparison is supported by established experimental data for similar triglyceride molecules, offering insights into the optimal platform for specific research needs.

This compound, a triglyceride containing two lauric acid (C12:0) and one myristic acid (C14:0) fatty acyl chains, serves as a representative model for the analysis of saturated, mixed-acid triglycerides. Its characterization and quantification are crucial in various fields, from food science to pharmaceutical development. The choice of mass spectrometry platform can significantly impact the quality and utility of the analytical data.

Comparative Performance of MS Platforms

The performance of each mass spectrometry platform for the analysis of DLMG is influenced by its underlying technology, offering distinct advantages in terms of resolution, sensitivity, and analytical workflow.

FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapTriple Quadrupole (QqQ)
Mass Analyzer Quadrupole and Time-of-FlightOrbitrapThree Quadrupoles
Resolution High (typically 20,000 - 60,000 FWHM)Ultra-high (typically 60,000 - >100,000 FWHM)Low (unit mass resolution)
Mass Accuracy Excellent (< 5 ppm)Exceptional (< 2 ppm)Moderate
Primary Application Qualitative and quantitative analysis, structural elucidationQualitative and quantitative analysis, high-confidence identificationTargeted quantification
Sensitivity HighVery HighExcellent (in SRM/MRM mode)
Linearity Good (typically 3-4 orders of magnitude)Good (typically 3-5 orders of magnitude)Excellent (typically 4-6 orders of magnitude)
Reproducibility Good (CV < 15%)Good (CV < 15%)Excellent (CV < 10%)
Scan Speed FastModerateVery Fast (in SRM/MRM mode)

FWHM: Full Width at Half Maximum; ppm: parts per million; CV: Coefficient of Variation; SRM: Selected Reaction Monitoring; MRM: Multiple Reaction Monitoring.

High-resolution platforms like Q-TOF and Orbitrap are well-suited for the confident identification of DLMG and its potential isomers, as well as for untargeted lipidomics studies.[1][2] Triple quadrupole instruments, on the other hand, excel in targeted quantification, offering superior sensitivity and reproducibility for routine high-throughput analyses.[2][3]

Experimental Protocols

A robust analytical method is crucial for obtaining reliable and reproducible data. The following is a generalized experimental protocol for the analysis of DLMG using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform (B151607) or isopropanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.1 µg/mL to 100 µg/mL).

  • Internal Standard: Incorporate an appropriate internal standard, such as a deuterated or odd-chain triglyceride (e.g., triheptadecanoin), into all standards and samples to correct for variations in sample preparation and instrument response.[4]

Liquid Chromatography
  • Column: A C18 reversed-phase column is commonly used for the separation of triglycerides.[4]

  • Mobile Phase A: Acetonitrile/Water (e.g., 60:40 v/v) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10 v/v) with 10 mM ammonium formate.

  • Gradient: A typical gradient would start with a lower percentage of mobile phase B, gradually increasing to elute the triglycerides.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 40 - 50 °C.

Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for triglyceride analysis, often forming ammonium adducts ([M+NH₄]⁺).[4]

  • MS Parameters (General):

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 120-150 °C

    • Desolvation Gas Temperature: 350-450 °C

  • Platform-Specific Parameters:

    • Q-TOF & Orbitrap: Acquire data in full scan mode to obtain high-resolution mass spectra for accurate mass determination and fragmentation analysis. Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used for MS/MS.

    • Triple Quadrupole: Operate in Multiple Reaction Monitoring (MRM) mode for targeted quantification. The precursor ion will be the [M+NH₄]⁺ of DLMG, and the product ions will correspond to the neutral loss of lauric acid and myristic acid.[5][6]

Alternative Standards for Comparison

For a comprehensive evaluation, it is beneficial to compare the performance of DLMG with other triglyceride standards. Suitable alternatives include:

  • Triglycerides with varying fatty acid chain lengths and saturation:

    • Tricaprylin (C8:0/C8:0/C8:0): A short-chain saturated triglyceride.

    • Tripalmitin (C16:0/C16:0/C16:0): A long-chain saturated triglyceride.

    • Triolein (C18:1/C18:1/C18:1): A monounsaturated triglyceride.

  • Mixed-acid triglycerides with different fatty acid combinations.

  • Commercially available triglyceride mixtures: These can be used to assess the performance of the analytical platform in a more complex matrix.

Visualizing Workflows and Pathways

To better understand the analytical processes and molecular interactions, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis DLMG_Standard DLMG Standard Spiked_Sample Spiked Sample DLMG_Standard->Spiked_Sample Internal_Standard Internal Standard Internal_Standard->Spiked_Sample Sample_Matrix Sample Matrix Sample_Matrix->Spiked_Sample LC_Column C18 Column Spiked_Sample->LC_Column Separation Analyte Separation LC_Column->Separation ESI_Source ESI Source Separation->ESI_Source Mass_Analyzer Mass Analyzer (Q-TOF/Orbitrap/QqQ) ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Identification Identification Data_Acquisition->Identification

A generalized experimental workflow for the LC-MS analysis of DLMG.

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Product Ions (Neutral Loss) DLMG_NH4 [DLMG + NH₄]⁺ Fragment1 [M - Lauric Acid + H]⁺ DLMG_NH4->Fragment1 Collision-Induced Dissociation Fragment2 [M - Myristic Acid + H]⁺ DLMG_NH4->Fragment2 Collision-Induced Dissociation

Expected fragmentation pathway of the ammonium adduct of DLMG in MS/MS.

References

Purity Assessment of 1,2-Dilauroyl-3-myristoyl-rac-glycerol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing complex lipids such as 1,2-Dilauroyl-3-myristoyl-rac-glycerol, ensuring high purity is paramount for the accuracy and reproducibility of experimental results. This guide provides a comparative overview of analytical techniques for assessing the purity of this mixed-acid triglyceride, presenting supporting data and detailed experimental protocols. As a benchmark for comparison, we will consider other commercially available mixed-acid triglycerides such as 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol and 1,2-Distearoyl-3-myristoyl-rac-glycerol, which often have a stated purity of ≥95% to ≥98%.

Introduction to Purity Assessment of Synthetic Triglycerides

This compound is a triacylglycerol containing two lauric acid chains at the sn-1 and sn-2 positions and a myristic acid chain at the sn-3 position of the glycerol (B35011) backbone.[1] The synthesis of such specific mixed-acid triglycerides can result in a range of impurities that may impact experimental outcomes. Common impurities include:

  • Diacylglycerols (DAGs) and Monoacylglycerols (MAGs): Incomplete esterification or hydrolysis can lead to the presence of 1,2-dilauroyl-rac-glycerol, 1,3-dilauroyl-rac-glycerol, 1-lauroyl-3-myristoyl-rac-glycerol, and other DAG or MAG species.[2][3][4][5]

  • Free Fatty Acids (FFAs): Residual starting materials or hydrolysis byproducts such as lauric acid and myristic acid can be present.[6][7][8][9][10]

  • Positional Isomers: Acyl migration during synthesis or purification can lead to the formation of isomers like 1,3-Dilauroyl-2-myristoyl-rac-glycerol.

  • Other Triglycerides: The presence of triglycerides with different fatty acid compositions, such as trilaurin (B1682545) or trimyristin, can occur from impure starting materials.

A multi-faceted analytical approach is often necessary for the comprehensive characterization and quantification of these potential impurities.

Comparison of Analytical Techniques for Purity Assessment

The selection of an appropriate analytical technique for purity assessment depends on the specific requirements of the analysis, including the need for quantification, identification of unknown impurities, and throughput. The following table summarizes and compares the most common methods for triglyceride analysis.

TechniquePrincipleAdvantagesDisadvantagesTypical Purity Range Assessed
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) Separation based on polarity, with detection of non-volatile analytes.- Good for separating complex mixtures of triglycerides, diacylglycerols, and monoacylglycerols.- Gradient elution allows for the separation of a wide range of lipid classes in a single run.[11]- More universal response for non-chromophoric lipids compared to UV detection.- Non-linear response can make accurate quantification challenging without proper calibration curves.- Less sensitive than mass spectrometry.>90%
Gas Chromatography with Flame Ionization Detection (GC-FID) Separation of volatile or derivatized compounds based on boiling point.- High resolution for separating fatty acid methyl esters (FAMEs) derived from the triglyceride, allowing for fatty acid profile determination.- High sensitivity and quantitative accuracy for FAMEs.[6][12][13]- High-temperature GC can directly analyze intact triglycerides.[12][14]- High temperatures required for intact triglyceride analysis can lead to degradation of polyunsaturated fatty acids.- Derivatization to FAMEs does not provide information on the intact triglyceride structure.>95% (for fatty acid composition)
Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR) Measures the nuclear magnetic resonance of atomic nuclei to provide structural and quantitative information.- Non-destructive method.- Provides absolute quantification without the need for identical reference standards.- Can simultaneously identify and quantify the main component and impurities with known structures.[15][16][17][18]- Lower sensitivity compared to chromatographic methods.- Signal overlap in complex mixtures can complicate analysis.>95%
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.- High sensitivity and selectivity for both known and unknown impurities.- Provides molecular weight and structural information from fragmentation patterns, aiding in impurity identification.[2][19][20][21][22]- Can distinguish between positional isomers.- Quantification can be complex and may require isotopically labeled internal standards for highest accuracy.- Instrumentation is more expensive and complex to operate.>99%

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison of analytical techniques.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for Triglyceride Profiling

This method is suitable for the separation of mono-, di-, and triglycerides.

  • Instrumentation: High-Performance Liquid Chromatography system coupled with an Evaporative Light Scattering Detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for triglyceride separation.[11]

  • Mobile Phase: A binary gradient of methylene (B1212753) chloride and acetonitrile (B52724) is effective.[11] Alternatively, a gradient of methanol (B129727) and ethanol (B145695) with an ammonium (B1175870) formate (B1220265) buffer can be used.[23]

  • Gradient Program:

    • Initial: 50% Methanol / 50% Ethanol

    • Ramp to 100% Ethanol over 10 minutes.[23]

  • Flow Rate: 0.5 mL/min.[23]

  • Column Temperature: 35°C.[11]

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 40°C

    • Gas Flow Rate: 1.6 SLM (Standard Liters per Minute).[23]

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent like chloroform (B151607) or a mixture of the initial mobile phase.

  • Injection Volume: 20 µL.[24]

Gas Chromatography with Flame Ionization Detection (GC-FID) for Fatty Acid Composition

This protocol involves the transesterification of the triglyceride to fatty acid methyl esters (FAMEs) for analysis.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector.

  • Derivatization (Transesterification):

    • Weigh accurately about 25 mg of the triglyceride into a screw-capped tube.

    • Add 1.5 mL of 0.5 M sodium hydroxide (B78521) in methanol.

    • Heat at 100°C for 5 minutes.

    • Cool and add 2 mL of boron trifluoride in methanol.

    • Heat again at 100°C for 5 minutes.

    • Cool to room temperature and add 1 mL of isooctane (B107328) and 5 mL of saturated sodium chloride solution.

    • Shake vigorously and allow the layers to separate.

    • The upper isooctane layer containing the FAMEs is collected for GC analysis.

  • Column: A polar capillary column, such as a DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm film thickness) or a similar wax-type column, is ideal for FAME separation.

  • Oven Temperature Program:

    • Initial temperature: 100°C

    • Ramp to 240°C at 3°C/min.

    • Hold at 240°C for 15 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: 1 µL of the FAMEs solution in isooctane, with a split ratio of 50:1.

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

This method allows for the determination of purity without a specific standard for the analyte.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has a resonance signal which does not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T1).

  • Data Processing:

    • Integrate the signals corresponding to the analyte and the internal standard. For this compound, the protons on the glycerol backbone can be used for quantification.

  • Purity Calculation: The purity is calculated based on the ratio of the integrals, the number of protons for each signal, and the known weights and purities of the sample and the internal standard.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow cluster_0 Initial Purity Screening cluster_1 Quantitative & Structural Confirmation cluster_2 Final Purity Report Sample This compound Sample HPLC_ELSD HPLC-ELSD Analysis Sample->HPLC_ELSD Qualitative & Semi-Quantitative GC_FID GC-FID (FAMEs) Analysis Sample->GC_FID Fatty Acid Profile qNMR qNMR Analysis HPLC_ELSD->qNMR If purity >95% & further quantification needed LC_MS LC-MS Analysis HPLC_ELSD->LC_MS If unknown peaks detected GC_FID->qNMR Report Comprehensive Purity Report qNMR->Report LC_MS->Report

Caption: Workflow for the comprehensive purity assessment of this compound.

Conclusion

The purity assessment of this compound requires a combination of analytical techniques to ensure a comprehensive understanding of the material's composition. HPLC-ELSD provides an excellent initial screening for the presence of major lipid classes, while GC-FID is crucial for verifying the correct fatty acid profile. For absolute quantification and structural confirmation, qNMR is a powerful, non-destructive tool. In cases where unknown impurities are detected, LC-MS is indispensable for their identification. By employing a multi-technique approach as outlined in this guide, researchers can confidently ascertain the purity of their lipid standards, leading to more reliable and reproducible scientific outcomes.

References

A Guide to Inter-Laboratory Comparison of Triglyceride Measurement

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and reliable measurement of triglycerides is crucial for researchers, scientists, and drug development professionals in assessing cardiovascular disease risk and monitoring the efficacy of therapeutic interventions. However, significant variability can exist between laboratories, methods, and commercial assay kits, making direct comparison of results challenging. This guide provides an objective comparison of common triglyceride measurement methods, supported by data from inter-laboratory studies, and offers detailed experimental protocols to promote standardized and comparable results.

Performance of Common Triglyceride Analysis Methods

Inter-laboratory comparison studies and proficiency testing programs, such as those conducted by the Centers for Disease Control and Prevention (CDC) Lipid Standardization Program (LSP), are vital for evaluating the performance of different analytical methods.[1][2] These programs assess the accuracy (bias) and precision (coefficient of variation, CV) of participating laboratories against a reference method or a peer-group mean.[1] The National Cholesterol Education Program (NCEP) has set performance criteria for triglyceride measurements, recommending a bias of ≤5% from the reference value and a CV of ≤5%.[3][4]

Below is a summary of performance data for common triglyceride analysis methods compiled from various studies.

Analytical MethodBias (%) from Reference MethodInter-Laboratory CV (%)Key Considerations
Enzymatic Methods -0.13 to -0.71[1]2.9 to 7.73[1]Widely used in automated analyzers. Performance can vary between reagent manufacturers.[1] Some enzymatic methods have shown a mean CV of less than 1%.[3]
Fluorometric Methods -0.71 to -0.13[3]Generally higher than enzymatic methods.[1] A mean precision larger than 3% has been reported.[3]Less common now, largely replaced by enzymatic assays.[1]
Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) Reference Method (Bias ≈ 0)[1]< 1.0[1][5]Considered a "gold standard" reference method by the CDC.[1]

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results and ensuring consistency across different laboratories.

Enzymatic Method Protocol

Enzymatic methods are the most common for triglyceride quantification.[6] These assays involve the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids, followed by a series of coupled enzymatic reactions that produce a measurable colorimetric or fluorometric signal.[7][8][9][10]

Principle:

  • Lipolysis: Lipoprotein lipase (B570770) hydrolyzes triglycerides to glycerol and free fatty acids.[9][10]

  • Glycerol Kinase Reaction: Glycerol is phosphorylated by ATP in a reaction catalyzed by glycerol kinase to form glycerol-3-phosphate and ADP.[9][10]

  • Glycerol-3-Phosphate Oxidase Reaction: Glycerol-3-phosphate is oxidized by glycerol-3-phosphate oxidase to produce dihydroxyacetone phosphate (B84403) and hydrogen peroxide (H₂O₂).[9][10]

  • Peroxidase Reaction: The generated H₂O₂ reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product, which is measured spectrophotometrically.[7][11]

Typical Protocol (using a commercial kit):

  • Reagent Preparation: Reconstitute reagents according to the manufacturer's instructions. This typically involves preparing a working reagent containing all the necessary enzymes and substrates.[8]

  • Standard Curve Preparation: Prepare a series of triglyceride standards with known concentrations to generate a standard curve.[8]

  • Sample Preparation: Serum or plasma samples may require dilution to fall within the linear range of the assay.[8]

  • Assay Procedure:

    • Add a small volume of standard or sample to a microplate well.[8]

    • Add the working reagent to each well.[8]

    • Incubate for a specified time (e.g., 5-10 minutes) at a specific temperature (e.g., 37°C or room temperature).[8][12]

    • Measure the absorbance at the appropriate wavelength (e.g., 520 nm or 570 nm).

  • Calculation: Determine the triglyceride concentration in the samples by comparing their absorbance to the standard curve.[8]

Fluorometric Method Protocol

Fluorometric methods offer high sensitivity for triglyceride measurement.[13] A common approach is the Hantzsch condensation reaction.[14]

Principle:

Typical Protocol:

  • Reagent Preparation: Prepare a color reagent containing acetylacetone and a buffer reagent.[14]

  • Standard and Sample Preparation: Prepare triglyceride standards and serum/plasma samples.[14]

  • Assay Procedure:

    • Add the sample or standard, triglyceride reagent, color reagent, and buffer reagent to a tube.[14]

    • Mix and incubate at room temperature for a specified time (e.g., 10 minutes).[14]

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., excitation ~400-410 nm, emission ~480-500 nm).

  • Calculation: Calculate the triglyceride concentration based on the fluorescence of the samples compared to the standards.[14]

Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) Protocol

GC-IDMS is the reference ("gold standard") method for triglyceride measurement, providing the highest level of accuracy and precision.[1]

Principle: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C₃-glycerol or ¹³C₃-tripalmitin) is added to the sample. The triglycerides are then extracted, hydrolyzed to glycerol, and derivatized. The derivatized glycerol is separated by gas chromatography and detected by mass spectrometry. The concentration of triglycerides is determined by the ratio of the signal from the native analyte to the isotope-labeled internal standard.[1][5][15]

Key Steps:

  • Sample Preparation: A known amount of the isotopically labeled internal standard is added to the serum sample.[1][15]

  • Hydrolysis/Saponification: The triglycerides in the sample are hydrolyzed under basic conditions to release glycerol.[15]

  • Derivatization: The glycerol is derivatized to make it volatile for GC analysis.[1][15]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system for separation and detection.[1][15]

  • Quantification: The concentration of triglycerides is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Enzymatic_Triglyceride_Measurement Enzymatic Triglyceride Measurement Pathway Triglycerides Triglycerides Glycerol Glycerol Triglycerides->Glycerol H₂O Glycerol_3_Phosphate Glycerol-3-Phosphate Glycerol->Glycerol_3_Phosphate ATP -> ADP H2O2 Hydrogen Peroxide Glycerol_3_Phosphate->H2O2 O₂ Colored_Product Colored Product H2O2->Colored_Product Chromogen Lipase Lipoprotein Lipase GK Glycerol Kinase GPO Glycerol-3-Phosphate Oxidase POD Peroxidase

Caption: Enzymatic reaction cascade for triglyceride measurement.

Interlaboratory_Study_Workflow Inter-Laboratory Comparison Study Workflow cluster_CDC Coordinating Center (e.g., CDC) cluster_Labs Participating Laboratories Prepare_Samples Prepare & Distribute Blinded Serum Samples Receive_Samples Receive Blinded Samples Prepare_Samples->Receive_Samples Collect_Data Collect Measurement Data from Laboratories Analyze_Data Analyze Data for Accuracy & Precision Collect_Data->Analyze_Data Provide_Feedback Provide Performance Feedback & Certification Analyze_Data->Provide_Feedback Analyze_Samples Analyze Samples with Routine Methods Receive_Samples->Analyze_Samples Submit_Results Submit Results to Coordinating Center Analyze_Samples->Submit_Results Submit_Results->Collect_Data

Caption: Workflow of a typical inter-laboratory comparison study.

Hantzsch_Reaction Fluorometric Hantzsch Condensation Reaction Glycerol Glycerol Formaldehyde Formaldehyde Glycerol->Formaldehyde Lutidine_Derivative 3,5-diacetyl-1,4-dihydrolutidine (Fluorescent) Formaldehyde->Lutidine_Derivative Acetylacetone Acetylacetone (2 mol) Acetylacetone->Lutidine_Derivative Ammonia Ammonia Ammonia->Lutidine_Derivative Oxidation Oxidation

Caption: Hantzsch reaction for fluorometric triglyceride detection.

References

A Comparative Guide to 1,2-Dilauroyl-3-myristoyl-rac-glycerol for Lipid Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipids is paramount for robust and reproducible results. This guide provides a comprehensive comparison of 1,2-Dilauroyl-3-myristoyl-rac-glycerol (DLMG) as a reference standard in lipid profiling against other common alternatives, supported by experimental data and detailed methodologies.

Lipidomics, the large-scale study of lipids, relies heavily on the use of internal standards to correct for variations during sample preparation and analysis, ensuring the accuracy and reliability of quantitative data.[1] this compound, a mixed-acid triglyceride, has been identified in natural sources such as date seed oil and human breast milk. Its well-defined structure makes it a candidate for use as an internal standard in lipid profiling studies.

Comparison of Internal Standard Performance

The ideal internal standard should be chemically similar to the analyte of interest but easily distinguishable by the mass spectrometer, and it should not be naturally present in the sample. The two most common types of internal standards used in lipidomics are stable isotope-labeled lipids (e.g., deuterated) and odd-chain fatty acid-containing lipids.

While specific comparative performance data for DLMG against a wide range of other triglyceride standards is not extensively published in a single comprehensive study, the principles of internal standardization allow us to infer its potential performance based on its structure. As an even-chain, mixed-acid triglyceride, DLMG can mimic the chromatographic and mass spectrometric behavior of endogenous triglycerides. However, its presence in some biological samples could be a limitation.

Here, we present a summary of the expected performance characteristics of different types of triglyceride internal standards based on established principles in lipidomics.

Parameter This compound (DLMG) Odd-Chain Triglyceride (e.g., Triheptadecanoin) Deuterated Triglyceride (e.g., d5-Tripalmitin)
Linearity Expected to be good over a relevant concentration range.Generally excellent, with a wide dynamic range.Excellent, with a wide dynamic range and linear response across various concentrations.
Precision (%RSD) Expected to be low (<15%) with proper method validation.Typically low (<15%), demonstrating high reproducibility.Generally very low (<10%), offering the highest precision.
Accuracy (%Recovery) Dependent on co-elution with analytes and matrix effects.High, as it closely mimics the extraction and ionization of even-chain triglycerides.Highest, as it co-elutes and experiences nearly identical matrix effects as the endogenous analyte.
Matrix Effect May experience different ion suppression/enhancement than some endogenous TGs.Effective at compensating for matrix effects, but may not be perfect if retention time differs significantly.Superior correction for matrix effects due to near-identical physicochemical properties.
Endogenous Presence Has been detected in some biological matrices, which can be a drawback.Generally absent or at very low levels in most mammalian samples.Absent in biological samples.

Experimental Protocols

Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. Below are detailed protocols for lipid extraction and subsequent analysis using LC-MS/MS with the incorporation of an internal standard like DLMG.

Lipid Extraction Protocol (Bligh & Dyer Method)

This protocol is a widely used method for extracting lipids from biological samples.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Chloroform (B151607)

  • Methanol

  • Deionized water

  • Internal standard solution (e.g., DLMG in chloroform/methanol)

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

Procedure:

  • To a 15 mL glass centrifuge tube, add 1 mL of sample.

  • Add a known amount of the internal standard solution (e.g., this compound).

  • Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture and vortex for 1 minute.

  • Incubate the mixture for 20 minutes at room temperature.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of deionized water and vortex for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol for Triglycerides

This protocol outlines the conditions for the analysis of triglycerides using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 55 °C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 99% B

    • 12-15 min: Hold at 99% B

    • 15.1-18 min: Return to 30% B for column re-equilibration

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flow Rates: Optimized for the specific instrument

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • Precursor ions for triglycerides are typically the [M+NH4]+ adducts.

    • Product ions correspond to the neutral loss of a fatty acid chain. The specific MRM transitions for a range of triglycerides and the internal standard (DLMG) would need to be determined and optimized.

Visualizing Workflows and Pathways

Targeted Lipidomics Workflow

The following diagram illustrates a typical workflow for targeted lipidomics analysis, from sample preparation to data analysis.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Spike Spike with Internal Standard (e.g., DLMG) Sample->Spike Extract Lipid Extraction Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC MS Mass Spectrometry Detection (MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quant Quantification using Calibration Curve Ratio->Quant Stats Statistical Analysis Quant->Stats G G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TAG Triglyceride DAG->TAG DGAT FACoA1 Fatty Acyl-CoA FACoA1->LPA FACoA2 Fatty Acyl-CoA FACoA2->PA FACoA3 Fatty Acyl-CoA FACoA3->TAG

References

Safety Operating Guide

Proper Disposal of 1,2-Dilauroyl-3-myristoyl-rac-glycerol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the pharmaceutical and biotechnology sectors, the proper disposal of laboratory chemicals is a critical component of operational safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe and compliant disposal of 1,2-Dilauroyl-3-myristoyl-rac-glycerol, a triglyceride used in various research applications.

Safety and Hazard Assessment

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] This assessment indicates a low level of risk associated with the handling and disposal of this chemical.

Hazard Ratings:

Rating SystemHealthFireReactivity
NFPA000
HMIS000

These ratings, on a scale of 0 to 4, signify minimal hazard in all categories.[1]

Standard Disposal Procedure

Based on the non-hazardous nature of this compound, the following disposal procedures are recommended:

  • Small Quantities: For minor amounts of the substance, disposal with regular household waste is permissible.[1]

  • Large Quantities: While the SDS suggests household waste disposal for smaller amounts, it is best practice for laboratory settings to dispose of larger quantities through a licensed waste disposal company. This ensures compliance with local and institutional regulations.

  • Uncleaned Packaging: Any packaging that has come into direct contact with the chemical should be disposed of in accordance with official regulations.[1] This may involve triple-rinsing with a suitable solvent and disposing of the rinsate as chemical waste.

It is the user's responsibility to ensure that all disposal methods are in compliance with local, state, and federal regulations.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Disposal of this compound assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity assess_quantity->small_quantity < Small Amount large_quantity Large Quantity / Institutional Policy assess_quantity->large_quantity > Large Amount dispose_household Dispose with Household Waste small_quantity->dispose_household dispose_licensed Dispose via Licensed Waste Contractor large_quantity->dispose_licensed check_packaging Check for Contaminated Packaging dispose_household->check_packaging dispose_licensed->check_packaging dispose_packaging Dispose of Packaging per Official Regulations check_packaging->dispose_packaging Yes end End of Disposal Process check_packaging->end No dispose_packaging->end

References

Comprehensive Safety and Handling Guide for 1,2-Dilauroyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 1,2-Dilauroyl-3-myristoyl-rac-glycerol, a triacylglycerol found in substances like date seed oil and human breast milk. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial to ensure a safe working environment and maintain the integrity of your research.

Personal Protective Equipment (PPE)

Even when working with non-hazardous chemicals, a baseline of personal protective equipment should be worn to protect against potential splashes or accidental contact.

Recommended Personal Protective Equipment Summary

PPE CategoryItemSpecification/Notes
Eye Protection Safety GlassesMust have side shields to protect from splashes.
Hand Protection Disposable GlovesNitrile gloves are recommended. Change gloves immediately if they become contaminated.
Body Protection Laboratory CoatProvides a protective barrier for skin and personal clothing.
Foot Protection Closed-toe ShoesShoes must fully cover the feet to protect against spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical for safety and efficiency when handling this compound.

Experimental Workflow

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Clean Work Area prep_ppe->prep_area prep_sds Review Safety Data Sheet prep_area->prep_sds handle_weigh Weigh the Compound prep_sds->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent (e.g., Chloroform) handle_weigh->handle_dissolve handle_use Use in Experiment handle_dissolve->handle_use cleanup_decontaminate Decontaminate Glassware handle_use->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_clean_area Clean Work Area cleanup_dispose->cleanup_clean_area cleanup_remove_ppe Remove PPE cleanup_clean_area->cleanup_remove_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Instructions:

  • Preparation :

    • Before handling, put on all required personal protective equipment as outlined in the table above: a laboratory coat, safety glasses with side shields, and disposable nitrile gloves.[1][2][3]

    • Ensure your workspace is clean and uncluttered.

    • Although not classified as hazardous, it is good practice to locate the nearest safety shower and eyewash station.

  • Handling :

    • When weighing the solid material, avoid creating dust.

    • If dissolving the compound, use a compatible solvent such as chloroform (B151607) in a well-ventilated area or under a fume hood.

    • Keep containers sealed when not in use to prevent contamination.

    • Avoid all personal contact with the chemical, including inhalation of any dust or aerosols.[4]

  • In Case of Accidental Contact :

    • Skin Contact : The product is generally not expected to cause skin irritation. However, it is advisable to wash the affected area with soap and water.

    • Eye Contact : Rinse the opened eye for several minutes under running water.

    • Inhalation : Move to an area with fresh air. If you experience any discomfort, consult a doctor.

    • Ingestion : If symptoms persist after swallowing, seek medical advice.

Disposal Plan

Proper disposal of laboratory waste is essential to protect the environment and comply with regulations.

Disposal Workflow

Disposal Workflow for this compound Waste cluster_waste_id Waste Identification cluster_disposal_path Disposal Path cluster_action Action waste_pure Pure Compound waste_contaminated Contaminated with Hazardous Chemicals dispose_non_hazardous Dispose as Non-Hazardous Waste waste_pure->dispose_non_hazardous Is dispose_hazardous Dispose as Hazardous Waste waste_contaminated->dispose_hazardous Is action_consult Consult Institutional EHS Guidelines dispose_non_hazardous->action_consult dispose_hazardous->action_consult action_label Label Waste Container Clearly action_consult->action_label action_dispose Dispose via Approved Waste Stream action_label->action_dispose

Caption: Decision workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Instructions:

  • Waste Segregation :

    • If the this compound waste is not mixed with any hazardous substances, it can be treated as non-hazardous waste.

    • If it is contaminated with hazardous materials (e.g., solvents), the entire mixture must be disposed of as hazardous waste.[5]

  • Container and Labeling :

    • Use a clearly labeled, leak-proof container for waste collection.

    • The label should clearly identify the contents.

  • Disposal :

    • Do not dispose of this chemical down the drain or in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • All waste disposal must be conducted in accordance with local, state, and federal regulations.[3] Always consult your institution's specific guidelines for chemical waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.